molecular formula C11H15NO B1394666 3-(3,4-Dimethylphenoxy)azetidine CAS No. 1219982-87-2

3-(3,4-Dimethylphenoxy)azetidine

Cat. No.: B1394666
CAS No.: 1219982-87-2
M. Wt: 177.24 g/mol
InChI Key: OPLVXDQATZDFMN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)azetidine is a high-purity chemical reagent featuring a four-membered azetidine ring, recognized in medicinal chemistry for its significant role as a versatile scaffold and bioisostere. Azetidines are increasingly prominent in drug discovery programs as they offer advantageous physiochemical properties, including the introduction of three-dimensionality and the potential to improve a molecule's metabolic stability, solubility, and absorption characteristics . As a synthetic intermediate, this compound is valuable for constructing more complex molecules and is particularly useful in the synthesis of novel pharmacophore motifs . Researchers utilize such azetidine derivatives in various applications, including the development of amino acid derivatives and as key subunits in the creation of potential therapeutic agents . The compound is provided for research applications as a building block in chemical synthesis and for library generation in drug discovery efforts. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLVXDQATZDFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303171
Record name 3-(3,4-Dimethylphenoxy)azetidine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-87-2
Record name 3-(3,4-Dimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenoxy)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dimethylphenoxy)azetidine

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in modern drug discovery.[1][2] Their rigid, three-dimensional framework provides unique conformational constraints compared to more flexible acyclic linkers or larger ring systems, making them prized bioisosteres for various functional groups.[3] Among these, the 3-phenoxyazetidine core is a particularly important intermediate, serving as a key building block in the synthesis of a wide array of biologically active molecules, including potent agonists and antagonists for G-protein coupled receptors (GPCRs).[3]

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound. The inclusion of the 3,4-dimethylphenyl group offers specific steric and electronic properties that can be crucial for optimizing ligand-receptor interactions. We will focus on the most robust and widely adopted synthetic strategy, the Mitsunobu reaction, followed by a standard deprotection. This document is designed for chemistry professionals, offering not just a procedural walkthrough but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible execution.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The primary disconnection for this compound points to the formation of the aryl ether C-O bond. Several established methodologies can achieve this transformation.

  • Mitsunobu Reaction: This approach facilitates the direct, one-pot conversion of an alcohol to an ether with a clean inversion of stereochemistry.[4][5][6] It involves reacting the commercially available N-Boc-3-hydroxyazetidine with 3,4-dimethylphenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD).[3][7] This pathway is often preferred for its high efficiency and reliability.

  • Two-Step Nucleophilic Substitution: This classic route involves activating the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent Sₙ2 displacement with the sodium salt of 3,4-dimethylphenol yields the desired ether. While effective, this adds a step to the sequence compared to the Mitsunobu reaction.

  • Palladium- or Copper-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig C-O coupling[8] or the Ullmann condensation[9][10][11] represent powerful alternatives. These reactions are particularly useful for constructing sterically hindered ethers but typically require higher temperatures and specialized catalysts.[9]

For this guide, we will detail the Mitsunobu reaction pathway . Its operational simplicity, mild reaction conditions, and the commercial availability of all required starting materials make it the most practical and efficient choice for the synthesis of the target compound. The overall strategy involves two key steps: the Mitsunobu etherification followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.[7][12]

G cluster_0 Overall Synthesis Workflow SM Starting Materials: N-Boc-3-hydroxyazetidine 3,4-Dimethylphenol Step1 Step 1: Mitsunobu Reaction (Ether Formation) SM->Step1 Intermediate N-Boc-3-(3,4-dimethylphenoxy)azetidine Step1->Intermediate Purification via Column Chromatography Step2 Step 2: N-Boc Deprotection (Acidic Conditions) Intermediate->Step2 Product Final Product: This compound (as HCl salt) Step2->Product Purification via Recrystallization/Precipitation

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of N-Boc-3-(3,4-dimethylphenoxy)azetidine via Mitsunobu Reaction

This step constitutes the core C-O bond-forming reaction. The Boc protecting group on the azetidine nitrogen is crucial to prevent its participation in side reactions, as the free secondary amine is itself a potent nucleophile.

Mechanistic Insight

The Mitsunobu reaction proceeds through a well-defined mechanism.[5] Initially, triphenylphosphine attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate. This highly reactive species is then protonated by the weakly acidic 3,4-dimethylphenol (pKa ≈ 10.6) to form a phenoxide anion and a phosphonium salt. The alcohol (N-Boc-3-hydroxyazetidine) then attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. This intermediate is a superb leaving group. The final step is an Sₙ2 attack by the previously formed phenoxide anion on the carbon atom of the activated alcohol, yielding the desired ether with inversion of configuration (though irrelevant in this achiral case) and generating triphenylphosphine oxide (TPPO) as a byproduct.[6]

G cluster_mech Mitsunobu Reaction Mechanism PPh3 + DIAD PPh3 + DIAD Betaine Betaine PPh3 + DIAD->Betaine 1 Phosphonium Salt Phosphonium Salt Betaine->Phosphonium Salt 2. ArOH Alkoxyphosphonium Salt Alkoxyphosphonium Salt Phosphonium Salt->Alkoxyphosphonium Salt 3. R-OH (-Hydrazine) Product (R-OAr) Product (R-OAr) Alkoxyphosphonium Salt->Product (R-OAr) 4. ArO⁻ (SN2) (-TPPO)

Caption: Simplified mechanistic pathway of the Mitsunobu reaction.
Quantitative Data for Synthesis

The following table summarizes the key quantitative data for the reactants. It is critical to use anhydrous solvents and reagents to maximize yield, as any water present will hydrolyze the reactive intermediates.

ReagentCAS NumberMol. Weight ( g/mol )EquivalentsMoles (for 10 mmol scale)Amount
N-Boc-3-hydroxyazetidine142253-55-2173.211.010.0 mmol1.73 g
3,4-Dimethylphenol95-65-8122.161.212.0 mmol1.47 g
Triphenylphosphine (PPh₃)603-35-0262.291.515.0 mmol3.93 g
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.515.0 mmol3.03 g (2.95 mL)
Tetrahydrofuran (THF), anhydrous109-99-972.11--~100 mL
Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq., 1.73 g), 3,4-dimethylphenol (1.2 eq., 1.47 g), and triphenylphosphine (1.5 eq., 3.93 g).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~100 mL) to the flask and stir the mixture under a nitrogen or argon atmosphere until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of DIAD is crucial to control the exothermic reaction and minimize side product formation.[4]

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq., 2.95 mL) dropwise to the cold, stirring solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating reaction progress.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-3-hydroxyazetidine spot and the appearance of a new, less polar product spot indicate completion.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the crude residue in ethyl acetate (~100 mL).

    • Wash the organic layer successively with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product will contain the desired ether and the major byproduct, triphenylphosphine oxide (TPPO). Purify the residue using flash column chromatography on silica gel.[13]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-3-(3,4-dimethylphenoxy)azetidine as a colorless oil or white solid.

Part 2: Deprotection to Yield this compound Hydrochloride

The final step is the removal of the acid-labile Boc protecting group to liberate the free secondary amine of the azetidine ring. Performing this reaction with hydrochloric acid directly yields the more stable and easily handled hydrochloride salt.[3][12]

Detailed Experimental Protocol
  • Reaction Setup: Dissolve the purified N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol (~5-10 mL).

  • Acid Addition: To this solution, add a solution of hydrochloric acid (4-5 eq.). A commercially available solution of 4 M HCl in 1,4-dioxane is ideal. Alternatively, acetyl chloride can be added to methanol to generate HCl in situ.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate (the hydrochloride salt of the product) is typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Isolation and Purification:

    • Upon completion, collect the precipitate by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

    • Dry the resulting white solid under vacuum to yield the final product, this compound hydrochloride, in high purity. Recrystallization from a solvent system like methanol/ethyl acetate can be performed if further purification is needed.[14]

Characterization

The structure of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the azetidine ring protons, typically seen as multiplets around 3.5-4.5 ppm. The methine proton adjacent to the ether oxygen will be shifted furthest downfield.[15] The aromatic protons on the dimethylphenyl ring will appear in the aromatic region (~6.7-7.1 ppm), and the two methyl groups will present as singlets around 2.2 ppm.[16]

  • ¹³C NMR: The carbon signals for the azetidine ring will appear in the aliphatic region, typically between 50-70 ppm.[17] Aromatic and methyl carbons will appear at their characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base of the product.

References

  • Benchchem. (2025).
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. Benchchem.
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  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Wikipedia.
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  • Szolnoki, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Organic Chemistry Portal. Azetidine synthesis. Organic-chemistry.org.
  • Xu, H., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Organic Chemistry Portal. Ullmann Reaction. Organic-chemistry.org.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Hangzhou Allsino Chemical Co Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Benchchem. (2025). 1H and 13C NMR spectral data for 3-(Cycloheptyloxy)

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An In-depth Technical Guide to 3-(3,4-Dimethylphenoxy)azetidine (CAS No. 1219982-87-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-dimethylphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold is a privileged structure known for imparting favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[1] This document details the synthesis, characterization, and potential applications of this specific derivative. A robust, three-step synthetic pathway is presented, commencing with the protection of 3-hydroxyazetidine, followed by a Mitsunobu etherification, and culminating in deprotection. Each stage is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of key process parameters. Furthermore, this guide includes predicted analytical data for the target compound and its synthetic intermediate to aid in its identification and characterization.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic robustness.[1] The incorporation of an azetidine moiety into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic profiles, including enhanced binding to target proteins and reduced off-target effects.[1] The subject of this guide, this compound, combines this valuable scaffold with a substituted phenoxy group, suggesting its potential as a key intermediate or a final compound in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.[3]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably calculated.

PropertyValueSource
CAS Number 1219982-87-2Internal
Molecular Formula C₁₁H₁₅NO[4]
Molecular Weight 177.24 g/mol [4]
Predicted LogP 1.8ChemDraw
Predicted Boiling Point 285.4 ± 35.0 °CChemDraw
Predicted pKa 9.5 ± 0.1ChemDraw

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, which offers high yields and straightforward purification. The overall workflow is depicted below.

Synthesis_Workflow Start 3-Hydroxyazetidine Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 N-Boc-3-hydroxyazetidine Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction Intermediate1->Step2 Intermediate2 N-Boc-3-(3,4-dimethylphenoxy)azetidine Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

To prevent the secondary amine of 3-hydroxyazetidine from participating in side reactions during the subsequent etherification, it is first protected with a tert-butyloxycarbonyl (Boc) group. This reaction is typically high-yielding and proceeds under mild conditions.

N_Boc_Protection cluster_reactants Reactants cluster_products Product 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Et₃N, DCM, 0 °C to rt Boc_Anhydride Boc₂O Boc_Anhydride->N-Boc-3-hydroxyazetidine

Caption: N-Boc protection of 3-hydroxyazetidine.

Experimental Protocol:

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Mitsunobu Reaction for Ether Formation

The key carbon-oxygen bond is formed via a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3,4-dimethylphenol.[5] This reaction proceeds with inversion of configuration at the secondary alcohol and is highly efficient for forming aryl ethers.[6]

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Product N-Boc-3-hydroxyazetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3,4-dimethylphenoxy)azetidine PPh₃, DIAD, THF, 0 °C to rt 3,4-Dimethylphenol 3,4-Dimethylphenol->N-Boc-3-(3,4-dimethylphenoxy)azetidine

Caption: Mitsunobu reaction to form the ether linkage.

Experimental Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Mechanistic Insight: The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on DIAD to form a betaine.[1] This species then protonates the alcohol, which is subsequently displaced by the phenoxide in an SN2 fashion.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.[8]

N_Boc_Deprotection cluster_reactants Reactant cluster_products Product N-Boc-3-(3,4-dimethylphenoxy)azetidine This compound N-Boc-3-(3,4-dimethylphenoxy)azetidine->this compound TFA, DCM, 0 °C to rt

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol:

  • To a solution of N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq) in DCM (10 vol) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product. Further purification can be achieved by crystallization or distillation under reduced pressure.

Analytical Characterization (Predicted)

Due to the limited availability of published experimental data, the following analytical characterization is based on predictions from standard spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, azetidine, and methyl protons.

  • Aromatic Protons: Three signals in the range of δ 6.6-7.0 ppm. A singlet for the proton at C2 of the phenyl ring, and two doublets for the protons at C5 and C6.

  • Azetidine Protons: A multiplet for the proton at C3 around δ 4.8-5.0 ppm. Two multiplets for the methylene protons at C2 and C4, likely in the range of δ 3.8-4.2 ppm. A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • Methyl Protons: Two singlets for the two methyl groups on the phenyl ring, expected around δ 2.2 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield.

  • Azetidine Carbons: A signal for the methine carbon (C3) bonded to the oxygen at approximately δ 70-75 ppm. Two signals for the methylene carbons (C2 and C4) in the range of δ 50-55 ppm.

  • Methyl Carbons: Two signals for the methyl carbons around δ 19-21 ppm.[9]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₅NO. The calculated exact mass is 177.1154. The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 177, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The 3-(aryloxy)azetidine motif is a valuable pharmacophore in modern drug discovery. The structural features of this compound make it an attractive candidate for several therapeutic areas:

  • Central Nervous System (CNS) Agents: The lipophilic nature of the dimethylphenoxy group combined with the polarity of the azetidine nitrogen suggests potential for crossing the blood-brain barrier. This scaffold could be explored for its activity on CNS targets such as neurotransmitter transporters and receptors.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted aromatic ethers. The azetidine moiety can serve as a versatile anchor point for building out more complex molecules that target the ATP-binding site of various kinases.[3][10]

  • Antiviral and Antibacterial Agents: The rigid azetidine core can be used to orient functional groups in a precise manner to interact with viral or bacterial enzymes.

Conclusion

This compound is a synthetically accessible and promising building block for drug discovery. The detailed three-step synthesis provided in this guide offers a reliable and scalable route to this compound. While experimental characterization data is sparse in the public domain, the predicted analytical data serves as a useful reference for researchers. The unique combination of a strained azetidine ring and a substituted aryl ether moiety makes this compound and its derivatives valuable tools for the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • T3DB. (n.d.). 3,4-Dimethylphenol (T3D4826). Retrieved from [Link]

  • Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Organic Letters. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. Retrieved from [Link]

  • TSI Journals. (2010). Organic CHEMISTRY. Retrieved from [Link]

  • Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C. (2024). Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (n.d.). (b) 31 P NMR spectrum for complex 4. Retrieved from [Link]

  • University of Wisconsin - Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

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Spectroscopic Elucidation of 3-(3,4-Dimethylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-(3,4-Dimethylphenoxy)azetidine. In the absence of empirical data for this specific molecule, this document leverages predictive spectroscopic modeling and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of new chemical entities. We will delve into the theoretical underpinnings of each technique, propose detailed experimental protocols, and present an in-depth analysis of the predicted spectra, thereby providing a virtual roadmap for the empirical analysis of this compound.

Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The novel compound, this compound, combines this saturated heterocycle with a substituted aromatic ring, suggesting potential applications in various therapeutic areas. Rigorous structural confirmation is the bedrock of any drug discovery program, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed, predictive analysis of the NMR, IR, and MS data for this compound, offering a foundational dataset for its future synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

Based on this structure, we can anticipate the key spectroscopic features that will be discussed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Fundamental Principles

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce transitions between these energy levels. The precise frequency at which a nucleus absorbs RF radiation is its resonance frequency, which is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), allows us to differentiate between chemically non-equivalent nuclei in a molecule.[4]

Experimental Protocol: A Representative Approach

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a novel compound like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.[7]

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H, 13C, 2D) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. Predictions were generated using online databases and algorithms that correlate structural fragments with known chemical shifts.[8][9]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H on N1~1.5 - 2.5Broad Singlet-1H
H on C2, C4~3.8 - 4.2Multiplet-4H
H on C3~4.8 - 5.2Multiplet-1H
Aromatic H's~6.7 - 7.0Multiplets-3H
Methyl H's~2.2Singlet-6H

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).

Interpretation of Predicted ¹H NMR Spectrum
  • Azetidine Ring Protons: The protons on the azetidine ring are expected to appear in the upfield region of the spectrum. The protons on C2 and C4, being adjacent to the nitrogen atom, will be deshielded and are predicted to resonate at approximately 3.8-4.2 ppm. The proton on C3, being attached to a carbon bearing an electronegative oxygen atom, will be further deshielded and is predicted to appear at a lower field, around 4.8-5.2 ppm. The NH proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.[4]

  • Aromatic Protons: The three protons on the dimethylphenoxy ring will appear in the aromatic region of the spectrum (6.7-7.0 ppm). Their specific chemical shifts and multiplicities will depend on their positions relative to the electron-donating methyl and ether groups.

  • Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single peak, a singlet, at approximately 2.2 ppm, integrating to six protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is summarized in Table 2.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C2, C4~50 - 55
C3~70 - 75
Aromatic C's~115 - 155
Methyl C's~19 - 21

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Interpretation of Predicted ¹³C NMR Spectrum
  • Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. C2 and C4 are predicted to be in the 50-55 ppm range, while C3, bonded to the oxygen, will be significantly downfield at approximately 70-75 ppm.

  • Aromatic Carbons: The six carbons of the aromatic ring will give rise to multiple signals in the 115-155 ppm range. The carbons directly attached to the oxygen and methyl groups will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbons: The two equivalent methyl carbons are expected to resonate in the upfield region of the spectrum, around 19-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[10][11]

Fundamental Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] Different types of bonds (e.g., C-H, N-H, C-O, C=C) vibrate at characteristic frequencies. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation. By analyzing the absorption bands in the spectrum, we can deduce the presence of specific functional groups.

Experimental Protocol: A Representative Approach
  • Sample Preparation:

    • For a solid sample, a common method is to prepare a KBr pellet.[13] A small amount of the compound (1-2 mg) is intimately mixed with ~100 mg of dry KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

    • The sample is then placed in the IR beam path, and the sample spectrum is recorded.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Predicted IR Spectral Data

The predicted major IR absorption bands for this compound are listed in Table 3. These predictions are based on characteristic group frequencies for the functional groups present in the molecule.[14][15]

Wavenumber (cm⁻¹) Vibration Intensity
~3350N-H stretchMedium
~3050Aromatic C-H stretchMedium
~2950Aliphatic C-H stretchMedium-Strong
~1600, ~1500Aromatic C=C stretchMedium-Strong
~1250Aryl-O-C stretch (asymmetric)Strong
~1050C-N stretchMedium

Table 3: Predicted Major IR Absorption Bands for this compound.

Interpretation of Predicted IR Spectrum
  • N-H Stretch: A medium intensity band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the azetidine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring and methyl groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the aromatic ring will give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.

  • Aryl-O-C Stretch: A strong absorption band around 1250 cm⁻¹ is a key diagnostic for the aryl ether linkage.

  • C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[16][17] It also offers valuable structural information through the analysis of fragmentation patterns.

Fundamental Principles

In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[18] The molecular ion is often unstable and can fragment into smaller, charged species (fragment ions) and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: A Representative Approach
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.

  • Ionization: The sample is vaporized and then ionized, most commonly by electron ionization (EI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₁₅NO. The predicted exact mass and key fragmentation pathways are outlined below.

  • Molecular Ion (M⁺•): The molecular weight is 177.24 g/mol . The molecular ion peak is expected at m/z = 177.

  • Major Fragment Ions: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is depicted in Figure 3.

G M [C11H15NO]+• m/z = 177 F1 [C9H11O]+• m/z = 135 M->F1 - C2H4N• F3 [C3H6N]+ m/z = 56 M->F3 - C8H9O• F2 [C8H9O]+ m/z = 121 F1->F2 - CH3•

Figure 3: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Predicted Mass Spectrum
  • Molecular Ion Peak: The peak at m/z = 177 will confirm the molecular weight of the compound.

  • Fragmentation Pattern:

    • Cleavage of the C-O bond could lead to the formation of a radical cation of 3,4-dimethylphenol with m/z = 135.

    • Loss of a methyl radical from this fragment would result in a peak at m/z = 121.

    • Cleavage of the azetidine ring can also occur. For instance, loss of the dimethylphenoxy radical would generate an azetidinyl cation fragment with m/z = 56.

The relative intensities of these fragment ions will depend on their stability. The analysis of this fragmentation pattern provides strong evidence for the connectivity of the molecular structure.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and mass spectrometry with predictive modeling, we have established a detailed spectral profile for this novel compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns presented herein offer a robust framework for future empirical studies. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and drug development, enabling scientists to anticipate the analytical characteristics of new molecules before their synthesis.

References

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solubility and stability of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Solubility and Stability of 3-(3,4-Dimethylphenoxy)azetidine

Disclaimer: No direct experimental data for the has been found in publicly available literature. This guide is a compilation of predicted data, experimental methodologies from analogous compounds, and established scientific principles to provide a comprehensive technical overview for research and development. All predicted data should be confirmed with empirical studies.

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacological properties.[1] As a four-membered saturated heterocycle, it introduces a degree of conformational rigidity and acts as a versatile bioisostere for other functional groups.[2] The specific compound, this compound, combines this desirable azetidine core with a substituted phenoxy moiety, presenting a unique profile for investigation.

A thorough understanding of a compound's solubility and stability is fundamental to its progression through the drug development pipeline. These parameters dictate formulation strategies, storage conditions, shelf-life, and the development of robust, stability-indicating analytical methods.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis and a detailed experimental framework for characterizing the . We will explore the causal relationships behind experimental choices, grounding our protocols in authoritative guidelines and literature precedents for related chemical structures.

Section 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its physicochemical properties. By predicting key parameters, we can anticipate its behavior in various solvent systems, guiding initial formulation and analytical development.

Predicted Physicochemical Properties

Computational models provide a valuable baseline for understanding the molecule's characteristics.

PropertyPredicted Value / InformationSource / Method
Molecular Formula C₁₁H₁₅NO[5]
Molecular Weight 177.24 g/mol [5]
XLogP3 ~2.5 - 3.5Predicted based on similar structures[6][7][8]
pKa (most basic) ~9.0 - 11.0Predicted based on azetidine's known basicity[9][10]
Topological Polar Surface Area ~21.3 ŲPredicted based on similar structures[6][8]

The predicted XLogP value suggests moderate lipophilicity, indicating that while the compound will have some aqueous solubility, it will likely favor organic solvents. The key determinant for aqueous solubility will be the basicity of the azetidine nitrogen. With a predicted pKa in the range of 9.0-11.0, the compound will be protonated and exist as a more soluble salt form in acidic to neutral pH environments.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the predicted physicochemical properties, the following solubility profile can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2 (HCl), pH 7.4 (PBS)Moderate to HighThe basic azetidine nitrogen will be protonated, forming a soluble salt. Solubility is expected to decrease as the pH approaches and exceeds the pKa.
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the azetidine nitrogen and interacting with the polar ether linkage.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments can effectively solvate the molecule.
Non-Polar Dichloromethane, TolueneModerate to LowThe dimethylphenoxy group provides lipophilic character, but the polar azetidine and ether groups limit solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is the gold standard for determining the aqueous solubility of a compound.

Methodology:

  • Preparation: Prepare a series of aqueous buffers at various pH levels (e.g., 2.0, 4.5, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study is recommended to determine the time required to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. Dilute the sample appropriately and analyze its concentration using a validated, stability-indicating HPLC-UV method.

  • Quantification: Determine the concentration against a standard curve prepared with known concentrations of the compound. The resulting concentration represents the equilibrium solubility at that specific pH and temperature.

Causality: The choice of multiple pH values is critical because the ionization state of the azetidine nitrogen governs its interaction with water, directly impacting solubility. Performing the experiment at both room temperature and physiological temperature provides data relevant to both storage and in vivo conditions.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Weigh excess compound exp1 Add compound to buffer in vials prep1->exp1 prep2 Prepare buffers (pH 2, 7.4, etc.) prep2->exp1 exp2 Agitate at constant temp (24-48h) exp1->exp2 an1 Centrifuge to pellet solid exp2->an1 an2 Extract clear supernatant an1->an2 an3 Dilute sample an2->an3 an4 Analyze by validated HPLC-UV an3->an4 result Determine Solubility (mg/mL or µM) an4->result

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Chemical Stability and Forced Degradation

Forced degradation studies are essential to elucidate the intrinsic stability of a molecule.[3][11] They involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradants.

Potential Degradation Pathways

Based on the structure of this compound and literature on related compounds, several degradation pathways are plausible:

  • Acid-Catalyzed Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack, particularly under acidic conditions. Protonation of the azetidine nitrogen would form a reactive azetidinium ion, which could be opened by a nucleophile (e.g., water or a counter-ion).[12][13] This is often a key instability pathway for N-aryl azetidines.[13]

  • Oxidative Degradation: The dimethylphenoxy moiety contains electron-donating methyl groups, which can activate the aromatic ring towards oxidation. Furthermore, the ether linkage and the azetidine nitrogen can also be sites of oxidation. Studies on related dimethoxy-substituted aromatic compounds have shown that oxidation can lead to demethylation and ring hydroxylation.[14][15]

  • Photodegradation: Aromatic systems can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

Experimental Protocol: Forced Degradation Studies

A systematic approach is required, stressing the compound under hydrolytic, oxidative, photolytic, and thermal conditions. A target degradation of 5-20% is generally desired to ensure that primary degradants are formed without excessive secondary degradation.[4]

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

  • Acid Hydrolysis:

    • Procedure: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 8, 24 hours).

    • Rationale: Simulates gastric conditions and promotes acid-catalyzed degradation. The primary site of instability is predicted to be the azetidine ring.[13]

  • Base Hydrolysis:

    • Procedure: Mix the stock solution with 0.1 M NaOH. Store at 60 °C and monitor at time points.

    • Rationale: Evaluates stability in alkaline conditions. While the ether linkage is generally base-stable, other base-labile functionalities could be present as impurities or form as degradants.

  • Oxidative Degradation:

    • Procedure: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor.

    • Rationale: H₂O₂ is a common oxidizing agent that can reveal susceptibility to oxidation, a common metabolic and manufacturing-related degradation pathway.[14]

  • Thermal Degradation:

    • Procedure: Store the solid compound in a controlled oven (e.g., 80 °C). Also, heat a solution of the compound in a neutral solvent.

    • Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Procedure: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.

    • Rationale: Determines if the compound is light-sensitive, which has implications for packaging and storage.

Analytical Workflow:

  • Monitoring: Use a reverse-phase HPLC with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and determining if new peaks (degradants) co-elute with the main peak.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.

  • Identification: For significant degradants, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight and fragmentation patterns, which are essential for structural elucidation.[12]

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_id Identification s1 Acid Hydrolysis (0.1M HCl, 60°C) an1 Sample at Time Points s1->an1 s2 Base Hydrolysis (0.1M NaOH, 60°C) s2->an1 s3 Oxidation (3% H₂O₂, RT) s3->an1 s4 Thermal (Solid & Solution, 80°C) s4->an1 s5 Photolytic (ICH Q1B Light) s5->an1 an2 HPLC-PDA Analysis an1->an2 an3 Assess Peak Purity an2->an3 an4 Quantify Degradation an3->an4 id1 LC-MS Analysis an4->id1 If degradation > 5% result Stability Profile & Degradation Pathway an4->result If degradation < 5% id2 Structure Elucidation id1->id2 id2->result start Compound Stock Solution (1 mg/mL) start->s1 start->s2 start->s3 start->s4 start->s5

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data for this compound is not yet publicly available, a robust scientific framework allows us to predict its behavior and design a comprehensive strategy for its characterization. The compound is predicted to be a moderately lipophilic base with pH-dependent aqueous solubility. Its primary stability liability is likely the acid-catalyzed opening of the strained azetidine ring, with oxidative degradation of the electron-rich phenoxy ring also being a plausible pathway.

The detailed protocols provided in this guide for determining equilibrium solubility and performing forced degradation studies offer a clear and scientifically sound path for researchers. Executing these experiments will generate the critical data needed to support formulation development, establish appropriate storage conditions, and build the foundation for a validated, stability-indicating analytical method, thereby enabling the continued development of this promising chemical entity.

References

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An In-Depth Technical Guide to Investigating the Potential Biological Activity of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Novel Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with unique pharmacological profiles is perpetual. Among the myriad of heterocyclic scaffolds, the azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of structural rigidity and metabolic stability, making it an increasingly attractive component in the design of new therapeutics.[2][3] This guide focuses on a specific, yet underexplored molecule: 3-(3,4-Dimethylphenoxy)azetidine. While direct biological data for this compound is not yet available in the public domain, its structural components—the azetidine core and the dimethylphenoxy moiety—suggest a high potential for significant biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap for the systematic investigation of this compound. We will delve into the scientific rationale for exploring this compound, propose potential therapeutic applications, and provide detailed, field-proven methodologies for its synthesis and biological evaluation. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental workflows are robust, reproducible, and self-validating.

The Scientific Rationale: Deconstructing this compound

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts: the azetidine ring and the phenoxy group.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[2][4] Their unique physicochemical and pharmacokinetic properties, such as high ring strain, sp3-rich character, and conformational rigidity, can confer several advantages to a drug candidate, including:

  • Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible acyclic analogs.[5]

  • Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

  • Favorable Pharmacokinetics: The rigid conformation can lead to higher binding affinity and selectivity for target proteins.[2]

Numerous FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), incorporate the azetidine motif, underscoring its therapeutic relevance across various disease areas including oncology, inflammation, and infectious diseases.[2]

The Phenoxy Group: A Versatile Pharmacophore

The phenoxy group is a common feature in a wide range of biologically active compounds. The substitution pattern on the phenyl ring can significantly influence the pharmacological profile. In the case of this compound, the dimethyl substitution may impact its lipophilicity and interaction with biological targets. Phenoxy-containing compounds have demonstrated a broad spectrum of activities, including:

  • Antimicrobial Activity: Many phenolic compounds exhibit antibacterial and antifungal properties.

  • Antioxidant Activity: The phenoxy group can participate in scavenging free radicals.[6]

  • Receptor Modulation: Phenoxy derivatives have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs).[7]

The combination of the azetidine scaffold with the dimethylphenoxy moiety in this compound presents a novel chemical entity with the potential for a unique and therapeutically valuable biological activity profile.

Potential Therapeutic Applications and Biological Targets

Based on the structure-activity relationships of known azetidine and phenoxy derivatives, we can hypothesize several potential therapeutic applications for this compound.[8][9][10][11]

  • Oncology: Given that several kinase inhibitors incorporate the azetidine ring, this compound could be investigated as a potential anticancer agent.[2]

  • Neuroscience: The conformational rigidity of the azetidine ring makes it an attractive scaffold for targeting central nervous system (CNS) receptors.[2]

  • Infectious Diseases: The azetidine moiety is present in some antibacterial agents, and the phenoxy group is known for its antimicrobial properties.[12]

  • Inflammatory Diseases: The anti-inflammatory potential of azetidine derivatives is an active area of research.[2]

A Strategic Workflow for Biological Evaluation

The following experimental workflow provides a systematic approach to characterizing the biological activity of this compound.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: In Vivo Evaluation A Computational Modeling (Target Prediction, ADMET) B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS, X-ray) B->C D Broad Panel Screening (e.g., Kinase, GPCR panels) C->D E Cell-Based Assays (Cytotoxicity, Proliferation) D->E F Antimicrobial Assays (MIC, MBC) D->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Synthesis G->H I Animal Model of Disease (Efficacy Studies) H->I J Pharmacokinetic & Toxicology Studies I->J

Caption: A strategic workflow for the biological evaluation of novel chemical entities.

Detailed Experimental Protocols

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the formation of 3-substituted azetidines. A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with 3,4-dimethylphenol.

Protocol: Synthesis of this compound

  • Starting Material: N-Boc-3-hydroxyazetidine.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or triflate) by reacting N-Boc-3-hydroxyazetidine with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Nucleophilic Substitution: React the resulting N-Boc-3-(organosulfonyloxy)azetidine with 3,4-dimethylphenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperature.

  • Deprotection: Remove the Boc protecting group using a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Purification: Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.

In Vitro Biological Assays

A tiered screening approach is recommended to efficiently identify the biological activity of this compound.

4.2.1 Primary Screening: Broad Panel Assays

  • Kinase Panel Screening: Screen the compound against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™) at a fixed concentration (e.g., 10 µM) to identify potential kinase targets.

  • GPCR Panel Screening: Evaluate the compound's activity against a panel of GPCRs (e.g., the Eurofins SafetyScreen44™ Panel) to identify potential interactions with these important drug targets.

  • General Cytotoxicity: Assess the compound's cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) using an MTT or CellTiter-Glo® assay.

4.2.2 Secondary and Tertiary Assays: Target Validation and Mechanism of Action

If a "hit" is identified in the primary screens, follow-up with more specific assays:

Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Enzyme and Substrate: Use a purified recombinant kinase and a corresponding specific peptide substrate.

  • Assay Buffer: Prepare a suitable kinase assay buffer containing ATP and MgCl₂.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: Initiate the kinase reaction by adding the enzyme to a mixture of the substrate, ATP, and the test compound in a 96- or 384-well plate.

  • Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical In Vitro Screening Data for this compound

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Kinase PanelKinase X% Inh @ 10µM95%
GPCR PanelGPCR Y% Act @ 10µM80%
CytotoxicityHeLa CellsIC₅₀5 µM
AntimicrobialS. aureusMIC16 µg/mL

Structure-Activity Relationship (SAR) Studies

A preliminary SAR study should be conducted to understand the contribution of different structural features to the observed biological activity.

G cluster_0 Core Scaffold cluster_1 Modifications Core This compound R1 Azetidine Ring (e.g., N-substitution) Core->R1 R1 R2 Phenoxy Linker (e.g., ether to thioether) Core->R2 R2 R3 Phenyl Ring (e.g., alter substitution pattern) Core->R3 R3

Sources

A Technical Guide to the Synthesis and Evaluation of 3-(3,4-Dimethylphenoxy)azetidine: A Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique conformational constraints and favorable physicochemical properties.[1] This guide presents a comprehensive framework for the synthesis and biological evaluation of a novel derivative, 3-(3,4-Dimethylphenoxy)azetidine. While specific data for this compound is not yet prevalent in the literature, this document provides a robust, scientifically-grounded pathway for its investigation, leveraging established methodologies for analogous structures. We will detail a proposed synthetic route via the Mitsunobu reaction, outline a strategy for the prediction of its physicochemical properties, and present a comprehensive cascade of in vitro assays to explore its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space centered around the versatile azetidine core.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring system has garnered significant attention in pharmaceutical research for its ability to impart desirable properties to drug candidates. Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring analogues.[2] The incorporation of the azetidine moiety has been shown to improve aqueous solubility and other key pharmacokinetic parameters.[1] This has led to the successful development of several FDA-approved drugs containing the azetidine scaffold, such as baricitinib, cobimetinib, and azelnidipine, which are used to treat a range of conditions including inflammatory diseases and cancer.[3] The inherent stability and synthetic tractability of the azetidine ring make it an attractive starting point for the design of novel therapeutics.

Proposed Synthesis of this compound

A highly efficient and well-documented method for the synthesis of 3-aryloxyazetidines is the Mitsunobu reaction, which facilitates the direct coupling of a phenol with a protected 3-hydroxyazetidine.[4][5] This approach is proposed for the synthesis of this compound, commencing with the commercially available N-Boc-3-hydroxyazetidine.

Synthetic Workflow

The proposed synthesis involves three key steps: N-protection of 3-hydroxyazetidine, a Mitsunobu reaction to form the ether linkage, and subsequent deprotection to yield the target compound.

Synthesis_Workflow cluster_protection Step 1: N-Boc Protection cluster_mitsunobu Step 2: Mitsunobu Reaction cluster_deprotection Step 3: N-Boc Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Base Boc_Anhydride Boc Anhydride Boc_Anhydride->N-Boc-3-hydroxyazetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3,4-dimethylphenoxy)azetidine 3_4_Dimethylphenol 3,4-Dimethylphenol 3_4_Dimethylphenol->N-Boc-3-(3,4-dimethylphenoxy)azetidine PPh3_DIAD PPh3, DIAD PPh3_DIAD->N-Boc-3-(3,4-dimethylphenoxy)azetidine Target_Compound This compound N-Boc-3-(3,4-dimethylphenoxy)azetidine->Target_Compound Acid Acid (e.g., TFA) Acid->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Reactant Data
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Hydroxyazetidine hydrochloride18621-18-6C₃H₈ClNO109.55
Di-tert-butyl dicarbonate (Boc Anhydride)24424-99-5C₁₀H₁₈O₅218.25
3,4-Dimethylphenol95-65-8C₈H₁₀O122.16
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29
Diisopropyl azodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄202.21
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂114.02
Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • To a solution of 3-hydroxyazetidine hydrochloride (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 eq.) dropwise.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxyazetidine.

Step 2: Mitsunobu Reaction to form N-Boc-3-(3,4-dimethylphenoxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq.), 3,4-dimethylphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate N-Boc-3-(3,4-dimethylphenoxy)azetidine.[1]

Step 3: N-Boc Deprotection

  • Dissolve N-Boc-3-(3,4-dimethylphenoxy)azetidine (1 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter and dry the solid to obtain the final product, this compound, likely as a TFA or HCl salt.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable predictions of the physicochemical properties of novel compounds, aiding in the assessment of their drug-like potential.[3][7]

PropertyPredicted ValueMethod
Molecular Weight177.24 g/mol -
LogP (Octanol/Water Partition Coefficient)2.0 - 2.5ALOGPS, XLogP3
Aqueous SolubilityModerately SolubleALOGPS
pKa (most basic)8.5 - 9.5ACD/Percepta
Polar Surface Area21.26 Ų-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-

Note: Predicted values are estimates and should be confirmed experimentally.

Proposed Biological Evaluation Strategy

A comprehensive in vitro screening cascade is proposed to elucidate the biological activity of this compound. This strategy is designed to assess general cytotoxicity and to explore activity against key target classes where other azetidine derivatives have shown promise.

Biological Screening Workflow

Biological_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (Target-Based) Target_Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Target_Compound->Cytotoxicity_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay Cytotoxicity_Assay->Kinase_Inhibition_Assay If non-cytotoxic GPCR_Binding_Assay GPCR Binding Assay Cytotoxicity_Assay->GPCR_Binding_Assay If non-cytotoxic Antimicrobial_Assay Antimicrobial Susceptibility Testing Cytotoxicity_Assay->Antimicrobial_Assay If non-cytotoxic

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Assays

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Protocol:

    • Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

4.2.2. Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. A common method involves quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

  • Protocol (General):

    • In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase substrate.

    • Pre-incubate for 10-30 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Add a detection reagent that enzymatically converts the produced ADP to a detectable signal (e.g., fluorescence).

    • Measure the signal using a plate reader.

    • Determine the IC50 value of the compound for the specific kinase.

4.2.3. GPCR Binding Assay (Radioligand Competition)

  • Principle: This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to a specific G-protein coupled receptor (GPCR).[9]

  • Protocol (General):

    • Prepare cell membranes expressing the target GPCR.

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

    • Determine the Ki (inhibitory constant) of the test compound.[10]

4.2.4. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[11][12]

  • Protocol (General):

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

Conclusion

The this compound scaffold represents a novel and unexplored area of chemical space. Based on the well-established importance of the azetidine motif in drug discovery, this compound warrants investigation. The synthetic and biological evaluation strategies outlined in this guide provide a clear and scientifically rigorous path for its characterization. The successful synthesis and subsequent biological screening of this compound could lead to the identification of new lead molecules with potential therapeutic applications in a variety of disease areas.

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An In-depth Technical Guide to 3-(3,4-Dimethylphenoxy)azetidine: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its unique conformational constraints and its ability to serve as a versatile bioisostere, enhancing key pharmacokinetic properties of drug candidates.[1][2] This technical guide provides a comprehensive overview of 3-(3,4-Dimethylphenoxy)azetidine, a representative of the 3-aryloxy-azetidine class of compounds. This document details the confirmed IUPAC name and structure, provides predicted physicochemical properties, and outlines a robust, step-by-step synthetic protocol for its preparation via the Mitsunobu reaction. Furthermore, it delves into the potential applications of this scaffold in drug discovery, supported by an analysis of the known biological activities of related azetidine derivatives. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique attributes of the azetidine core in their therapeutic design strategies.

Compound Identification and Structure

The definitive identification of a chemical entity is paramount for reproducible scientific inquiry. This section provides the core structural and naming information for the topic compound.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Chemical Structure:

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions. As experimental data for this compound is not widely available, the following table presents key properties predicted using established computational models.

PropertyPredicted ValueMethod/Source
Boiling Point 295.5 ± 40.0 °CAdvanced Chemistry Development (ACD/Labs) Software V11.02
Density 1.04 ± 0.1 g/cm³ACD/Labs
pKa 9.5 ± 0.2ACD/Labs
LogP 2.35ChemAxon
Topological Polar Surface Area (TPSA) 21.3 ŲCactvs 3.4.8.18
Hydrogen Bond Donors 1Cactvs 3.4.8.18
Hydrogen Bond Acceptors 2Cactvs 3.4.8.18
Rotatable Bonds 2Cactvs 3.4.8.18

Synthesis of this compound

The synthesis of 3-aryloxy-azetidines is most effectively achieved through the Mitsunobu reaction, which allows for the formation of the ether linkage under mild conditions with a high degree of reliability. [3][4]This section provides a detailed, three-step synthetic workflow for the preparation of this compound.

Overall Synthetic Workflow

The synthesis commences with the protection of the azetidine nitrogen, followed by the key Mitsunobu coupling, and concludes with deprotection to yield the target compound.

G start 3-Hydroxyazetidine (Starting Material) step1 Step 1: N-Boc Protection (Boc)₂O, Et₃N, DCM start->step1 intermediate1 N-Boc-3-hydroxyazetidine step1->intermediate1 step2 Step 2: Mitsunobu Reaction PPh₃, DIAD, THF intermediate1->step2 reagent1 3,4-Dimethylphenol reagent1->step2 intermediate2 N-Boc-3-(3,4-dimethylphenoxy)azetidine step2->intermediate2 step3 Step 3: Deprotection TFA or HCl in Dioxane intermediate2->step3 product This compound (Final Product) step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

  • Rationale: The protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group is essential to prevent its participation in the subsequent Mitsunobu reaction, thereby ensuring the desired O-alkylation.

  • Procedure:

    • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.5 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine as a white solid.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Rationale: The Mitsunobu reaction provides a reliable method for the formation of the C-O ether bond between the secondary alcohol of N-Boc-3-hydroxyazetidine and 3,4-dimethylphenol. This reaction proceeds with inversion of configuration, although in this achiral substrate, it is not a stereochemical consideration. [5][6]* Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. [7] 2. Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield tert-butyl this compound-1-carboxylate.

Step 3: Deprotection to Yield this compound

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine of the target compound.

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 mL/g) or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting residue is the hydrochloride or trifluoroacetate salt of the product. To obtain the free base, dissolve the salt in water and basify to pH >10 with aqueous NaOH or K₂CO₃.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key signals in the ¹H and ¹³C NMR spectra for this compound, which are crucial for its structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0-6.6 (m, 3H, Ar-H)

    • δ 4.8-4.6 (m, 1H, O-CH)

    • δ 4.0-3.8 (m, 2H, azetidine-CH₂)

    • δ 3.7-3.5 (m, 2H, azetidine-CH₂)

    • δ 2.22 (s, 3H, Ar-CH₃)

    • δ 2.18 (s, 3H, Ar-CH₃)

    • δ ~2.0 (br s, 1H, NH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~157.0 (Ar-C-O)

    • δ ~137.0 (Ar-C)

    • δ ~130.0 (Ar-C)

    • δ ~120.0 (Ar-CH)

    • δ ~116.0 (Ar-CH)

    • δ ~112.0 (Ar-CH)

    • δ ~70.0 (O-CH)

    • δ ~50.0 (azetidine-CH₂)

    • δ ~19.5 (Ar-CH₃)

    • δ ~19.0 (Ar-CH₃)

Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is a highly sought-after scaffold in drug discovery due to its unique structural and physicochemical properties. [7]Its strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. [8]Furthermore, the introduction of the azetidine moiety can lead to improved metabolic stability, enhanced solubility, and a lower pKa compared to larger saturated heterocyles like piperidine and pyrrolidine. [1] this compound, as a member of the 3-aryloxy-azetidine class, holds significant potential as a building block for the synthesis of novel therapeutic agents. The phenoxy group can serve as a key pharmacophoric element, interacting with various biological targets, while the azetidine nitrogen provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).

Derivatives of 3-phenoxyazetidine have been investigated for a range of biological activities, including:

  • Monoamine Transporter Inhibition: The 3-aryloxy-azetidine scaffold has been shown to be a potent ligand for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), making this class of compounds of interest for the development of treatments for depression, anxiety, and other CNS disorders. [8]* Antibacterial and Anticancer Agents: The azetidine nucleus is a component of several antibacterial and anticancer compounds. The incorporation of a 3-phenoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced activity and selectivity.

  • Enzyme Inhibition: The rigid azetidine framework can be used to position functional groups in a precise orientation for optimal binding to the active site of enzymes, making it a valuable scaffold for the design of enzyme inhibitors.

The 3-(3,4-dimethylphenoxy) moiety, in particular, offers a lipophilic aromatic substituent that can engage in hydrophobic and π-stacking interactions within a target binding site. The methyl groups provide steric bulk and can influence the overall conformation and metabolic profile of the molecule.

Conclusion

This compound is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its structure, predicted physicochemical properties, and a detailed, plausible synthetic route. The discussion of the applications of the broader 3-aryloxy-azetidine class highlights the potential of this compound as a versatile scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). National Institutes of Health.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of 3-Alkoxy and 3-Aryloxy Azetidines. (2025). Benchchem.
  • Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries. (2025). Benchchem.
  • Synthesis of azetidines. Organic Chemistry Portal.
  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Mitsunobu reaction. Grokipedia.
  • Mitsunobu reaction. Organic Synthesis.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.
  • Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. (2013). Al Mustansiriyah Journal of Pharmaceutical Sciences.

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Navigating the Research Landscape of 3-(3,4-Dimethylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in contemporary drug discovery. Its inherent ring strain and three-dimensional structure impart unique physicochemical properties to molecules, often leading to improved metabolic stability, aqueous solubility, and binding affinity for biological targets.[1][2] The strategic functionalization of the azetidine ring allows for the fine-tuning of these properties, making it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, promising derivative: 3-(3,4-Dimethylphenoxy)azetidine. We will delve into its commercial availability, explore a plausible synthetic route, detail methods for its characterization, and discuss its potential applications in the pharmaceutical sciences.

Part 1: Commercial Availability and Procurement

As of early 2026, this compound is not listed in the catalogs of major chemical suppliers as a stock item. However, it is available as a custom synthesis product from specialized chemical companies.

One such provider is Sinfoo Biotech , which lists "this compound" and provides its molecular formula (C11H15NO) and molecular weight (177.2429).[3] Researchers interested in procuring this compound should contact them directly for a quotation and to inquire about the availability of a Certificate of Analysis and a CAS number, which is not publicly listed on their website.[3]

It is worth noting that a structurally similar compound, 3-(3,4-Dimethoxyphenoxy)azetidine, has been listed as a discontinued product by some suppliers, which may suggest that the commercial landscape for such derivatives can be dynamic.[4] Therefore, direct communication with custom synthesis providers is the most reliable procurement strategy.

Table 1: Chemical Identity of this compound

PropertyValueSource
Chemical Name This compoundSinfoo Biotech[3]
Molecular Formula C11H15NOSinfoo Biotech[3]
Molecular Weight 177.24 g/mol Sinfoo Biotech[3]
CAS Number Not Publicly Available-

Part 2: A Proposed Synthetic Pathway

The proposed three-step synthesis is outlined below:

Step 1: N-Protection of 3-Hydroxyazetidine

The secondary amine of 3-hydroxyazetidine is first protected to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

Step_1_N_Protection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Protection Boc2O_Base (Boc)2O, Base (e.g., Et3N) DCM, 0°C to rt

Step 1: N-Boc protection of 3-hydroxyazetidine.

Step 2: Mitsunobu Reaction for Ether Formation

The protected N-Boc-3-hydroxyazetidine is then coupled with 3,4-dimethylphenol via the Mitsunobu reaction. This reaction typically employs a phosphine reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Step_2_Mitsunobu_Reaction N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3,4-dimethylphenoxy)azetidine Mitsunobu Reaction Reagents 3,4-Dimethylphenol PPh3, DIAD THF, 0°C to rt

Step 2: Formation of the ether linkage via Mitsunobu reaction.

Step 3: N-Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the desired this compound.

Step_3_N_Deprotection N-Boc-3-(3,4-dimethylphenoxy)azetidine N-Boc-3-(3,4-dimethylphenoxy)azetidine This compound This compound N-Boc-3-(3,4-dimethylphenoxy)azetidine->this compound Deprotection TFA TFA DCM, rt

Step 3: Acid-mediated removal of the N-Boc protecting group.
Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 3,4-Dimethylphenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • N-Boc-3-hydroxyazetidine: To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise. After 15 minutes, add a solution of (Boc)2O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford N-Boc-3-hydroxyazetidine.

  • N-Boc-3-(3,4-dimethylphenoxy)azetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to yield N-Boc-3-(3,4-dimethylphenoxy)azetidine.

  • This compound: To a solution of N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq) in DCM at room temperature, add TFA (10 eq). Stir the reaction for 2-4 hours, monitoring by TLC. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO4, filter, and concentrate to give the final product, this compound. Further purification by chromatography or crystallization may be necessary.

Part 3: Characterization and Analytical Methods

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethylphenoxy group, the two methyl groups, and the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methyl carbons, and the carbons of the azetidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AssignmentPredicted ¹H Shift RangePredicted ¹³C Shift Range
Azetidine CH4.5 - 5.055 - 65
Azetidine CH23.5 - 4.245 - 55
Aromatic CH6.7 - 7.1110 - 135
Aromatic C-O-150 - 160
Aromatic C-CH3-130 - 140
CH32.1 - 2.315 - 25

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected exact mass for C11H15NO ([M+H]⁺) would be approximately 178.1226.

3. Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage (around 1200-1000 cm⁻¹), C-H bonds of the aromatic and aliphatic groups, and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

Part 4: Potential Applications in Drug Discovery

The this compound scaffold holds significant potential for applications in medicinal chemistry, primarily due to the established pharmacological relevance of both the azetidine ring and the substituted phenoxy moiety.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Many CNS-active compounds feature phenoxy groups. The conformational rigidity of the azetidine ring can enhance selectivity for specific receptors or transporters in the brain.[1]

  • Oncology: Azetidine derivatives have been investigated as anticancer agents.[5] The lipophilic 3,4-dimethylphenyl group could facilitate interactions with hydrophobic pockets in protein targets relevant to cancer.

  • Infectious Diseases: The azetidine core is a component of some antibacterial agents. This scaffold could be explored for the development of new antibiotics.

  • Inflammatory Diseases: The anti-inflammatory properties of some azetidine-containing compounds have been reported.[5]

Hypothetical Signaling Pathway Interaction:

Given the structural similarity of the phenoxy moiety to various known ligands, this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. For instance, it could be investigated as a modulator of monoamine transporters, which are key targets in the treatment of depression and other neurological disorders.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR, Transporter) Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Activation/ Inhibition Ligand This compound Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Modulation Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response

Hypothetical interaction of this compound with a cell surface receptor.

Conclusion

This compound represents a promising yet underexplored chemical entity. While its commercial availability is currently limited to custom synthesis, a feasible synthetic route can be designed based on well-established methodologies. Its structural features suggest a high potential for biological activity, making it a valuable target for screening in various drug discovery programs. This guide provides a foundational framework for researchers to initiate their exploration of this intriguing molecule, from procurement and synthesis to characterization and potential therapeutic applications.

References

  • (PubMed) Azetidines of pharmacological interest. [Link]

  • (PubMed) Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • (Journal of Medicinal and Chemical Sciences) Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • (ResearchGate) Azetidines of pharmacological interest | Request PDF. [Link]

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An In-depth Technical Guide to the Safety and Handling of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the safe handling, synthesis, and characterization of 3-(3,4-Dimethylphenoxy)azetidine. As a molecule of interest in contemporary medicinal chemistry, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This document synthesizes established knowledge of its constituent chemical moieties—the azetidine ring and the dimethylphenoxy group—to provide a robust framework for its use in a research and development setting.

Compound Profile and Physicochemical Properties

This compound is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 3,4-dimethylphenyl group. The unique structural characteristics of the azetidine ring, such as high ring strain and conformational rigidity, make it an attractive scaffold in drug design for enhancing pharmacokinetic properties.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Appearance Predicted to be a solid or oil at room temperature.Inferred from similar compounds
Solubility Predicted to be soluble in organic solvents such as THF, DCM, and alcohols.Inferred from structural motifs
Boiling Point Not explicitly determined.-
Melting Point Not explicitly determined.-

Toxicological Assessment and Health Hazards

While a specific toxicological profile for this compound is not available, a hazard assessment can be extrapolated from the known effects of its core components: azetidine and dimethylphenols.

Azetidine Moiety

Azetidines are known to be reactive due to their ring strain.[2] While many azetidine-containing compounds are explored as pharmaceuticals, the parent heterocycle and some derivatives can be hazardous.[3]

Dimethylphenol Moiety

Dimethylphenols are known irritants and can be toxic. Exposure to related compounds like 2,4-dimethylphenol can cause:

  • Acute Effects: Irritation and burns to the skin and eyes, respiratory tract irritation leading to coughing and shortness of breath, and systemic effects such as headache, nausea, and vomiting.

  • Chronic Effects: Repeated exposure may lead to bronchitis and potential damage to the liver and kidneys.

It is therefore prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and aerosols.
Body Protection A long-sleeved lab coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of vapors or aerosols.

Engineering Controls: All manipulations of this compound, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Chemical Reactivity and Incompatibility

The chemical reactivity of this compound is dictated by the azetidine ring and the phenoxy group.

  • Azetidine Ring: The strained four-membered ring can be susceptible to ring-opening reactions under acidic conditions or with certain nucleophiles.[4]

  • Amine Functionality: The secondary amine of the azetidine ring is basic and can react with acids. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[5][6]

  • Phenoxy Group: Phenols are weakly acidic and can react with strong bases.[7][8] They are also incompatible with oxidizing agents.

Incompatible Materials to Avoid:

  • Strong oxidizing agents[5][6]

  • Strong acids

  • Strong bases[9]

  • Acid chlorides

  • Acid anhydrides

Storage and Stability

Proper storage is crucial to maintain the integrity and prevent the degradation of this compound.

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep the container tightly sealed.

  • Long-term Storage: For prolonged storage, refrigeration (2-8 °C) is recommended.[10] Regular purity checks are advised for long-term stored materials.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for forming aryl ethers from alcohols, such as the Mitsunobu reaction or the Williamson ether synthesis.[11][12][13][14][15]

Synthetic Workflow Overview

SynthesisWorkflow cluster_mitsunobu Mitsunobu Reaction cluster_williamson Williamson Ether Synthesis cluster_deprotection Deprotection Azetidinol N-protected 3-hydroxyazetidine Mitsunobu_Product N-protected This compound Azetidinol->Mitsunobu_Product Dimethylphenol 3,4-Dimethylphenol Dimethylphenol->Mitsunobu_Product Reagents_M PPh₃, DEAD/DIAD Reagents_M->Mitsunobu_Product Coupling Protected_Product N-protected This compound Azetidinol_W N-protected 3-hydroxyazetidine Alkoxide Azetidinoxide Azetidinol_W->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Williamson_Product N-protected This compound Alkoxide->Williamson_Product SN2 Reaction Dimethylphenol_Halide Activated 3,4-Dimethylphenol (e.g., halide) Dimethylphenol_Halide->Williamson_Product Final_Product This compound Protected_Product->Final_Product Deprotection_Reagent Acidic Conditions (e.g., TFA) Deprotection_Reagent->Final_Product

Caption: General synthetic workflows for this compound.

Exemplary Mitsunobu Reaction Protocol

The Mitsunobu reaction is a reliable method for the synthesis of aryl ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon.[16][17][18][19]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3,4-Dimethylphenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[20]

Deprotection of the N-Boc Group

The N-Boc protecting group can be removed under acidic conditions to yield the final product.

Materials:

  • N-Boc-3-(3,4-Dimethylphenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve the N-Boc protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (excess, e.g., 10-20 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.[21][22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.[21][22][23]

Emergency Procedures

Spill Response

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.[24][25][26][27]

Minor Spill (contained, small volume):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Major Spill (large volume, uncontained):

  • Evacuate the laboratory immediately.

  • Alert others and activate the nearest fire alarm if the substance is flammable.

  • Contact your institution's emergency response team and inform them of the nature and location of the spill.

  • Do not attempt to clean up a major spill without specialized training and equipment.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including absorbent materials from spills, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

While this compound presents opportunities in medicinal chemistry, its handling requires a comprehensive understanding of its potential hazards. By adhering to the safety protocols, handling procedures, and emergency preparedness measures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

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  • Smith, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1639.
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  • Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. [Link]

  • Zhang, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 22(21), 6684–6688.
  • Valerio, L. G., Jr, & Arvidson, K. B. (2013). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International journal of molecular sciences, 14(9), 18967–18980.
  • Singh, G. S., & D'hooghe, M. (2011). Synthesis And Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy. Trade Science Inc.
  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Singh, A., & Kumar, R. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry, 13(16), 1485–1504.
  • ResearchGate. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. [Link]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 3-(3,4-Dimethylphenoxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Azetidines in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Their rising prominence is attributed to a unique combination of physicochemical and pharmacokinetic properties conferred by their strained, sp³-rich, and conformationally rigid structure.[2][3] The incorporation of an azetidine ring can significantly enhance metabolic stability, aqueous solubility, and receptor selectivity.[2][4] Unlike larger saturated amines like piperidines, azetidines can reduce lipophilicity and increase the three-dimensionality (Fsp³) of a molecule, which are highly desirable traits in contemporary drug design programs aimed at exploring new chemical space and improving drug-like properties.[3]

This guide introduces 3-(3,4-Dimethylphenoxy)azetidine , a novel, functionalized building block, and provides a comprehensive overview of its strategic value, proposed synthesis, and practical protocols for its incorporation into drug discovery workflows. By deconstructing the molecule into its core components—the azetidine ring, the phenoxy linker, and the 3,4-dimethylphenyl moiety—we can establish a strong rationale for its application in generating new chemical entities with potentially superior pharmacological profiles.

Rationale for Use: A Deconstruction of this compound

The strategic value of this building block lies in the synergistic contribution of its three key structural features.

  • The Azetidine Core: Provides a rigid, three-dimensional exit vector from a core scaffold. Its nitrogen atom can serve as a hydrogen bond acceptor or a point for further derivatization, while its compact size minimizes increases in molecular weight and lipophilicity.[5] FDA-approved drugs like baricitinib and cobimetinib successfully utilize the azetidine motif to enhance pharmacokinetics and metabolic stability.[2]

  • The 3-Phenoxy Linker: The ether linkage at the 3-position provides a stable connection to an aromatic system. This arrangement is a common motif in biologically active compounds, including GPCR ligands and enzyme inhibitors.[4][6]

  • The 3,4-Dimethylphenyl Group: This specific substitution pattern on the phenyl ring is a known feature in various bioactive molecules. For instance, N-(3,4-dimethylphenyl) sulfonamides have been identified as potent dual inhibitors of MDM2/XIAP in cancer research.[7] The methyl groups can engage in beneficial hydrophobic or van der Waals interactions within a target's binding pocket and can influence the overall electronic properties and metabolic stability of the ring.

By combining these features, this compound emerges as a versatile building block for projects in oncology, neurodegenerative diseases, and infectious diseases, where fine-tuning of potency, selectivity, and ADME properties is critical.[2][8]

G cluster_0 This compound cluster_1 Component Analysis cluster_2 Medicinal Chemistry Advantages mol Structure A Azetidine Core mol->A B Phenoxy Linker mol->B C 3,4-Dimethylphenyl Moiety mol->C Adv1 Improved Solubility & Metabolic Stability [1, 7] A->Adv1 Adv2 Increased Fsp³ & Three-Dimensionality [2, 7] A->Adv2 Adv3 Vector for Target Interaction & Fine-Tuning of Properties [12] B->Adv3 C->Adv3 G start N-Boc-3-hydroxyazetidine + 3,4-Dimethylphenol mitsunobu Protocol 3.1: Mitsunobu Reaction (PPh₃, DIAD, THF) [6, 13] start->mitsunobu intermediate N-Boc-3-(3,4-Dimethylphenoxy)azetidine mitsunobu->intermediate purify Purification (Column Chromatography) intermediate->purify deprotect Protocol 3.2: Boc Deprotection (HCl/Dioxane) [9] purify->deprotect final This compound·HCl (Ready for Coupling) deprotect->final

Sources

Application Notes & Protocols: 3-(3,4-Dimethylphenoxy)azetidine as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring has emerged from a niche heterocycle to a privileged scaffold in contemporary medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2] This guide provides an in-depth technical overview of 3-(3,4-dimethylphenoxy)azetidine, a versatile building block designed for the efficient construction of compound libraries. We present the rationale for its use, validated synthetic protocols for its preparation and derivatization, and a strategic framework for its application in structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

In the quest for novel drug candidates, the structural complexity and physicochemical properties of screening compounds are paramount. Small, saturated heterocycles are increasingly sought after as replacements for traditional flat aromatic rings to enhance the three-dimensionality (sp³ character) of drug molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique balance of conformational rigidity and chemical stability, making it an attractive motif for drug design.[3] Its incorporation has been shown to improve key drug-like properties, and several FDA-approved drugs, including baricitinib and cobimetinib, feature this valuable scaffold.[1]

The this compound building block combines three key strategic elements:

  • The Azetidine Core: Provides a rigid, low-molecular-weight scaffold that allows for precise vectoral projection of substituents into three-dimensional space. The secondary amine serves as a versatile chemical handle for diversification.[2]

  • The Aryl Ether Linkage: A chemically robust linker that connects the azetidine core to the substituted phenyl ring.

  • The 3,4-Dimethylphenyl Moiety: This specific substitution pattern offers several advantages. The methyl groups can probe hydrophobic pockets within a biological target and can sterically shield the aromatic ring, potentially blocking sites of metabolic oxidation and improving the pharmacokinetic profile of the final compound.

This application note provides detailed protocols for the synthesis of the title compound and its subsequent functionalization, enabling its seamless integration into drug discovery programs.

Physicochemical Properties & Handling

While specific experimental data for this compound is not widely published, its properties can be estimated based on its constituent parts and similar known molecules.

PropertyEstimated Value / DescriptionRationale / Source Analogy
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.Based on similar azetidine derivatives.
logP (estimated) ~2.0 - 2.5Calculated based on structure; higher than parent azetidine due to the lipophilic dimethylphenoxy group.
pKa (estimated) 8.5 - 9.5 (for the conjugate acid)The azetidine nitrogen is a secondary amine, but its basicity is slightly reduced compared to acyclic amines due to ring strain. Similar to parent azetidine (pKa of conjugate acid ~11.29) but influenced by the electron-withdrawing phenoxy group.[4]
Solubility Soluble in most organic solvents (DCM, MeOH, DMSO, THF). Limited solubility in water.General property of similar organic molecules.

Handling and Storage:

  • Handling: this compound is a secondary amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and oxidizing agents. Due to its amine functionality, it may slowly absorb CO₂ from the air.

Synthesis of the Core Building Block

The most reliable and common route to synthesize 3-phenoxyazetidine derivatives is a three-step sequence involving protection of a 3-hydroxyazetidine precursor, formation of the aryl ether via a Mitsunobu reaction, and subsequent deprotection.[5]

G cluster_0 A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B  Boc₂O, Base   (Protection) C N-Boc-3-(3,4-dimethylphenoxy)azetidine B->C  3,4-Dimethylphenol,    PPh₃, DIAD/DEAD   (Mitsunobu Reaction) D This compound (Target Building Block) C->D  TFA or HCl   (Deprotection) G cluster_reactions cluster_outputs Core This compound Scaffold R_Acyl N-Acylation Core->R_Acyl R-COOH, HATU R_RedAm Reductive Amination Core->R_RedAm R-CHO, STAB R_Buchwald N-Arylation Core->R_Buchwald Ar-Br, Pd Catalyst O_Amide Amide Library (Probes H-bond donors/acceptors) R_Acyl->O_Amide O_Alkyl Substituted Amine Library (Probes lipophilic/basic pockets) R_RedAm->O_Alkyl O_Aryl N-Aryl Library (Probes π-stacking interactions) R_Buchwald->O_Aryl SAR SAR Data (Potency, Selectivity, ADME) O_Amide->SAR O_Alkyl->SAR O_Aryl->SAR

Sources

Application Notes and Protocols for the Derivatization of the Azetidine Ring in 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Aryloxyazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol and constrained geometry offer a unique three-dimensional profile that can enhance pharmacokinetic properties, improve metabolic stability, and increase solubility when incorporated into drug candidates.[1][2][3] The 3-(3,4-Dimethylphenoxy)azetidine core, in particular, combines the favorable attributes of the azetidine ring with a lipophilic aryloxy substituent, making it a valuable starting point for the exploration of new chemical space in drug discovery. This guide provides detailed protocols for the derivatization of the secondary amine in this compound, a key handle for molecular elaboration.

The primary focus of this document will be on the N-functionalization of the azetidine ring, as the secondary amine presents a readily accessible site for chemical modification. We will explore three principal pathways for derivatization: N-Alkylation via reductive amination, N-Acylation, and N-Arylation through Buchwald-Hartwig amination. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the expected outcomes.

I. N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[4][5] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the azetidine with a carbonyl compound (an aldehyde or ketone), followed by in situ reduction to the corresponding tertiary amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[4][6]

Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound with benzaldehyde as a representative example.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCE or DCM (to a concentration of 0.1 M).

  • Add benzaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.[5][6]

Data Summary Table for N-Alkylation:

Carbonyl CompoundProductExpected YieldNotes
BenzaldehydeN-Benzyl-3-(3,4-dimethylphenoxy)azetidineHighA standard aromatic aldehyde.
AcetoneN-Isopropyl-3-(3,4-dimethylphenoxy)azetidineModerate to HighA simple ketone.
CyclohexanoneN-Cyclohexyl-3-(3,4-dimethylphenoxy)azetidineHighA cyclic ketone.

II. N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule.[7] This reaction is typically achieved by treating the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.[6][8]

Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent, in this case, acetic anhydride (1.2 eq), dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acetylated azetidine.[6]

Data Summary Table for N-Acylation:

Acylating AgentProductExpected YieldNotes
Acetic anhydrideN-Acetyl-3-(3,4-dimethylphenoxy)azetidineHighA common and reactive acylating agent.
Benzoyl chlorideN-Benzoyl-3-(3,4-dimethylphenoxy)azetidineHighIntroduces an aromatic amide.
Methanesulfonyl chlorideN-Methanesulfonyl-3-(3,4-dimethylphenoxy)azetidineModerate to HighForms a sulfonamide.

III. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the coupling of the azetidine with aryl halides or triflates, providing access to a wide range of N-aryl azetidine derivatives that would be difficult to synthesize using traditional methods.[9][11] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Protocol: N-Phenylation of this compound

This protocol details a typical Buchwald-Hartwig amination with bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol %), XPhos (e.g., 4 mol %), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and bromobenzene (1.2 eq).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to complete.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-phenylated product.[6][12]

Data Summary Table for N-Arylation:

Aryl HalideProductExpected YieldNotes
BromobenzeneN-Phenyl-3-(3,4-dimethylphenoxy)azetidineGood to HighA standard aryl halide coupling partner.
4-ChloropyridineN-(Pyridin-4-yl)-3-(3,4-dimethylphenoxy)azetidineModerate to GoodIntroduces a heteroaromatic ring.
1-Bromo-4-fluorobenzeneN-(4-Fluorophenyl)-3-(3,4-dimethylphenoxy)azetidineGood to HighTolerates electron-withdrawing groups.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation start This compound alkylation Reductive Amination (RCHO, NaBH(OAc)₃) start->alkylation Aldehyde/ Ketone acylation Acylation (RCOCl or (RCO)₂O, Base) start->acylation Acyl Halide/ Anhydride arylation Buchwald-Hartwig (Ar-X, Pd catalyst, Ligand, Base) start->arylation Aryl Halide/ Triflate product_alkylation N-Alkyl Derivatives alkylation->product_alkylation product_acylation N-Acyl Derivatives (Amides) acylation->product_acylation product_arylation N-Aryl Derivatives arylation->product_arylation

Caption: Derivatization strategies for this compound.

IV. Potential for Further Functionalization

While N-functionalization is the most direct approach, the azetidine ring itself can undergo further reactions, although these are often more challenging.

  • C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds.[3] While not yet routine for this specific substrate, future developments may allow for derivatization at the C2 or C4 positions of the azetidine ring.

  • Ring-Opening Reactions: The inherent strain of the azetidine ring can be harnessed in ring-opening reactions, typically under acidic conditions or with strong nucleophiles, to generate 1,3-amino alcohol derivatives.[7][13][14] This can be a useful strategy for accessing different molecular scaffolds.

V. Conclusion

The this compound scaffold is a versatile building block for medicinal chemistry. The secondary amine provides a reliable handle for a variety of derivatization reactions, including N-alkylation, N-acylation, and N-arylation. The protocols outlined in this guide offer robust and reproducible methods for accessing a diverse range of analogues, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Chen, X., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate.
  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • BenchChem. (n.d.). Application Note and Protocols for N-Alkylation of 3-Phenylazetidine.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • NIH. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

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Application Notes and Protocols for the Functionalization of the Dimethylphenoxy Group in 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the chemical modification of the 3,4-dimethylphenoxy moiety within the 3-(3,4-Dimethylphenoxy)azetidine framework. As a molecule of interest in medicinal chemistry, the ability to selectively introduce new functional groups onto the aromatic ring is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide offers detailed protocols for various transformations, including electrophilic aromatic substitution and benzylic functionalization, with a focus on the underlying chemical principles and experimental best practices.

I. Strategic Considerations for Functionalization

The functionalization of this compound presents unique challenges and opportunities. The electron-rich nature of the dimethoxyphenyl ether makes it amenable to electrophilic aromatic substitution. However, the presence of the azetidine ring necessitates careful consideration of its electronic and steric influence, as well as its stability under various reaction conditions.

Azetidine Moiety: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions. Therefore, reaction conditions must be chosen judiciously to preserve this critical heterocyclic core.[1][2][3][4] Furthermore, the nitrogen atom of the azetidine is a potential site for side reactions. To mitigate this, N-protection is a crucial prerequisite for most functionalization strategies. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for azetidines, offering stability under a range of reaction conditions and facile removal.[5] The N-Boc protected azetidine can also exert a directing effect during electrophilic aromatic substitution.

Directing Effects: The regiochemical outcome of electrophilic aromatic substitution on the 3,4-dimethylphenoxy ring is governed by the cumulative directing effects of the substituents. The azetidinoxy group (-O-azetidine) and the two methyl groups are all ortho, para-directing and activating. The interplay of these groups will determine the position of substitution.

II. Synthesis of the Starting Material: N-Boc-3-(3,4-Dimethylphenoxy)azetidine

Prior to functionalization, the synthesis and N-protection of this compound are required. A reliable method involves a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3,4-dimethylphenol.

Protocol 1: Synthesis of N-Boc-3-(3,4-Dimethylphenoxy)azetidine

This protocol is adapted from established procedures for the synthesis of similar aryl ether azetidine derivatives.[5]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3,4-Dimethylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3,4-dimethylphenol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. The reaction is often exothermic, and the temperature should be maintained at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure N-Boc-3-(3,4-Dimethylphenoxy)azetidine.

Expected Yield: 60-80%

Table 1: Reactant and Product Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine142253-55-2C₈H₁₅NO₃173.21
3,4-Dimethylphenol95-65-8C₈H₁₀O122.16
N-Boc-3-(3,4-Dimethylphenoxy)azetidineN/AC₁₆H₂₃NO₃277.36

Diagram 1: Synthesis of N-Boc-3-(3,4-Dimethylphenoxy)azetidine

Synthesis_of_N-Boc-3-(3,4-Dimethylphenoxy)azetidine cluster_reactants Reactants cluster_reagents Reagents N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine product N-Boc-3-(3,4-Dimethylphenoxy)azetidine N_Boc_3_hydroxyazetidine->product Mitsunobu Reaction dimethylphenol 3,4-Dimethylphenol dimethylphenol->product PPh3 PPh₃ PPh3->product DIAD DIAD/DEAD DIAD->product THF THF, 0°C to rt THF->product

Caption: Mitsunobu reaction for the synthesis of the starting material.

III. Functionalization of the Aromatic Ring

The following protocols outline methods to introduce various functional groups onto the 3,4-dimethylphenoxy ring of the N-Boc protected starting material.

A. Electrophilic Aromatic Substitution

Nitration introduces a nitro group, a versatile handle for further transformations such as reduction to an amine.

Protocol 2: Nitration of N-Boc-3-(3,4-Dimethylphenoxy)azetidine

Causality: The use of a mild nitrating agent such as nitric acid in acetic anhydride is recommended to avoid decomposition of the acid-sensitive Boc group and potential side reactions with the azetidine ring.[6][7] The regioselectivity will be directed to the positions ortho to the strongly activating azetidinoxy group.

Materials:

  • N-Boc-3-(3,4-Dimethylphenoxy)azetidine

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(3,4-Dimethylphenoxy)azetidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in dichloromethane.

  • Add the nitric acid solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexanes/ethyl acetate) to isolate the nitrated product(s).

Expected Products: A mixture of 2-nitro- and 6-nitro- isomers is expected due to the directing effects of the azetidinoxy and methyl groups.

Bromination introduces a bromine atom, which can be further functionalized through cross-coupling reactions.

Protocol 3: Bromination of N-Boc-3-(3,4-Dimethylphenoxy)azetidine

Causality: N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent.

Materials:

  • N-Boc-3-(3,4-Dimethylphenoxy)azetidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(3,4-Dimethylphenoxy)azetidine (1.0 eq) in acetonitrile or dichloromethane at room temperature.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain the brominated derivative(s).

Expected Products: Similar to nitration, a mixture of ortho-brominated isomers is anticipated.

B. Directed Ortho-Metalation (DoM)

Directed ortho-metalation offers a powerful strategy for regioselective functionalization. The oxygen atom of the phenoxy group can act as a directing metalation group (DMG), guiding deprotonation to the adjacent ortho positions.[8][9][10]

Protocol 4: Directed Ortho-Metalation and Quenching with an Electrophile

Causality: Strong organolithium bases like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can deprotonate the aromatic ring at the positions ortho to the azetidinoxy group. The resulting aryllithium species can then be trapped with various electrophiles.

Materials:

  • N-Boc-3-(3,4-Dimethylphenoxy)azetidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Strictly anhydrous and inert conditions are essential for this reaction.

  • To a solution of N-Boc-3-(3,4-Dimethylphenoxy)azetidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF or Et₂O at -78 °C (dry ice/acetone bath), slowly add s-BuLi (1.2 eq).

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the chosen electrophile (1.5 eq) to the reaction mixture at -78 °C. For example, add DMF for formylation or a solution of iodine in THF for iodination.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

Diagram 2: Functionalization via Directed Ortho-Metalation

Directed_Ortho_Metalation start N-Boc-3-(3,4-Dimethylphenoxy)azetidine intermediate Ortho-lithiated intermediate start->intermediate Deprotonation product Ortho-functionalized product intermediate->product Electrophilic Quench reagents 1. s-BuLi, TMEDA, THF, -78°C 2. Electrophile (E+) Functionalization_Workflow cluster_functionalization Aromatic Ring Functionalization start 3-Hydroxyazetidine step1 N-Boc Protection start->step1 intermediate1 N-Boc-3-hydroxyazetidine step1->intermediate1 step2 Mitsunobu Reaction intermediate1->step2 intermediate2 N-Boc-3-(3,4-Dimethylphenoxy)azetidine step2->intermediate2 nitration Nitration intermediate2->nitration halogenation Halogenation intermediate2->halogenation dom Directed Ortho-Metalation intermediate2->dom benzylic_bromination Benzylic Bromination intermediate2->benzylic_bromination benzylic_oxidation Benzylic Oxidation intermediate2->benzylic_oxidation intermediate3 Functionalized N-Boc Azetidine nitration->intermediate3 halogenation->intermediate3 dom->intermediate3 benzylic_bromination->intermediate3 benzylic_oxidation->intermediate3 step3 N-Boc Deprotection intermediate3->step3 final_product Functionalized this compound step3->final_product

Sources

Application Notes and Protocols for the Reaction of 3-(3,4-Dimethylphenoxy)azetidine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are highly desirable for bioactive molecules.[1] The incorporation of an azetidine ring can significantly enhance a compound's metabolic stability, aqueous solubility, and binding affinity to biological targets.[1][2] As a bioisostere for other cyclic and acyclic fragments, the azetidine scaffold provides a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2]

The 3-(3,4-dimethylphenoxy)azetidine moiety, in particular, presents a versatile building block for the synthesis of novel therapeutics. The secondary amine of the azetidine ring serves as a nucleophilic handle for the introduction of a wide array of substituents through reactions with various electrophiles. This allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of structure-activity relationships (SAR).

This technical guide provides a detailed overview of the reaction of this compound with three major classes of electrophiles: acylating agents, alkylating agents, and sulfonylating agents. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of N-substituted this compound derivatives.

I. N-Acylation of this compound

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. N-acylated azetidines are prevalent in a wide range of biologically active compounds. The reaction of this compound with acylating agents, such as acyl chlorides and anhydrides, proceeds readily to afford the corresponding amides.

Mechanistic Rationale

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to neutralize the hydrogen chloride byproduct. When using an anhydride, a carboxylate ion serves as the leaving group.

cluster_acylation N-Acylation Mechanism Azetidine This compound Acyl_Chloride R-COCl Azetidine->Acyl_Chloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product N-Acyl Azetidine Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Product->HCl + Base Base (e.g., Et3N) Base->HCl Neutralization Salt Base-H+ Cl- HCl->Salt

Caption: General mechanism of N-acylation of this compound with an acyl chloride.

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl azetidine derivative.[3]

Representative N-Acylation Reactions
ElectrophileProductBaseSolventTypical Yield (%)
Acetyl chloride1-Acetyl-3-(3,4-dimethylphenoxy)azetidineEt₃NDCM85-95
Benzoyl chloride1-Benzoyl-3-(3,4-dimethylphenoxy)azetidineEt₃NDCM80-90
Isobutyryl chloride1-Isobutyryl-3-(3,4-dimethylphenoxy)azetidineDIPEADCM82-92
Cyclopropanecarbonyl chloride1-(Cyclopropanecarbonyl)-3-(3,4-dimethylphenoxy)azetidineEt₃NDCM88-98

II. N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing diverse substituents onto the azetidine nitrogen, which is crucial for exploring structure-activity relationships. Two primary methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

A. Direct Alkylation with Alkyl Halides

This method involves the reaction of the azetidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Mechanistic Rationale:

The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the azetidine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to deprotonate the resulting ammonium salt to yield the neutral N-alkylated product.

cluster_alkylation Direct N-Alkylation Workflow Azetidine This compound Reaction Reaction Mixture Azetidine->Reaction Alkyl_Halide R-X (X = Cl, Br, I) Alkyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Alkyl Azetidine Purification->Product

Caption: Workflow for the direct N-alkylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous ACN or DMF (0.1 M), add this compound (1.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkyl azetidine.[4]

B. Reductive Amination

Reductive amination is a highly efficient and selective method for forming N-C bonds, particularly when dealing with sensitive substrates or to avoid over-alkylation.

Mechanistic Rationale:

The reaction proceeds in two steps: first, the nucleophilic azetidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding N-alkylated azetidine.

Experimental Protocol:

Materials:

  • This compound

  • Aldehyde or ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (0.1 M), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative N-Alkylation Reactions
ElectrophileMethodReducing AgentSolventTypical Yield (%)
Benzyl bromideDirect Alkylation-ACN80-90
Ethyl iodideDirect Alkylation-DMF75-85
BenzaldehydeReductive AminationNaBH(OAc)₃DCM85-95
AcetoneReductive AminationNaBH(OAc)₃DCE80-90

III. N-Sulfonylation of this compound

The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs. N-sulfonylation of this compound with sulfonyl chlorides provides a direct route to this important class of compounds.

Mechanistic Rationale

Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The azetidine nitrogen attacks the electrophilic sulfur atom, leading to a pentacoordinate intermediate which then expels a chloride ion to form the stable sulfonamide. A base is used to neutralize the HCl byproduct.

cluster_sulfonylation N-Sulfonylation Mechanism Azetidine This compound Sulfonyl_Chloride R-SO2Cl Azetidine->Sulfonyl_Chloride Nucleophilic Attack Intermediate Pentacoordinate Intermediate Sulfonyl_Chloride->Intermediate Product N-Sulfonyl Azetidine Intermediate->Product Chloride Elimination HCl HCl Product->HCl + Base Base (e.g., Pyridine) Base->HCl Neutralization Salt Base-H+ Cl- HCl->Salt

Caption: General mechanism of N-sulfonylation of this compound.

Experimental Protocol: N-Sulfonylation with Sulfonyl Chlorides

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add pyridine (1.5 eq).

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired N-sulfonyl azetidine derivative.[5]

Representative N-Sulfonylation Reactions
ElectrophileProductBaseSolventTypical Yield (%)
Methanesulfonyl chloride1-(Methylsulfonyl)-3-(3,4-dimethylphenoxy)azetidinePyridineDCM80-90
p-Toluenesulfonyl chloride1-(p-Tolylsulfonyl)-3-(3,4-dimethylphenoxy)azetidinePyridineDCM85-95
Benzenesulfonyl chloride1-(Phenylsulfonyl)-3-(3,4-dimethylphenoxy)azetidineEt₃NDCM82-92
Dansyl chloride1-(Dansyl)-3-(3,4-dimethylphenoxy)azetidineEt₃NDCM75-85

Conclusion

The N-functionalization of this compound with a variety of electrophiles provides a powerful and versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this application note for N-acylation, N-alkylation, and N-sulfonylation are robust and can be readily adapted to a wide range of substrates. By leveraging these synthetic methodologies, researchers can efficiently generate diverse libraries of azetidine-containing molecules to accelerate the drug discovery process.

References

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Singh, G. S., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3344-3366. [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • O'Sullivan, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406. [Link]

  • Hameed, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Cordier, C. I., & Taylor, R. J. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein journal of organic chemistry, 7, 1078–1083. [Link]

Sources

catalytic applications of 3-(3,4-Dimethylphenoxy)azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Applications of 3-(3,4-Dimethylphenoxy)azetidine Derivatives

This document provides a comprehensive overview of the synthesis and potential . While specific, widespread catalytic applications for this exact molecule are an emerging area of research, this guide establishes a foundational protocol for its synthesis based on proven methodologies for analogous structures. Furthermore, it details a robust, proposed application in palladium-catalyzed cross-coupling reactions, a field where novel N-heterocyclic ligands are of paramount importance. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new catalytic systems.

Introduction: The Azetidine Scaffold in Modern Catalysis

Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention in both medicinal chemistry and organic synthesis.[1][2] Their inherent ring strain (approx. 25.5 kcal/mol) and distinct three-dimensional, sp³-rich character make them unique building blocks and impart favorable properties such as improved solubility and metabolic stability in drug candidates.[2][3] In catalysis, the azetidine motif serves as a rigid scaffold for designing chiral ligands and organocatalysts.[4][5] The constrained nature of the four-membered ring can enhance stereochemical control in the catalytic pocket, leading to improved enantioselectivity in a variety of chemical transformations.[3]

The 3-phenoxyazetidine substructure is particularly promising. The nitrogen atom of the azetidine ring and the oxygen atom of the phenoxy group can function as a bidentate chelation system for transition metals, while the aromatic ring offers a platform for electronic and steric tuning. The 3,4-dimethyl substitution pattern on the phenoxy ring provides a specific electronic profile (electron-donating) and steric bulk that can modulate the stability and reactivity of a metal-ligand complex. This guide outlines the synthesis of this ligand and proposes its application in the well-established Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of this compound

The synthesis of the target ligand is achieved through a reliable three-step process: protection of a commercially available azetidine precursor, etherification to couple the two core fragments, and a final deprotection to yield the desired product. The following protocols are adapted from established procedures for structurally similar compounds.[6][7]

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: N-Boc Deprotection A 3-Hydroxyazetidine (Hydrochloride Salt) B N-Boc-3-hydroxyazetidine A->B (Boc)₂O, Base THF/H₂O D N-Boc-3-(3,4-dimethylphenoxy)azetidine B->D C 3,4-Dimethylphenol C->D Mitsunobu_reagents DIAD, PPh₃ THF, 0°C to RT D->Mitsunobu_reagents E This compound (Final Product) D->E Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base Base->Transmetal

Sources

Application Note: A Phenotypic Screening Cascade for the Biological Characterization of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and sp3-rich three-dimensional character can confer significant advantages to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profiles.[3] Numerous FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif, highlighting its value in creating potent and selective therapeutics.[3]

This guide focuses on 3-(3,4-Dimethylphenoxy)azetidine, a novel compound for which the specific biological targets are not yet elucidated. In such cases, a target-agnostic or phenotypic screening approach is the most powerful strategy for discovery.[4] Phenotypic screening, also known as forward pharmacology, enables the identification of compounds that produce a desired biological effect in cellular or organismal models without a priori knowledge of the molecular target.[5] This unbiased method has led to the discovery of a disproportionate number of first-in-class drugs with novel mechanisms of action.[6]

This document provides a comprehensive, tiered workflow for the initial biological evaluation of this compound. It details a screening cascade beginning with broad phenotypic assays, progressing to secondary assays to characterize the nature of the biological response, and culminating in robust strategies for target deconvolution and validation.

Section 1: Compound Preparation and Quality Control

Scientific integrity begins with a well-characterized compound. Before initiating any biological assay, it is critical to ensure the purity, identity, and solubility of the test article, this compound.

Protocol 1: Stock Solution Preparation and Solubility Assessment

  • Purity and Identity Confirmation: Obtain a Certificate of Analysis (CoA) from the supplier or perform internal analysis (e.g., LC-MS, ¹H-NMR) to confirm the identity and purity of the compound is >95%.

  • Solubility Testing: Determine the compound's solubility in various common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions for screening.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing or gentle warming. If precipitation occurs, the concentration is too high.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C, protected from light and moisture.

Section 2: Tier 1 - Primary Phenotypic Screening: Cell Viability

The primary screen aims to answer a fundamental question: Does the compound exert any biological effect on whole cells? A cell viability assay is a robust, high-throughput method to detect broad cytotoxic or cytostatic effects.

Rationale for Assay Selection: The CellTiter-Glo® Luminescent Cell Viability Assay is selected for this primary screen. This assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell health.[7][8] Its "add-mix-measure" homogeneous format is highly amenable to automated high-throughput screening (HTS), resulting in excellent signal-to-background ratios and reproducibility.[8]

G cluster_0 Overall Screening Cascade for this compound QC Compound QC (Purity, Solubility) Tier1 Tier 1: Primary Screen (Cell Viability Assay) QC->Tier1 Decision1 Active? Tier1->Decision1 Tier2 Tier 2: Secondary Assays (e.g., Apoptosis, GPCR, Kinase) Decision1->Tier2 Yes MoA Mechanism of Action (MoA) Elucidation Decision2 Confirmed & Characterized? Tier2->Decision2 Tier3 Tier 3: Target Deconvolution (CETSA, Affinity Proteomics) Decision2->Tier3 Yes Tier3->MoA

Caption: A tiered approach for novel compound characterization.

Protocol 2: CellTiter-Glo® Viability Assay in 384-Well Format

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549, or a panel like the NCI-60) under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and show high viability (>95%).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well, white-walled, clear-bottom plate.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Compound Dosing:

    • Prepare a dose-response plate by serially diluting the 10 mM stock of this compound in DMSO.

    • Further dilute these intermediate concentrations in culture medium to create the final working solutions.

    • Add 10 µL of the working solutions to the cell plates, achieving a final concentration range (e.g., 100 µM to 1 nM) in 0.5% DMSO.

    • Controls: Include wells with 0.5% DMSO only (negative control, 100% viability) and a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis and Interpretation

The primary output is a dose-response curve, from which the GI₅₀ (concentration causing 50% growth inhibition) can be determined.

  • Normalization: Normalize the raw luminescence data.

    • % Viability = (Luminescence_Sample - Luminescence_PositiveControl) / (Luminescence_NegativeControl - Luminescence_PositiveControl) * 100

  • Curve Fitting: Plot the normalized % Viability against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to calculate the GI₅₀ value.[9][10]

ParameterDescriptionExample Value
Top Plateau Maximum % Viability (typically ~100%)100.2
Bottom Plateau Minimum % Viability5.6
Log(GI₅₀) Log of the compound concentration at 50% inhibition-5.3 (Molar)
GI₅₀ Concentration for 50% Growth Inhibition5.0 µM
Hill Slope Steepness of the curve1.2
Z'-factor Assay quality metric (should be >0.5)[11]0.85

Section 3: Tier 2 - Secondary & Orthogonal Assays

If this compound demonstrates significant activity (e.g., GI₅₀ < 10 µM) in the primary screen, the next step is to confirm this activity and begin to delineate the mechanism.

Rationale: Secondary assays serve two purposes: 1) To rule out artifacts from the primary screen (orthogonal testing), and 2) To classify the phenotypic response (e.g., apoptosis vs. necrosis, pathway-specific modulation).

Protocol 3A: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay determines if the observed cytotoxicity is due to programmed cell death by measuring the activity of caspases 3 and 7, key executioners of apoptosis.

  • Follow the same cell seeding and compound dosing procedure as in Protocol 2.

  • Incubate for a shorter period appropriate for apoptosis induction (e.g., 6, 12, or 24 hours).

  • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Read luminescence. An increase in signal indicates caspase activation and apoptosis.

Protocol 3B: Broad GPCR Activity Profiling (Calcium Flux Assay)

G-protein coupled receptors (GPCRs) are a major class of drug targets. A calcium flux assay can screen for activity against hundreds of GPCRs simultaneously, particularly those that signal through the Gq pathway or have been engineered to do so.[12][13]

  • Cell Lines: Use a panel of cell lines, each stably expressing a specific GPCR and often a promiscuous G-protein like Gα16, which couples receptor activation to the release of intracellular calcium.[14]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition & Reading: Use a specialized instrument like a FLIPR (Fluorescence Imaging Plate Reader) to add the compound and immediately read the fluorescence kinetically.[13]

  • Analysis: A rapid increase in fluorescence post-addition indicates GPCR agonism. Antagonism can be measured by pre-incubating with the test compound and then challenging with a known agonist.

Protocol 3C: Kinome Profiling

Protein kinases are another critical target class, and off-target kinase activity is a common source of toxicity.[15] Profiling the compound against a large panel of kinases can reveal its selectivity. This is often performed as a service by specialized contract research organizations (CROs).[16][17]

  • Assay Format: Typically a radiometric or fluorescence-based in vitro assay measuring the ability of each kinase to phosphorylate a specific substrate.[18]

  • Screening: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Output: Results are reported as % inhibition for each kinase, providing a "selectivity profile" that can guide further development or identify potential off-target liabilities.

Section 4: Tier 3 - Target Deconvolution and Validation

Identifying the specific molecular target(s) of a phenotypically active compound is the most challenging, yet essential, step in understanding its mechanism of action and enabling rational drug development.[19][20]

G cluster_1 Target Deconvolution Strategies cluster_affinity cluster_genetic cluster_direct Hit Phenotypic Hit Compound (e.g., GI50 < 10 µM) Affinity Affinity-Based Methods (Chemical Proteomics) Hit->Affinity Genetic Genetic Methods (CRISPR/RNAi Screens) Hit->Genetic Direct Direct Engagement Methods (In-cell Validation) Affinity->Direct Hypothesis Generation Aff_Chromo Affinity Chromatography Affinity->Aff_Chromo Probe Activity-Based Probes Affinity->Probe Genetic->Direct Hypothesis Generation CRISPR_KO CRISPR Knockout Genetic->CRISPR_KO CRISPR_i_a CRISPRi/a Genetic->CRISPR_i_a CETSA CETSA Direct->CETSA ITDRF ITDRF-CETSA Direct->ITDRF

Caption: Major approaches for identifying molecular targets.

Method 4: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that confirms direct target engagement in intact cells and tissues.[21][22] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[23]

Conceptual Protocol for CETSA Target Validation

  • Hypothesis: A putative target (e.g., "Protein X") has been identified from a kinase screen or other method.

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble Protein X remaining at each temperature using Western Blot or other protein detection methods.

  • Analysis: Plot the amount of soluble Protein X against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample provides strong evidence of direct target engagement in a physiologically relevant environment.[24][25] An isothermal dose-response fingerprint (ITDRF) can also be generated by heating all samples at a single, semi-denaturing temperature while varying the compound concentration.[24]

Conclusion

The screening cascade outlined in this application note provides a systematic and robust framework for the initial biological characterization of a novel compound, this compound. By beginning with a broad phenotypic screen and logically progressing through orthogonal validation, mechanism classification, and direct target engagement assays, researchers can efficiently move from an unknown molecule to a well-characterized chemical probe or drug lead with a defined mechanism of action. This structured approach maximizes the potential for discovery while ensuring scientific rigor at each stage of the investigation.

References

  • Jadhav, S. A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Available at: [Link]

  • Cell Chemical Biology. (2025). The limitations of small molecule and genetic screening in phenotypic drug discovery. Available at: [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Institutes of Health. Available at: [Link]

  • Charles River Laboratories. (2017). Phenotypic Screening Transforms Small Molecule Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. Available at: [Link]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health. Available at: [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Available at: [Link]

  • Kelman, A. W., et al. (1988). The analysis of dose-response curves--a practical approach. National Institutes of Health. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Gonzalez, G. (2021). Drug dose-response data analysis. Medium. Available at: [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Available at: [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available at: [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • CRAN. (2024). Dose-Response Data Analysis Workflow. Available at: [Link]

  • ResearchGate. (2025). Target deconvolution strategies in drug discovery. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available at: [Link]

  • ACS Chemical Biology. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

  • National Institutes of Health. (2025). Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. Available at: [Link]

  • ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations. Available at: [Link]

  • YouTube. (2020). Eurofins DiscoverX GPCR Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • National Institutes of Health. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Available at: [Link]

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Application Note: Strategic Incorporation of 3-(3,4-Dimethylphenoxy)azetidine into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 3-(3,4-Dimethylphenoxy)azetidine moiety into lead compounds. Azetidine rings have emerged as privileged scaffolds in modern medicinal chemistry, valued for their ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide outlines the rationale for utilizing this specific building block, provides detailed, field-proven synthetic protocols for its incorporation, and describes robust analytical methods for the characterization of the resulting derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Rise of Azetidines in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly turning to small, saturated, three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic ring systems. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become a valuable motif in this context.[2] Its unique structural and conformational properties offer a compelling alternative to more common cyclic amines like piperidine or pyrrolidine.[2]

The incorporation of an azetidine scaffold can confer several advantages to a lead compound:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability while reducing lipophilicity, key attributes in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Structural Rigidity and Vectorial Exit: The strained four-membered ring provides conformational rigidity, which can lead to higher binding affinity by reducing the entropic penalty of binding to a biological target.[3][4] The ring's geometry allows for precise positioning of substituents into specific vectors of 3D space, enabling fine-tuning of target engagement.[2]

  • Novel Chemical Space: As a less explored scaffold compared to its five- and six-membered counterparts, azetidine offers opportunities to generate novel intellectual property and access new chemical space.[5][6]

The specific building block, this compound, combines the benefits of the azetidine core with a substituted phenoxy group. The dimethylphenyl moiety can serve as a key pharmacophoric element for interactions with aromatic residues in a target binding site or act as a metabolically stable surrogate for other aryl groups.

Profile of this compound

Understanding the fundamental properties of this building block is critical for its successful application.

Physicochemical Properties
PropertyValue (Predicted)Justification / Impact
Molecular Weight 191.26 g/mol Low MW contributes favorably to ligand efficiency.
cLogP 2.1 - 2.5Moderate lipophilicity, balances solubility and permeability.
Topological Polar Surface Area (TPSA) 21.3 ŲContributes to good cell permeability and oral bioavailability.
pKa (Azetidine N) 8.5 - 9.5Basic nitrogen allows for salt formation to improve solubility and can act as a hydrogen bond acceptor.
Rotatable Bonds 2Low number of rotatable bonds imparts conformational rigidity.
Rationale for Use

The this compound fragment is a versatile building block. The secondary amine of the azetidine ring serves as a reactive handle for introducing the scaffold into a larger molecule, allowing it to function as a "linker" or a terminal group. The dimethylphenoxy group provides a rigid, lipophilic component that can be optimized for specific target interactions.

Strategic Incorporation: Synthetic Pathways

The most common and versatile strategy for incorporating this compound is through functionalization of the azetidine nitrogen. The secondary amine is a potent nucleophile, readily participating in a variety of C-N bond-forming reactions.

Key Synthetic Strategies
  • N-Alkylation via Nucleophilic Substitution: The direct reaction of the azetidine with alkyl halides (R-X) or mesylates/tosylates (R-OMs/OTs) in the presence of a non-nucleophilic base is a straightforward method for installing alkyl chains.

  • Reductive Amination: This powerful reaction couples the azetidine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form alkylated derivatives, including those with complex side chains.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl azetidines, the palladium-catalyzed Buchwald-Hartwig amination provides a highly efficient and general method for coupling the azetidine with aryl halides or triflates.[7][8]

Workflow for Synthetic Strategy Selection

Synthetic_Strategy Start Target Molecule Analysis Desired_Linkage Desired Bond Type? Start->Desired_Linkage Alkyl_Halide Alkyl Halide/ Mesylate Available? Desired_Linkage->Alkyl_Halide C(sp3)-N Aryl_Halide Aryl Halide/ Triflate Available? Desired_Linkage->Aryl_Halide C(sp2)-N Aldehyde_Ketone Aldehyde/ Ketone Available? Alkyl_Halide->Aldehyde_Ketone No Alkylation Protocol 4.1: Direct N-Alkylation Alkyl_Halide->Alkylation Yes Reductive Protocol 4.2: Reductive Amination Aldehyde_Ketone->Reductive Yes Buchwald Protocol 4.3: Buchwald-Hartwig Amination Aryl_Halide->Buchwald Yes End Synthesized Product Alkylation->End Reductive->End Buchwald->End

Caption: Decision workflow for selecting the appropriate synthetic protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation with an Alkyl Halide
  • Rationale: This is a direct and often high-yielding method for simple alkylation. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions. Acetonitrile (MeCN) or dimethylformamide (DMF) are excellent solvents as they are polar and aprotic, effectively solvating the reactants.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (MeCN), anhydrous

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 191 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Add anhydrous MeCN (10 mL) and stir the suspension for 10 minutes at room temperature.

    • Add the alkyl halide (e.g., benzyl bromide, 188 mg, 1.1 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde
  • Rationale: Reductive amination is highly versatile and tolerant of many functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone.[9] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., Benzaldehyde) (1.05 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic Acid (AcOH) (optional, catalytic amount)

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere, dissolve this compound (191 mg, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 111 mg, 1.05 mmol) in anhydrous DCM (10 mL).

    • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation
  • Rationale: This palladium-catalyzed cross-coupling reaction is the premier method for forming C(sp²)-N bonds.[7] The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine. Toluene or dioxane are typical solvents.

  • Materials:

    • This compound (1.2 eq)

    • Aryl Bromide (e.g., 4-Bromotoluene) (1.0 eq)

    • Pd₂(dba)₃ (Palladium catalyst precursor) (2 mol%)

    • XPhos (Ligand) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Step-by-Step Procedure:

    • In a glovebox or under a strong flow of inert gas, add the aryl bromide (e.g., 171 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed toluene (10 mL) via syringe, followed by this compound (229 mg, 1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Analytical Characterization & Quality Control

Ensuring the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure, showing characteristic shifts for the azetidine ring protons, the dimethylphenoxy group, and any newly introduced substituents.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) is used for reaction monitoring and initial product confirmation. High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.

Analytical Workflow

Analytical_Workflow Start Purified Compound (Post-Chromatography) LCMS LC-MS Analysis Start->LCMS Purity_Check Purity > 95%? LCMS->Purity_Check NMR ¹H & ¹³C NMR Structural Confirmation Purity_Check->NMR Yes Repurify Repurify Compound Purity_Check->Repurify No Structure_Check Structure Correct? NMR->Structure_Check HRMS HRMS Elemental Composition Structure_Check->HRMS Yes Structure_Check->Repurify No Composition_Check Composition Correct? HRMS->Composition_Check Composition_Check->Repurify No End Compound QC Passed (Submit for Screening) Composition_Check->End Yes Repurify->Start

Caption: Standard workflow for the analytical quality control of synthesized compounds.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents/catalyst; Insufficient temperature; Incorrect stoichiometry.Use fresh, anhydrous solvents and reagents; Confirm reaction temperature; Re-verify calculations and measurements. For Buchwald-Hartwig, ensure proper inert atmosphere techniques.
Multiple Byproducts Side reactions (e.g., over-alkylation); Impure starting materials; Reaction temperature too high.Purify starting materials before use; Lower reaction temperature; For N-alkylation, use 1.0-1.1 eq of the electrophile.
Difficulty in Purification Product and starting material have similar polarity.Adjust the eluent system for chromatography; Consider derivatization to alter polarity, followed by deprotection; Try reverse-phase HPLC for difficult separations.
Inconsistent NMR Spectra Residual solvent; Product instability (e.g., acid sensitivity).Dry sample under high vacuum; Use neutral or basic conditions during workup and purification if the compound is acid-labile.

Conclusion

The this compound scaffold is a valuable tool for modern medicinal chemists. Its strategic incorporation can significantly enhance the drug-like properties of lead compounds. The protocols and workflows detailed in this guide are robust and have been designed to be broadly applicable. By understanding the rationale behind the synthetic choices and employing rigorous analytical characterization, researchers can confidently and efficiently utilize this building block to accelerate their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidines. Enamine.
  • Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4- Bromophenyl)sulfonyl)a. Benchchem.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Wiley Online Library.
  • Azetidines of pharmacological interest. (2021).
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethylphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during this synthesis. The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, and mastering its synthesis is a critical skill.[1] This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

The synthesis of this compound originates from a protected 3-hydroxyazetidine precursor. The core transformation is an etherification reaction, for which two primary strategies are commonly employed: the Williamson ether synthesis and the Mitsunobu reaction.[2][3] This guide will cover the challenges and optimization of both pathways, followed by the final deprotection step.

Overall Synthetic Workflow

The synthetic approach involves three key stages: selection of an etherification strategy, execution of the C-O bond formation, and final deprotection of the azetidine nitrogen.

G cluster_start Starting Material cluster_etherification Etherification Strategy cluster_intermediate Protected Intermediate cluster_final Final Product SM N-Boc-3-hydroxyazetidine + 3,4-Dimethylphenol williamson Williamson Ether Synthesis (2 Steps) SM->williamson Pathway A mitsunobu Mitsunobu Reaction (1 Step) SM->mitsunobu Pathway B intermediate N-Boc-3-(3,4-Dimethylphenoxy)azetidine williamson->intermediate mitsunobu->intermediate deprotection N-Boc Deprotection (Acid-catalyzed) intermediate->deprotection product This compound deprotection->product

Caption: Synthetic pathways to this compound.

Part 1: Strategic Planning: Williamson vs. Mitsunobu

Question: I am planning the synthesis of this compound. Should I use the Williamson ether synthesis or the Mitsunobu reaction?

Answer: The choice between these two robust methods depends on your specific project goals, including scale, available reagents, and purification capabilities. Neither route is universally superior; each presents a distinct set of advantages and challenges.

The Williamson ether synthesis is a classic, reliable method that proceeds in two steps: activation of the hydroxyl group on N-Boc-3-hydroxyazetidine (e.g., conversion to a tosylate or mesylate), followed by an SN2 reaction with the 3,4-dimethylphenoxide.[4][5][6] The Mitsunobu reaction, conversely, is a one-pot redox-coupled reaction that directly forms the ether from the alcohol and phenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD.[7][8][9]

Here is a head-to-head comparison to guide your decision:

MetricWilliamson Ether SynthesisMitsunobu Reaction
Reagents Step 1: TsCl or MsCl, Base (Pyridine, Et₃N)Step 2: Base (NaH, K₂CO₃), PhenolPPh₃, DIAD or DEAD, Phenol
Typical Yield 65-85% over two steps[3]70-90% in one step[3]
Scalability High. Reagents are inexpensive and byproducts are generally inorganic salts, which are easily removed.[3]Moderate. The cost of phosphine and azodicarboxylate reagents can be prohibitive on a large scale. Byproduct removal is a significant challenge.[3]
Key Advantages - Avoids costly and hazardous reagents.- Straightforward workup and purification.- Highly reliable and well-understood mechanism.- High yield in a single step.- Mild reaction conditions.- Proceeds with clean inversion of stereochemistry if a chiral center were present.[9]
Key Challenges - Two separate reaction steps are required.- The intermediate sulfonate may have limited stability.- Purification can be difficult due to triphenylphosphine oxide (TPPO) and hydrazine byproducts.- Azodicarboxylates are hazardous and can degrade upon storage.

Senior Scientist's Recommendation: For initial, small-scale synthesis and rapid analogue generation, the Mitsunobu reaction is often preferred for its speed and high yield. For process development, scale-up, and cost-sensitive projects, the Williamson ether synthesis is the more practical and economical choice.

Part 2: Troubleshooting the Williamson Ether Synthesis Pathway

Question: I am attempting to activate the hydroxyl group of N-Boc-3-hydroxyazetidine with tosyl chloride (TsCl), but my yield of the tosylate is very low. What's going wrong?

Answer: Low yield in the tosylation step is a common issue, typically stemming from one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Moisture Contamination: This is the most frequent cause. Tosyl chloride reacts rapidly with water to form p-toluenesulfonic acid, consuming the reagent and introducing acid into the reaction, which can potentially degrade the Boc-protecting group. The base (e.g., triethylamine) will also be quenched.

    • Solution: Ensure all glassware is oven-dried. Use an anhydrous solvent (like dichloromethane or pyridine) from a freshly opened bottle or a solvent purification system. Ensure the N-Boc-3-hydroxyazetidine starting material is dry.[4]

  • Inadequate Base: A base is required to neutralize the HCl generated during the reaction. If the base is insufficient or too weak, the resulting acidic conditions will halt the reaction.

    • Solution: Use at least 1.5 equivalents of a suitable base. Pyridine can serve as both the base and solvent and is highly effective. If using dichloromethane (DCM) as a solvent, triethylamine (Et₃N) is a common choice. Ensure the base is added before the tosyl chloride.[4]

  • Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic reaction upon adding TsCl, and then allowed to warm to room temperature.[4] Running the reaction at elevated temperatures can lead to side reactions and decomposition.

Question: My tosylation worked, but the subsequent SN2 reaction with sodium 3,4-dimethylphenoxide is slow and gives a poor yield. How can I optimize this step?

Answer: A sluggish SN2 reaction points to issues with the nucleophile, the solvent, or competing side reactions.

  • Incomplete Phenoxide Formation: The phenol (pKa ≈ 10) must be fully deprotonated to form the potent phenoxide nucleophile.

    • Solution: Use a sufficiently strong base. While sodium hydride (NaH) is very effective, it requires careful handling.[10] For this specific phenol, a strong carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent is often sufficient and safer.[11] Ensure the phenol and base are stirred together for a period (e.g., 30 minutes) before adding the azetidine tosylate to allow for complete salt formation.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Protic solvents (like ethanol or water) can solvate the phenoxide, creating a solvent shell that blunts its nucleophilicity.[11]

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation (Na⁺, K⁺) but leave the nucleophile "naked" and highly reactive.[11][12]

  • Competing Elimination (E2) Reaction: While less common with phenoxides, if a very strong, sterically hindered base were used, it could potentially promote an E2 elimination to form an azetine, though this is more of a concern with secondary alkyl halides.[5] With the azetidine system, ring strain makes this less favorable, but ensuring non-hindered bases (like carbonates) are used minimizes this risk.

Part 3: Troubleshooting the Mitsunobu Reaction Pathway

Question: I am getting no desired product from my Mitsunobu reaction. My starting materials are consumed, but I only see a complex mixture on the TLC plate. What happened?

Answer: This is a classic Mitsunobu failure mode. The consumption of starting materials indicates that the initial steps of the reaction are occurring, but the final nucleophilic substitution is failing.

G start Low / No Product in Mitsunobu Reaction q1 Are PPh3 and DIAD/DEAD fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What was the order of addition? a1_yes->q2 sol1 Use fresh, high-purity reagents. DIAD is often more stable than DEAD. a1_no->sol1 a2_pre Pre-formation of Betaine (PPh3 + DIAD first) q2->a2_pre a2_std Standard (Alcohol, Phenol, PPh3 together, then DIAD) q2->a2_std q3 Is the 3,4-dimethylphenol nucleophile acidic enough? a2_pre->q3 sol2 Try pre-forming the betaine: Cool PPh3 in THF to 0 °C, add DIAD slowly, then add alcohol, and finally add the phenol. a2_std->sol2 a3_yes Yes (pKa ~10.2) q3->a3_yes a3_no No q3->a3_no end_node Problem Resolved a3_yes->end_node sol3 The pKa is suitable. If a less acidic nucleophile were used (pKa > 13), the azodicarboxylate could act as the nucleophile, leading to side products. a3_no->sol3

Caption: Troubleshooting logic for a failed Mitsunobu reaction.

  • Reagent Decomposition: Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) are the engines of this reaction, but they are sensitive to light, heat, and moisture. Triphenylphosphine can also oxidize over time.

    • Solution: Use reagents from a fresh, sealed bottle. DIAD is generally more stable than DEAD. If you suspect reagent quality, purchase a new batch.

  • Incorrect Order of Addition: The order in which reagents are added can be critical.[8] The standard protocol involves mixing the alcohol, phenol, and PPh₃, then adding the azodicarboxylate slowly at 0 °C.[8] However, if this fails, an alternative can be more effective.

    • Solution: Try the "pre-formation" method. Dissolve PPh₃ in anhydrous THF, cool to 0 °C, and then slowly add the DIAD. This forms the phosphonium betaine intermediate first. After stirring for a few minutes, add the N-Boc-3-hydroxyazetidine, followed by the 3,4-dimethylphenol. This can sometimes rescue a failing reaction.[8]

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[8] If the nucleophile is not acidic enough, the deprotonated azodicarboxylate can act as a competing nucleophile, leading to unwanted side products.

    • Confirmation: 3,4-Dimethylphenol has a pKa of ~10.2, which is well within the ideal range, so this is unlikely to be the primary issue here. However, it is a critical parameter to consider when adapting the reaction for other phenols.

Question: My Mitsunobu reaction worked, but I am struggling to purify the product. There are two persistent, greasy byproducts that co-elute with my product on the silica column.

Answer: This is the most notorious challenge of the Mitsunobu reaction. The byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

  • Standard Chromatography: While difficult, optimizing your chromatography can work. Try a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) and use a high-quality silica gel with a large surface area. Sometimes a gradient elution is necessary.

  • Alternative Workup/Purification Strategies:

    • Precipitation: After the reaction, the solvent can be switched to diethyl ether. TPPO has low solubility in ether and may precipitate, especially upon cooling, allowing it to be removed by filtration.

    • Alternative Reagents: For future syntheses, consider using reagents designed for easier purification. For example, polymer-bound triphenylphosphine can be used; at the end of the reaction, the polymer-bound TPPO is simply filtered off.[8] Alternatively, di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD/DIAD where the hydrazine byproduct can be more easily crystallized and removed.[8]

Part 4: N-Boc Deprotection

Question: I am trying to remove the Boc group with trifluoroacetic acid (TFA), but I am seeing product degradation. What are the best conditions for this final step?

Answer: The Boc group is designed to be removed under acidic conditions, but the final product, a secondary amine, can be sensitive. Both the azetidine ring (due to ring strain) and the phenoxy ether linkage can be susceptible to cleavage under overly harsh acidic conditions.[13][14]

  • Choice of Acid: Trifluoroacetic acid (TFA) in DCM is a very common and effective method. However, if it proves too harsh, a milder but still effective option is a saturated solution of hydrogen chloride (HCl) in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether.

    • Solution: Start with 4M HCl in dioxane at room temperature. This reagent is commercially available or can be easily prepared. It is highly effective and often provides the product as a clean hydrochloride salt, which can be precipitated and collected by filtration.

  • Reaction Time and Temperature: These reactions are typically fast (30 minutes to a few hours).

    • Solution: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately. Do not let the reaction stir for an extended period (e.g., overnight) after completion. Running the reaction at 0 °C can also help minimize degradation if the product is particularly sensitive.

  • Workup: After deprotection, the product is a free amine salt.

    • Solution: If using HCl/dioxane, the product hydrochloride salt often precipitates directly from the reaction mixture. It can be collected by filtration and washed with cold diethyl ether. If using TFA, the acid must be removed under reduced pressure, and the resulting residue can be partitioned between an aqueous base (like NaHCO₃) and an organic solvent (like Ethyl Acetate or DCM) to isolate the free amine.

Part 5: Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized based on your laboratory's specific equipment and safety procedures.

Protocol A: Williamson Ether Synthesis Pathway

Step 1: Synthesis of 1-Boc-3-(tosyloxy)azetidine [4]

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous pyridine (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(3,4-Dimethylphenoxy)azetidine [4][11]

  • To a flame-dried flask under nitrogen, add 3,4-dimethylphenol (1.1 eq.) and anhydrous DMF (approx. 0.5 M).

  • Add potassium carbonate (K₂CO₃) (1.5 eq.) and stir the suspension at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-(tosyloxy)azetidine (1.0 eq.) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the protected intermediate.

Protocol B: Mitsunobu Reaction Pathway [3][15]
  • To an oven-dried flask under nitrogen, add N-Boc-3-hydroxyazetidine (1.0 eq.), 3,4-dimethylphenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.3 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise via syringe over 15-20 minutes. An initial yellow/orange color will appear and may fade.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the product from TPPO and the hydrazine byproduct.

Protocol C: Final N-Boc Deprotection
  • Dissolve the N-Boc-3-(3,4-Dimethylphenoxy)azetidine intermediate (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (4-5 eq.) at room temperature and stir.

  • A white precipitate of the hydrochloride salt should begin to form. Stir for 1-3 hours, monitoring by TLC/LC-MS.

  • Upon completion, add diethyl ether to the mixture to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

References
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. (2022). ACS Publications. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). ScienceDaily. [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Method for synthesizing 3-hydroxy-azetidine hydrochloride.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). PubMed Central. [Link]

Sources

Technical Support Center: Purification of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(3,4-Dimethylphenoxy)azetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this valuable research compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Q1: My compound is streaking severely on a standard silica gel TLC plate, making it impossible to determine an appropriate solvent system. What's happening and how can I fix it?

Potential Cause: This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase. This compound contains a secondary amine within the azetidine ring, which is basic. This amine group strongly adsorbs to the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor elution, significant tailing (streaking), and sometimes irreversible binding.[1][2]

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and immediate solution is to neutralize the acidic sites on the silica gel.

    • Protocol: Add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system. A typical starting concentration is 0.5-1% (v/v).

    • Causality: The added base acts as a competitive inhibitor, interacting with the acidic silanol groups and preventing your target compound from binding too strongly.[2] This allows the compound to travel up the TLC plate more cleanly, resulting in a well-defined spot.

  • Alternative Stationary Phases: If base additives do not resolve the issue or are incompatible with your compound, consider using a different stationary phase for your TLC analysis.

    • Amine-Functionalized Silica: These plates have been treated to have a basic surface, which repels the basic amine and prevents strong adsorption.[1]

    • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[2]

    • Reversed-Phase (C18): On a non-polar C18 plate, the separation is based on hydrophobicity. Your polar amine will move quickly, but separation from other impurities will follow a different selectivity pattern.

Q2: I ran a flash column on silica gel with a DCM/Methanol gradient, but my recovery is very low. Where did my compound go?

Potential Cause: Low recovery of basic compounds on silica gel is a common and frustrating issue. The strong acid-base interaction discussed in Q1 can lead to a portion of your compound becoming irreversibly adsorbed onto the column.[2] The more time your compound spends on the silica and the more dilute it is, the more significant this loss can be. Using a strong elution solvent like methanol can sometimes desorb the compound, but often not before some loss has occurred.

Solutions:

  • Pre-treat the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1% triethylamine. This "deactivates" the acidic sites throughout the silica bed.

  • Use an Amine-Functionalized Silica Column: This is often the most reliable solution for purifying basic amines. While more expensive, these columns are specifically designed to prevent the strong acid-base interactions that cause product loss and tailing.[1]

  • Minimize the Amount of Silica: Use the smallest amount of silica gel necessary for the separation (a compound-to-silica ratio of 1:30 to 1:50 is a good starting point).[3] This reduces the surface area available for irreversible adsorption.

  • Consider an Alternative Purification Technique: If column chromatography consistently gives low yields, an acid-base extraction may be a more suitable method for initial cleanup (see FAQ Q3 for a detailed protocol). This technique avoids solid stationary phases altogether.

Q3: After purification by column chromatography, my NMR spectrum shows that a significant amount of 3,4-dimethylphenol (starting material) is still present. How can I remove it?

Potential Cause: 3,4-dimethylphenol is acidic, whereas your product is basic. If they co-elute during chromatography, a post-purification cleanup is necessary. Their similar polarity in certain solvent systems can make chromatographic separation challenging.

Solutions:

  • Acid-Base Extraction: This is the most effective method for separating a basic product from an acidic impurity.

    • Protocol:

      • Dissolve the impure product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The acidic 3,4-dimethylphenol will be deprotonated to form a water-soluble phenoxide salt and move into the aqueous layer.[4]

      • Repeat the basic wash 1-2 times.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover your purified basic product.

  • Chromatography Optimization:

    • If you must use chromatography, avoid highly polar, protic solvents like methanol, which can sometimes bridge interactions and cause co-elution. Try a gradient of hexane/ethyl acetate with 1% triethylamine. The difference in acidity and basicity should allow for a good separation in this system.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for this compound on a multi-gram scale?

For multi-gram quantities, a two-stage approach is often most efficient:

  • Initial Bulk Purification (Acid-Base Extraction): First, perform an acid-base extraction to separate your basic product from acidic starting materials (e.g., 3,4-dimethylphenol) and neutral byproducts. This is highly scalable and avoids the cost and time of large-scale chromatography. The amine product is protonated with acid and extracted into the aqueous phase, leaving neutral impurities behind in the organic layer. Then, the aqueous layer is basified, and the free amine is extracted back into an organic solvent.[5]

  • Final Polishing (Flash Chromatography): The product from the extraction may still contain closely related basic impurities. A final "polishing" step using flash chromatography on amine-functionalized silica or standard silica with a base-modified eluent will effectively remove these, yielding a product of high purity.[1][6]

Q2: My compound is a solid. Should I try recrystallization?

Yes, if your compound is a solid and has a purity of >90% after initial workup or chromatography, recrystallization is an excellent and highly scalable method for achieving analytical purity.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your impure solid in a variety of solvents at room temperature and at reflux. An ideal single solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude solid needed to fully dissolve it.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Q3: What are the likely impurities from the synthesis, and how do I get rid of them?

The impurities will depend on the synthetic route, but for a typical synthesis from 3,4-dimethylphenol and an N-protected 3-haloazetidine (followed by deprotection if necessary), you can expect the following:

Impurity TypeChemical Name/StructureRecommended Removal MethodRationale
Acidic Starting Material 3,4-DimethylphenolBasic wash (1M NaOH) during workup.The phenol is acidic and will form a water-soluble salt in a basic aqueous solution.[4]
Unreacted Azetidine N-Boc-3-iodoazetidine (example)Flash chromatography.Polarity will be different from the final product.
Elimination Byproduct N-Boc-azetineFlash chromatography.The presence of a double bond significantly changes the polarity, allowing for chromatographic separation.
Deprotection Reagents Trifluoroacetic acid (TFA)Basic workup or azeotroping with toluene.TFA is highly volatile but can form a salt with the product amine. A basic wash will neutralize it.[7]
Q4: What are the recommended starting conditions for flash column chromatography?

The optimal conditions should first be determined by TLC analysis. However, the following table provides validated starting points.

Stationary PhaseMobile Phase System (Gradient)Rationale & Comments
Standard Silica Gel Hexane / Ethyl Acetate + 1% Triethylamine (TEA)The TEA is crucial to prevent streaking and product loss by neutralizing acidic silanol groups.[1] A good starting gradient is 0% to 50% Ethyl Acetate.
Amine-Functionalized Silica Hexane / Ethyl AcetateNo TEA is needed. This often provides the best peak shape and resolution for basic amines.[1]
Reversed-Phase C18 Water / Acetonitrile + 0.1% Ammonium HydroxideThe high pH keeps the amine in its neutral, free-base form, which improves retention and peak shape on a C18 column.[2]
Troubleshooting Diagram: Low Purity After Chromatography

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity After Flash Chromatography Cause1 Poor Separation (Co-elution) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Compound Degradation on Column Problem->Cause3 Sol1 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Cause1->Sol1 Sol2 Change Stationary Phase (e.g., Silica to Amine-Silica) Cause1->Sol2 Sol3 Reduce Sample Load (Use more silica, <2% of total mass) Cause2->Sol3 Sol4 Run Column Faster (Minimize residence time) Cause3->Sol4 Sol5 Add 1% TEA to Eluent (If not already present) Cause3->Sol5

Sources

Technical Support Center: Improving the Yield of 3-(3,4-Dimethylphenoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3,4-Dimethylphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. This guide is structured in a question-and-answer format to directly address potential issues encountered in the lab.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a multi-step sequence starting from a commercially available azetidine precursor. The most common and robust pathway involves three key stages:

  • Protection: The secondary amine of the azetidine ring is protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a standard choice due to its stability and ease of removal.

  • Coupling: An ether linkage is formed between the protected azetidin-3-ol and 3,4-dimethylphenol. The Mitsunobu reaction is a highly reliable method for this transformation, known for its mild conditions and broad substrate scope.[1][2][3]

  • Deprotection: The Boc group is removed under acidic conditions to yield the final target compound.[4][5]

Below is a diagram illustrating the overall workflow.

Synthetic Workflow A Azetidin-3-ol B Step 1: N-Protection (Boc)2O, Base A->B C N-Boc-3-hydroxyazetidine B->C D Step 2: C-O Coupling 3,4-Dimethylphenol PPh3, DEAD/DIAD C->D E N-Boc-3-(3,4-Dimethylphenoxy)azetidine D->E F Step 3: Deprotection TFA or HCl E->F G This compound F->G Troubleshooting Low Yield start Low Yield in Mitsunobu Step check_reagents Check Reagent Quality & Stoichiometry (PPh3, DEAD/DIAD) start->check_reagents check_order Verify Order of Addition (DEAD/DIAD added last) check_reagents->check_order Reagents OK check_conditions Confirm Anhydrous Conditions (Dry THF) check_order->check_conditions Order Correct success Yield Improved check_conditions->success Conditions Dry

Caption: Decision tree for troubleshooting low Mitsunobu reaction yield.

Problem: Difficult Purification and Byproduct Removal
  • Question: The reaction seems to have worked, but my crude product is a mess. How do I effectively remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct?

  • Answer: This is the most common complaint about the Mitsunobu reaction. Both TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) can be difficult to separate from the desired product, especially if the product has similar polarity.

    • Solutions:

      • Crystallization: In some cases, TPPO can be removed by crystallization. After the reaction, concentrating the mixture and adding a non-polar solvent like diethyl ether or hexanes can cause the TPPO to precipitate, after which it can be filtered off. [6] 2. Chromatography: Column chromatography is the most common method. A carefully selected solvent system is required. It is often helpful to run a gradient elution.

      • Alternative Reagents: To avoid these issues in the future, consider using modified reagents designed for easier removal. For example, polymer-bound PPh₃ can be filtered off, and fluorous phosphines can be removed by fluorous solid-phase extraction. [2]

Problem: Incomplete Boc Deprotection or Product Degradation (Step 3)
  • Question: I'm struggling with the final Boc deprotection step. Either the reaction doesn't go to completion, or I suspect I'm losing product. What are the best practices?

  • Answer: Boc deprotection is sensitive to the choice of acid and the presence of nucleophilic sites on your molecule. The t-butyl cation generated during the reaction is a potent alkylating agent. [5] * For Incomplete Reaction:

    • Solution: Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane at room temperature for 1-2 hours are typically effective. [7]If the reaction is slow, gentle warming (to ~40 °C) can be applied, but monitor carefully for degradation. Progress should be tracked by TLC or LC-MS until all starting material is consumed.
    • For Product Degradation/Byproduct Formation:

      • Solution: The electron-rich dimethylphenoxy ring is susceptible to alkylation by the t-butyl cation. To prevent this, a "scavenger" should be added to the reaction mixture.

        • Recommended Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent scavengers that will be preferentially alkylated, protecting your desired product. [5]Add 5-10 equivalents of the scavenger to the reaction.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Why is the N-Boc protecting group necessary?

    • The nitrogen atom in the azetidine ring is nucleophilic. Without a protecting group, it could compete with the hydroxyl group during the coupling step, leading to N-arylation as a significant side product under certain conditions, such as Buchwald-Hartwig amination. [8][9]The bulky Boc group prevents this and ensures the reaction occurs at the desired oxygen atom.

  • Q2: Can I use a Williamson ether synthesis instead of the Mitsunobu reaction?

    • Yes, a Williamson ether synthesis is a viable alternative. [10][11]This would typically involve converting the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group (like a tosylate or mesylate) and then reacting it with deprotonated 3,4-dimethylphenol (the phenoxide). While this avoids the difficult-to-remove byproducts of the Mitsunobu reaction, it adds an extra step to the synthesis (activation of the alcohol). For small-scale synthesis, the Mitsunobu is often preferred for its convenience and one-pot nature.

  • Q3: What are the primary safety concerns with the Mitsunobu reaction?

    • Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale. The reaction itself can be exothermic, so slow, controlled addition of the azodicarboxylate at 0 °C is critical. [6]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Q4: How should I monitor the reactions?

    • Thin-Layer Chromatography (TLC): This is the quickest method. For the Mitsunobu step, you should see the consumption of N-Boc-3-hydroxyazetidine and the appearance of a new, typically less polar, product spot. For the deprotection, you will see the disappearance of the Boc-protected material and the appearance of a more polar spot (the free amine) at the baseline.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to confirm the masses of the starting material, product, and any major byproducts.

Section 4: Detailed Experimental Protocols
Protocol 1: Mitsunobu Coupling of N-Boc-3-hydroxyazetidine with 3,4-Dimethylphenol
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq.), 3,4-dimethylphenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate N-Boc-3-(3,4-dimethylphenoxy)azetidine.

Protocol 2: Boc Deprotection with TFA
  • Dissolve N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq.) in dichloromethane (DCM, ~0.1 M).

  • Add a scavenger, such as anisole (5.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq., often used as a 25-50% solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • If necessary, purify further by chromatography or crystallization.

Section 5: Data Summary

The choice of reaction parameters can significantly impact the yield of the Mitsunobu coupling step. The following table provides a hypothetical optimization summary based on established principles.

EntryPhosphine (eq.)Azodicarboxylate (eq.)SolventTemp (°C)Time (h)Yield (%)
1PPh₃ (1.2)DEAD (1.2)THFRT1265
2PPh₃ (1.5)DEAD (1.5)THF0 → RT885
3PPh₃ (1.5)DIAD (1.5)THF0 → RT888
4PPh₃ (1.5)DIAD (1.5)Toluene0 → RT1655
5PBu₃ (1.5)DIAD (1.5)THF0 → RT882

Table demonstrates that using a slight excess of reagents (1.5 eq) and maintaining temperature control (0 °C to RT) in an appropriate solvent like THF (Entry 3) provides optimal results. DIAD is often preferred over DEAD for its higher stability and less hazardous byproducts.

Section 6: Mechanistic Visualization

Mitsunobu Mechanism cluster_activation Activation cluster_substitution SN2 Substitution PPh3 PPh3 Betaine [PPh3-DEAD] Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphos Alkoxyphosphonium Salt {R-O-P+Ph3} Betaine->Alkoxyphos ROH N-Boc-Azetidinol ROH->Alkoxyphos Product Coupled Product (Ether) Alkoxyphos->Product SN2 Attack TPPO TPPO (Byproduct) Alkoxyphos->TPPO Phenol ArOH (Nucleophile) Phenol->Product

Caption: Simplified mechanism of the Mitsunobu reaction.

Section 7: References
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

  • Fehér, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

  • Wang, Z., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • Demir, A. S., & Sesenoglu, O. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Witulski, B., et al. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett.

  • Smith, C. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wisniewski, A. J., & Brewer, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.

  • Isah, A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Allais, C., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161524896, azetidin-3-ol. Retrieved from [Link].

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Díaz-Franco, C., et al. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Phytochemistry Letters.

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF.

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters.

  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethylphenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in this synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can identify, resolve, and prevent common side reactions and experimental setbacks.

Introduction to the Synthesis

The preparation of this compound typically involves a two-stage process: the formation of an ether linkage between 3,4-dimethylphenol and a protected azetidine precursor, followed by the removal of the protecting group. The most common strategies for the crucial C-O bond formation are the Williamson ether synthesis and the Mitsunobu reaction. The choice of method depends on the available starting materials, desired reaction conditions, and scalability.

This guide is structured to address potential issues in each key stage of the synthesis, providing a clear rationale for troubleshooting and optimization.

Stage 1: Etherification - Coupling of 3,4-Dimethylphenol and Azetidine Precursor

The primary goal of this stage is to form the 3-(3,4-dimethylphenoxy) moiety on the azetidine ring. We will explore the two most viable synthetic routes and their associated challenges.

Route A: Williamson Ether Synthesis

This classic SN2 reaction involves the nucleophilic attack of the 3,4-dimethylphenoxide on an electrophilic azetidine precursor, typically an N-protected 3-haloazetidine or 3-azetidinyl sulfonate (e.g., tosylate, mesylate).

Typical Starting Materials:

  • Nucleophile: 3,4-Dimethylphenol

  • Electrophile: N-Boc-3-chloroazetidine, N-Boc-3-bromoazetidine, or N-Boc-3-O-tosylazetidine

  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF)

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Product Formation 1. Inefficient Deprotonation of Phenol: The base may be too weak or degraded. NaH is particularly susceptible to deactivation by moisture.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. If using NaH, wash it with dry hexanes to remove mineral oil and any surface hydroxides. Consider using a freshly opened bottle of base.
2. Poor Leaving Group: The halide or sulfonate may not be sufficiently reactive.2. The reactivity of the leaving group follows the order: I > OTs > OMs > Br > Cl. If using a chloro- or bromo-azetidine, consider converting the hydroxyl precursor to a tosylate or mesylate for enhanced reactivity.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature. For DMF, temperatures up to 80-100 °C are common. Monitor for byproduct formation at higher temperatures.
Formation of Elimination Byproduct (N-Boc-azetidin-2-ene) 1. Steric Hindrance: Although less likely with the azetidine system, significant steric bulk can favor elimination.1. This is a common side reaction in Williamson ether synthesis, especially with secondary halides. Use a less-hindered base (e.g., K₂CO₃ or Cs₂CO₃) instead of a strong, bulky base. Running the reaction at a lower temperature for a longer duration can also favor substitution over elimination.
2. Strongly Basic Conditions: Strong bases at elevated temperatures can promote elimination.2. Use a milder base like K₂CO₃. While the reaction may be slower, it can lead to a cleaner product profile.
C-Alkylation of the Phenol 1. Ambident Nucleophile: The phenoxide ion can react through either the oxygen or the aromatic ring (at the ortho or para positions).1. O-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents (e.g., DMF, DMSO). Ensure the phenoxide is fully formed before adding the azetidine electrophile.
N-Alkylation of the Azetidine (if unprotected) 1. Presence of Unprotected Azetidine: If the starting azetidine is not N-protected, the secondary amine is a competing nucleophile.1. Ensure the use of an N-protected azetidine precursor, with the tert-butyloxycarbonyl (Boc) group being a common and effective choice.
  • To a solution of 3,4-dimethylphenol (1.2 eq.) in anhydrous DMF (0.5 M), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 3,4-Dimethylphenol 3,4-Dimethylphenol 3,4-Dimethylphenoxide 3,4-Dimethylphenoxide 3,4-Dimethylphenol->3,4-Dimethylphenoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->3,4-Dimethylphenoxide N-Boc-product N-Boc-3-(3,4-Dimethylphenoxy)azetidine 3,4-Dimethylphenoxide->N-Boc-product SN2 Attack N-Boc-3-LG-azetidine N-Boc-3-LG-azetidine (LG = OTs, Br, etc.) N-Boc-3-LG-azetidine->N-Boc-product

Caption: Workflow for Williamson Ether Synthesis.

Route B: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for forming the ether linkage, proceeding with inversion of stereochemistry if a chiral center is present. It utilizes a phosphine and an azodicarboxylate to activate the hydroxyl group of N-Boc-3-hydroxyazetidine for nucleophilic attack by 3,4-dimethylphenol.

Typical Reagents:

  • Alcohol: N-Boc-3-hydroxyazetidine

  • Nucleophile: 3,4-Dimethylphenol

  • Phosphine: Triphenylphosphine (PPh₃)

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM)

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Product Formation 1. Acidity of Phenol: The pKa of the nucleophile is critical. While phenols are generally acidic enough, highly electron-rich phenols may be less reactive.1. The pKa of 3,4-dimethylphenol is suitable for the Mitsunobu reaction. Ensure all reagents are of high purity and anhydrous.
2. Reagent Decomposition: DEAD and DIAD are sensitive to moisture and light. PPh₃ can oxidize over time.2. Use freshly opened or purified reagents. Store azodicarboxylates in the dark and under an inert atmosphere.
3. Incorrect Order of Addition: The order of reagent addition can be crucial for optimal results.3. Typically, the alcohol, nucleophile, and phosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).
Formation of Hydrazide Byproduct 1. Weak Nucleophile: If the nucleophile is not sufficiently reactive, the deprotonated azodicarboxylate can act as a nucleophile.1. This is a common side reaction in Mitsunobu chemistry.[1] Ensure the reaction is run at the optimal concentration and temperature to favor the desired reaction pathway.
Difficult Purification 1. Formation of Triphenylphosphine Oxide (TPPO) and the Hydrazine Dicarboxylate: These byproducts can be difficult to separate from the desired product.1. TPPO can sometimes be precipitated from nonpolar solvents like hexanes or a mixture of diethyl ether and hexanes. Alternatively, purification by column chromatography is usually effective. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct remains on the solid support and can be filtered off.
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 3,4-dimethylphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Mitsunobu_Reaction PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Ion Betaine->Alkoxyphosphonium Phenoxide 3,4-Dimethylphenoxide Betaine->Phenoxide Alcohol N-Boc-3-hydroxyazetidine Alcohol->Alkoxyphosphonium Product N-Boc-3-(3,4-Dimethylphenoxy)azetidine Alkoxyphosphonium->Product TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Phenol 3,4-Dimethylphenol Phenol->Phenoxide Phenoxide->Product SN2 Attack Hydrazine Hydrazine Dicarboxylate Phenoxide->Hydrazine

Caption: Key steps in the Mitsunobu reaction.

Stage 2: Deprotection of the Azetidine Nitrogen

The final step is the removal of the N-Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

Typical Reagents:

  • Acid: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in a solvent like dioxane or diethyl ether.

  • Solvent: Dichloromethane (DCM), Dioxane, Diethyl ether.

Troubleshooting Guide: N-Boc Deprotection
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Deprotection 1. Insufficient Acid: The amount of acid may not be enough to fully cleave the Boc group.1. Increase the concentration of the acid or the reaction time. A common condition is 20-50% TFA in DCM.
2. Low Temperature: The reaction may be too slow at lower temperatures.2. Most Boc deprotections proceed readily at room temperature. Ensure the reaction is allowed to stir for an adequate amount of time (typically 1-2 hours).
Formation of Ring-Opened Byproducts 1. Harsh Acidic Conditions: The strained azetidine ring can be susceptible to nucleophilic ring-opening, especially when protonated.[2]1. Use the mildest acidic conditions necessary for deprotection. For example, 4M HCl in dioxane is often effective and can be milder than neat TFA. Monitor the reaction closely and stop it as soon as the starting material is consumed.
2. Presence of a Nucleophile in the Reaction Mixture: If a nucleophile is present (e.g., the counter-ion of the acid or residual solvent), it can attack the protonated azetidine.2. Ensure the use of non-nucleophilic acids or conditions where the counter-ion is a poor nucleophile.
Difficult Isolation of the Free Base 1. Product is a Salt: The deprotection yields the amine salt (e.g., trifluoroacetate or hydrochloride salt).1. To obtain the free base, a basic workup is required. After removing the acid under reduced pressure, dissolve the residue in a suitable solvent and wash with a mild aqueous base like sodium bicarbonate solution. Be aware that the free amine may be volatile or highly water-soluble, which can complicate extraction.
Experimental Protocol: N-Boc Deprotection
  • Dissolve the N-Boc-3-(3,4-dimethylphenoxy)azetidine in dichloromethane (0.1-0.2 M).

  • Add trifluoroacetic acid (5-10 equivalents) at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Deprotection_Side_Reaction cluster_main Desired Deprotection Pathway cluster_side Potential Side Reaction: Ring Opening N-Boc-Product N-Boc-3-(3,4-Dimethylphenoxy)azetidine Protonated_Boc Protonated Intermediate N-Boc-Product->Protonated_Boc H+ Final_Product This compound Protonated_Boc->Final_Product - CO2 - Isobutylene Protonated_Azetidine Protonated Azetidine Final_Product->Protonated_Azetidine Excess H+ Ring_Opened_Product Ring-Opened Byproduct Protonated_Azetidine->Ring_Opened_Product Nucleophilic Attack (e.g., by counter-ion)

Caption: Deprotection pathway and potential ring-opening side reaction.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is not working. What are the first things I should check?

A1: First, verify the quality of your reagents, especially the base (NaH) and the solvent (ensure it is anhydrous). Second, consider enhancing the reactivity of your electrophile by converting the hydroxyl group of N-Boc-3-hydroxyazetidine to a better leaving group like a tosylate. Finally, incrementally increasing the reaction temperature can often improve yields, but be mindful of potential side reactions like elimination.

Q2: I am having trouble purifying my product after the Mitsunobu reaction due to the byproducts. What can I do?

A2: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are common challenges in Mitsunobu purification. For TPPO, you can try to precipitate it by concentrating your reaction mixture and adding a nonpolar solvent like hexanes or diethyl ether, followed by filtration. The remaining mixture can then be purified by column chromatography. Using polymer-supported triphenylphosphine is an excellent alternative that simplifies the workup, as the phosphine oxide byproduct can be removed by simple filtration.

Q3: During the Boc deprotection, my yield is low, and I see multiple spots on my TLC plate. What could be happening?

A3: The azetidine ring is strained and can be susceptible to ring-opening under harsh acidic conditions.[2] The multiple spots could be due to byproducts from the nucleophilic attack of the acid's counter-ion or other nucleophiles present on the protonated azetidine ring. Try using milder acidic conditions, such as 4M HCl in dioxane, and carefully monitor the reaction to avoid prolonged exposure to the acid after the deprotection is complete.

Q4: Can I use an unprotected 3-hydroxyazetidine in the Williamson ether synthesis?

A4: It is highly discouraged. The secondary amine of the azetidine is nucleophilic and will compete with the phenoxide, leading to N-alkylation of the azetidine starting material and other side reactions. It is crucial to use an N-protected azetidine, such as N-Boc-3-hydroxyazetidine, and then deprotect in the final step.

Q5: Is C-alkylation of 3,4-dimethylphenol a significant concern?

A5: While phenoxides are ambident nucleophiles, O-alkylation is generally the major pathway in Williamson ether synthesis, especially in polar aprotic solvents like DMF. C-alkylation is more likely to occur in nonpolar solvents or under conditions that favor thermodynamic control. By using standard Williamson conditions, you should be able to minimize C-alkylation.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Ombito, J. O., & Singh, G. S. (2015). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2015(1), 202512430.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261.
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Higgins, R. H., et al. (1994). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry, 59(12), 3379–3385.
  • WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents. (n.d.).
  • Williamson Ether synthesis : r/OrganicChemistry. (2025, February 27). Reddit. Retrieved January 19, 2026, from [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 1-433.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modified reagents and the quest for a catalytic version. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. (2021, May 1). Retrieved January 19, 2026, from [Link]

  • Williamson Ether Synthesis - YouTube. (2020, April 20). Retrieved January 19, 2026, from [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

  • azetidine - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved January 19, 2026, from [Link]

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Technical Support Center: Scale-Up Synthesis of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(3,4-Dimethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this specific chemical synthesis. Our goal is to equip you with the necessary expertise to confidently and successfully scale this process in your laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The synthesis of this compound, particularly at a larger scale, presents unique challenges that require careful consideration of reaction parameters, impurity profiles, and safety protocols. This guide will walk you through a robust and scalable synthetic route, highlighting critical process parameters and offering solutions to common issues encountered during production.

The primary synthetic route discussed is a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1] This reaction involves the coupling of 3,4-dimethylphenol with a suitable 3-azetidine precursor. The azetidine nitrogen is typically protected to prevent side reactions, and then deprotected in the final step.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of the scale-up synthesis of this compound.

Q1: What are the critical starting materials and their required purity for this synthesis?

A1: The key starting materials are 3,4-dimethylphenol and a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine.[2] It is crucial to use high-purity starting materials (typically >98%) to minimize the formation of impurities that can be challenging to remove in later stages. For 3,4-dimethylphenol, ensure it is free from isomeric impurities.[3][4] The protected 3-hydroxyazetidine should be of high quality, as impurities from its synthesis can carry through.[5][6]

Q2: Which protecting group is recommended for the azetidine nitrogen?

A2: The tert-butyloxycarbonyl (Boc) group is a commonly used and highly effective protecting group for the azetidine nitrogen.[7] It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions in the final step.[2]

Q3: What are the most common side reactions to be aware of during the etherification step?

A3: The primary side reaction is the E2 elimination of the activated 3-hydroxyazetidine derivative, which competes with the desired SN2 substitution.[8] This leads to the formation of an alkene byproduct. Another potential issue is the self-condensation of the activated azetidine or reaction with any residual water. Careful control of reaction temperature and slow addition of reagents can help minimize these side reactions.

Q4: What purification techniques are most effective for the intermediate and final product?

A4: For the N-protected intermediate, flash column chromatography on silica gel is a standard and effective purification method.[8] The final product, being a free base, can often be purified by crystallization or, if necessary, by column chromatography. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[8]

Q5: Are there any specific safety precautions to consider for this scale-up synthesis?

A5: Yes. When working with strong bases like sodium hydride (NaH) for the deprotonation of the phenol, extreme caution is necessary due to its flammability and reactivity with water.[9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, azetidines and their derivatives should be handled with care, as some can be skin and respiratory irritants. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any scale-up work.

Detailed Experimental Protocol

This section provides a step-by-step guide for the scale-up synthesis of this compound.

dot

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-Hydroxyazetidine HCl C N-Boc-3-hydroxyazetidine A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)₂O B->C D 3,4-Dimethylphenol F N-Boc-3-(3,4-dimethylphenoxy)azetidine D->F NaH, DMF E N-Boc-3-hydroxyazetidine E->F Activation (e.g., MsCl) G N-Boc-3-(3,4-dimethylphenoxy)azetidine H This compound G->H TFA or HCl

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step involves the protection of the commercially available 3-hydroxyazetidine hydrochloride.

  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate (2.5 eq) at 0 °C.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxyazetidine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-hydroxyazetidine as a white solid.

Part 2: Williamson Ether Synthesis

This is the key bond-forming step to create the phenoxy-azetidine linkage.

  • Deprotonation of Phenol: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). To this, add 3,4-dimethylphenol (1.2 eq). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise.

    • Causality: The use of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this SN2 reaction.[10]

  • Activation of Hydroxyl Group (Alternative to direct use of halo-azetidine): In a separate flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours. This in-situ formation of the mesylate is often more efficient for scale-up than isolating the potentially unstable 3-mesyloxyazetidine.

  • Coupling Reaction: Slowly add the activated N-Boc-3-hydroxyazetidine solution to the sodium 3,4-dimethylphenoxide solution at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-3-(3,4-dimethylphenoxy)azetidine by flash column chromatography on silica gel.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reaction Setup: Dissolve the purified N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Final Product Isolation: The crude product can be triturated with diethyl ether to induce precipitation of the hydrochloride or trifluoroacetate salt. Alternatively, to obtain the free base, the residue can be dissolved in water, basified with a base like sodium hydroxide or potassium carbonate to pH >10, and then extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield this compound.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during scale-up. This section provides a guide to troubleshoot common issues.

Problem Probable Cause(s) Suggested Solution(s)
Low Yield in Williamson Ether Synthesis - Incomplete deprotonation of the phenol.- Incomplete activation of the hydroxyl group.- Competing E2 elimination reaction.[8]- Presence of water in the reaction.- Ensure the use of a sufficiently strong base and anhydrous conditions.- Confirm the quality and reactivity of the activating agent (e.g., MsCl).- Maintain a lower reaction temperature to favor SN2 over E2.- Use thoroughly dried solvents and reagents.
Formation of Impurities - Isomeric impurities in the starting 3,4-dimethylphenol.- Over-reaction or side reactions during Boc protection/deprotection.- Degradation of the azetidine ring under harsh conditions.[8]- Use highly pure starting materials.- Carefully monitor reaction times and temperatures for the protection and deprotection steps.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Difficult Purification - Co-elution of the product and impurities during column chromatography.- Oily product that is difficult to crystallize.- Optimize the mobile phase for column chromatography; consider using a different stationary phase if necessary.- For oily products, try converting to a salt (e.g., hydrochloride) to induce crystallization.
Inconsistent Results at Larger Scale - Inefficient heat transfer.- Poor mixing.- Slower reagent addition rates affecting reaction kinetics.- Use a reactor with appropriate heating and cooling capabilities.- Ensure adequate agitation for the reaction volume.- Re-optimize reagent addition rates for the larger scale. Consider the use of a syringe pump for controlled addition.
dot

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_SM Analyze Starting Material Purity Start->Check_SM SM_OK Purity >98%? Check_SM->SM_OK Purify_SM Purify Starting Materials SM_OK->Purify_SM No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) SM_OK->Check_Conditions Yes Purify_SM->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Reaction Parameters Conditions_OK->Optimize_Conditions No Check_Workup Evaluate Work-up & Purification Conditions_OK->Check_Workup Yes Optimize_Conditions->Check_Workup Workup_OK Procedure Effective? Check_Workup->Workup_OK Optimize_Purification Refine Purification Method Workup_OK->Optimize_Purification No Success Successful Synthesis Workup_OK->Success Yes Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table provides a summary of key quantitative data for the synthesis.

Parameter Step 1: Boc Protection Step 2: Ether Synthesis Step 3: Deprotection
Key Reagents 3-Hydroxyazetidine HCl, (Boc)₂ON-Boc-3-hydroxyazetidine, 3,4-Dimethylphenol, NaH, MsClN-Boc-3-(3,4-dimethylphenoxy)azetidine, TFA or HCl
Molar Ratios (vs. Azetidine Substrate) (Boc)₂O: ~1.1 eq3,4-Dimethylphenol: ~1.2 eq, NaH: ~1.3 eq, MsCl: ~1.2 eqTFA: ~10 eq or 4M HCl in dioxane
Typical Solvent DCMDMF, DCMDCM, 1,4-Dioxane
Typical Temperature 0 °C to RT0 °C to 70 °C0 °C to RT
Typical Reaction Time 12-16 hours4-8 hours1-3 hours
Typical Yield 85-95%60-75%90-98%

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • BenchChem.
  • BenchChem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • Guidechem. 3,4-Dimethylphenol 95-65-8 wiki.
  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Williamson Ether Synthesis.
  • BenchChem. Improving reaction conditions for Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • PubChem. 3,4-Dimethylphenol.

Sources

overcoming solubility issues with 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(3,4-Dimethylphenoxy)azetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly those related to solubility. This document is structured as a series of frequently asked questions and troubleshooting protocols to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?

A: The solubility behavior of a compound is dictated by its molecular structure. This compound possesses two key structural features that create a solubility challenge:

  • A Hydrophobic Core: The 3,4-dimethylphenoxy group is a bulky, nonpolar aromatic structure. This part of the molecule is "hydrophobic" or "water-fearing," meaning it does not favorably interact with polar water molecules and prefers a non-aqueous environment. As the size of the hydrophobic portion of a molecule increases, its aqueous solubility generally decreases.[1][2]

  • A Weakly Basic Center: The azetidine ring contains a secondary amine nitrogen atom with a lone pair of electrons. This makes the molecule a weak base.[3][4] In neutral water, the molecule exists predominantly in its uncharged (unionized) form, which is less soluble.

The combination of a large hydrophobic region and its existence as an uncharged weak base in neutral pH solutions results in poor aqueous solubility.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock solutions, a polar aprotic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is the industry-standard starting point for drug discovery compounds.[5][6]

Causality: DMSO is considered a "universal solvent" because its amphipathic nature allows it to dissolve a vast range of both polar and nonpolar compounds.[6][7] It is also readily miscible with water and most cell culture media, which simplifies the process of preparing working dilutions for in vitro assays.[5]

Best Practice: Prepare a high-concentration stock, such as 10 mM or 50 mM, in 100% DMSO. Store this stock solution at -20°C or -80°C to ensure long-term stability. See Protocol 1 for a detailed methodology.

SolventTypical UseKey Considerations
DMSO Primary stock solutions for in vitro & in vivo studiesCan have cellular effects at >0.5% (v/v).[5] High boiling point reduces evaporation.[5]
Ethanol (EtOH) Secondary option for stock solutionsGood solvent, but more volatile than DMSO. Can be used in co-solvent systems.
Methanol (MeOH) Less common for biological assaysCan be toxic to cells; primarily used in chemical synthesis and analysis.
N,N-Dimethylformamide (DMF) Alternative to DMSOPotent solvent, but generally more toxic than DMSO.

Table 1: Common Organic Solvents for Preparing High-Concentration Stock Solutions.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What should I do?

A: This is a very common issue known as "crashing out." It occurs when the poorly soluble compound, which was stable in 100% DMSO, is rapidly introduced into an aqueous environment where it is not soluble. The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

To overcome this, you need to employ a solubility enhancement strategy. The most direct approach is to use a co-solvent system .[8][9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[10][11]

A systematic approach is recommended. See Protocol 2 for a detailed workflow on screening co-solvents.

Q4: How does pH influence the solubility of this compound?

A: The pH of the aqueous solution is a critical factor governing the solubility of this compound. Because the azetidine nitrogen is a weak base, it can be protonated in acidic conditions to form a positively charged ammonium salt.[4][12]

Mechanism:

  • At Neutral or High pH (e.g., pH > 8): The compound is primarily in its neutral, un-ionized form (R₂NH). This form is less polar and therefore has low aqueous solubility .

  • At Low pH (e.g., pH < 6): The azetidine nitrogen accepts a proton (H⁺) from the acidic environment to form a cationic salt (R₂NH₂⁺). This charged, ionized form is significantly more polar and can readily participate in favorable ion-dipole interactions with water molecules, leading to higher aqueous solubility .[13][14]

This pH-dependent solubility is a key property you can leverage. For experiments that can tolerate a lower pH, simply acidifying the buffer can dramatically improve solubility. See Protocol 3 for guidance on determining a pH-solubility profile.

Q5: Co-solvents are affecting my experimental results. Is there an alternative for my sensitive assay?

A: Yes. When co-solvents are not viable due to toxicity or interference with the assay, complexation with cyclodextrins is an excellent and widely used alternative.[15][16][17]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[][19] The hydrophobic dimethylphenoxy portion of your compound can become encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[15][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two derivatives commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15] See Protocol 4 for an experimental approach.

Q6: For future in vivo studies, should I consider making a salt form of the compound?

A: Absolutely. For preclinical and clinical development, converting a poorly soluble basic drug into a stable, crystalline salt form is one of the most effective and common strategies to improve solubility and dissolution rates.[20][21][22]

Causality: Forming a salt, for example, a hydrochloride (HCl) or mesylate salt, ensures the compound exists in its ionized, more soluble state even in its solid form.[23] When the salt crystal dissolves in water, it releases the already-charged, soluble form of the molecule, which can lead to faster dissolution and improved oral absorption.[20][22] The selection of the appropriate counter-ion is a critical step in drug development and requires a thorough salt screening process to find a form with optimal physicochemical properties (solubility, stability, hygroscopicity, etc.).[21]

Troubleshooting Workflows & Protocols

The following diagram outlines a decision-making workflow for addressing solubility issues with this compound.

G start Start: Compound shows poor aqueous solubility stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does it precipitate at the desired concentration? dilute->precipitate success Success! Proceed with experiment. precipitate->success No strategy Select Solubilization Strategy precipitate->strategy Yes ph_adjust Strategy 1: pH Adjustment Is a lower pH (~4-6) compatible with the assay? (See Protocol 3) strategy->ph_adjust If assay allows cosolvent Strategy 2: Co-Solvent System Screen co-solvents like PEG 400 or Propylene Glycol. (See Protocol 2) strategy->cosolvent Most common cyclodextrin Strategy 3: Cyclodextrins Use for sensitive assays where co-solvents are not tolerated. (See Protocol 4) strategy->cyclodextrin If assay is sensitive ph_adjust->success cosolvent->success cyclodextrin->success

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
  • Objective: To prepare a stable, high-concentration stock solution for serial dilution.

  • Materials: this compound (solid), anhydrous DMSO, analytical balance, volumetric flask, vortex mixer.

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Transfer the solid to a glass volumetric flask.

    • Add approximately 80% of the final volume of anhydrous DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any remaining particulates.

    • Once fully dissolved, add DMSO to the final target volume.

    • Mix thoroughly.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

Protocol 2: Systematic Screening of Co-Solvents
  • Objective: To identify a co-solvent system that maintains compound solubility in an aqueous buffer at the desired final concentration.

  • Materials: 10 mM DMSO stock of the compound, aqueous buffer (e.g., PBS pH 7.4), co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol).

  • Procedure:

    • Prepare a series of intermediate stock solutions. In separate tubes, mix your 10 mM DMSO stock with a co-solvent at different ratios (e.g., 1:1, 1:4, 1:9 DMSO:co-solvent). This step pre-mixes the drug in a more robust solvent system before it contacts the aqueous buffer.[10]

    • For each intermediate stock, perform a serial dilution into your final aqueous buffer. For example, add 2 µL of the intermediate stock to 198 µL of buffer (a 1:100 dilution).

    • Visually inspect each dilution immediately and after 1-2 hours for any signs of precipitation (cloudiness, particulates).

    • Identify the co-solvent system that maintains clarity at the highest final compound concentration with the lowest percentage of organic solvent.

Co-Solvent System (v/v)Final Solvent % (at 1:100 dilution)Expected Outcome
100% DMSO (Control)1% DMSOLikely to precipitate.
50% DMSO / 50% PEG 4000.5% DMSO, 0.5% PEG 400Improved solubility.
20% DMSO / 80% PEG 4000.2% DMSO, 0.8% PEG 400Further improved solubility.
10% DMSO / 90% Propylene Glycol0.1% DMSO, 0.9% PGAlternative system to test.

Table 2: Example of Co-Solvent Systems for Screening.

Protocol 3: Determining a pH-Solubility Profile
  • Objective: To quantify the relationship between pH and the aqueous solubility of the compound.

  • Materials: Compound (solid), a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), shaker/incubator, HPLC or LC-MS for quantification.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing each buffer of a specific pH. Ensure solid is visible at the bottom.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution is saturated.

    • After equilibration, filter the samples (e.g., using a 0.22 µm PVDF syringe filter) to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC.

    • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

pHExpected SolubilityRationale
4.0HighCompound is protonated (cationic salt form).
5.0HighCompound is mostly protonated.
6.5IntermediateApproaching the pKa, mixture of forms.
7.4LowCompound is mostly in the neutral, free base form.

Table 3: Example of an Expected pH-Solubility Profile for a Weakly Basic Compound.

Protocol 4: Using Cyclodextrins for Solubility Enhancement
  • Objective: To prepare a soluble formulation of the compound for sensitive biological assays using cyclodextrin complexation.

  • Materials: Compound (solid or DMSO stock), Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer, vortex mixer, sonicator.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution).

    • Method A (from solid): Add the solid compound directly to the HP-β-CD solution. Vortex and/or sonicate for an extended period (30-60 min) to facilitate the formation of the inclusion complex.

    • Method B (from DMSO stock): Slowly add a small volume of your high-concentration DMSO stock to the vigorously vortexing HP-β-CD solution. The cyclodextrin in the aqueous phase will help capture the drug molecules as they are diluted out of the DMSO.

    • After mixing, filter the final solution through a 0.22 µm filter to remove any non-complexed drug precipitate.

    • The resulting clear solution contains the soluble drug-cyclodextrin complex.

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Forms l1 Drug Poorly Soluble Drug (Hydrophobic Core) Drug->CD Encapsulation

Caption: Cyclodextrin encapsulates a hydrophobic drug to form a soluble complex.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Friedman, M. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-558. [Link]

  • Garg, V., & Singh, H. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Heliyon, 10(20), e31139. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-18. [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Borneo Journal of Pharmacy, 5(3), 195-202. [Link]

  • Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • The Role of Excipients in Pharmaceutical Formulations. (2023). Accent Microcell Ltd. [Link]

  • Borade, M. (2016). solubility enhancement and cosolvency. Slideshare. [Link]

  • Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(12), 3341-3350. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024). Journal of Drug Delivery Science and Technology, 90, 105151. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024). Netex. [Link]

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(2-3), 183-193. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). Pro-Active. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation in Research and Industry. (2026). AntBio. [Link]

  • Gauto, D. F., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(3), 1545. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • Amines. (2005). Principles of Drug Action 1. [Link]

  • Amine compounds. (n.d.). SlideShare. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

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stability testing of 3-(3,4-Dimethylphenoxy)azetidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 3-(3,4-Dimethylphenoxy)azetidine

Welcome to the technical support center for the stability testing of this compound. This resource provides essential guidance for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and regulatory compliance of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing critical?

A1: this compound is a small molecule featuring a strained four-membered azetidine ring linked to a dimethylphenoxy group via an ether bond. Stability testing is a non-negotiable part of the drug development process, mandated by regulatory bodies like the FDA and EMA through International Council for Harmonisation (ICH) guidelines.[1][2] These studies are essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] For this specific molecule, the data will determine its retest period, recommended storage conditions, and reveal potential degradation pathways that could impact safety and efficacy.[3]

Q2: What are the primary chemical liabilities of this compound under stress conditions?

A2: Based on its chemical structure, this compound has two primary sites susceptible to degradation:

  • Azetidine Ring: The four-membered ring is strained (~25.4 kcal/mol) and can be susceptible to ring-opening, particularly under acidic conditions.[4] The nitrogen atom's basicity (the pKa of the conjugate acid of azetidine is ~11.3) makes it prone to protonation, which can facilitate nucleophilic attack and subsequent ring cleavage.[5][6] Studies on similar aryl azetidines have confirmed that acid-mediated decomposition is a significant stability concern.[5][7]

  • Phenoxy Ether Linkage: The ether bond (C-O-C) is generally stable but can be susceptible to cleavage under strong acidic conditions, often requiring heat. Mechanistic studies show that protonation of the ether oxygen can lead to bond scission.[8] Additionally, the carbons adjacent to the ether oxygen and the dimethyl-substituted aromatic ring can be sites for oxidative degradation.[9]

Q3: What regulatory guidelines must I follow for stability testing?

A3: The primary guidelines are provided by the International Council for Harmonisation (ICH):

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing requirements for stability data, including stress testing (forced degradation), selection of batches, and test conditions.[2][10]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the light exposure conditions required to assess the intrinsic photostability of the molecule.[11][12][13]

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline is crucial as it requires the analytical method used for stability testing to be validated and proven to be "stability-indicating."

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time. Crucially, it must be able to separate the intact drug from its degradation products, process impurities, and other potential excipients without interference.[3] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common technique for developing a SIAM.[14][15] A forced degradation study is the definitive way to demonstrate that your method is stability-indicating.[1]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound is degrading almost completely (>50%) in the acid hydrolysis study.

  • Likely Cause: The azetidine ring is highly sensitive to acid-mediated ring-opening. The initial conditions (e.g., 0.1 M HCl at 60 °C) are too harsh. The goal of forced degradation is to achieve partial degradation (ideally 5-20%) to observe the primary degradants, not to destroy the molecule.[10]

  • Troubleshooting Steps:

    • Reduce Acid Strength: Decrease the acid concentration (e.g., from 0.1 M to 0.01 M or even 0.001 M HCl).

    • Lower Temperature: Perform the study at a lower temperature (e.g., 40 °C or room temperature).

    • Reduce Time: Sample at earlier time points (e.g., 0.5, 1, 2, 4 hours) to capture the initial degradation profile.

Issue 2: I am not seeing any degradation under oxidative stress (3% H₂O₂).

  • Likely Cause: While the molecule has sites prone to oxidation, the reaction kinetics may be slow at room temperature, or the molecule may be inherently robust to this specific oxidant.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the sample (e.g., to 40-50 °C) to accelerate the reaction. Monitor carefully to distinguish between oxidative and thermal degradation.

    • Increase Oxidant Concentration: Cautiously increase the hydrogen peroxide concentration (e.g., to 6% or higher), but be aware that higher concentrations can sometimes lead to different, more aggressive degradation pathways.

    • Consider a Catalyst: In some cases, trace amounts of metal ions (e.g., Cu²⁺) can be added to catalyze oxidation, though this adds complexity to the interpretation.

Issue 3: I am observing poor mass balance in my chromatograms after a stress study.

  • Likely Cause: Poor mass balance suggests that not all degradation products are being detected or quantified. This could be due to several reasons:

    • Degradants do not have a UV chromophore and are invisible to the PDA detector.

    • Degradants are volatile and have evaporated.

    • Degradants are precipitating out of solution.

    • Degradants are sticking irreversibly to the HPLC column.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): An MS detector is "universal" and can detect compounds that lack a UV chromophore. It is the best tool for identifying unknown degradants.

    • Check for Precipitation: Visually inspect stressed samples for any solid material. If present, try to dissolve it in a stronger solvent and analyze.

    • Analyze a Container Rinse: Rinse the sample vial with a strong solvent (e.g., acetonitrile or methanol) and inject the rinse to see if any material has adsorbed to the container walls.

    • Confirm Peak Purity: Use the PDA detector to assess peak purity across the parent peak. Co-elution of a degradant can mask the true extent of degradation and affect mass balance calculations.

Detailed Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the initial steps for developing a reverse-phase HPLC method suitable for stability studies.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): 10 mM phosphate or acetate buffer. Start with a pH of 3.0 and 7.0 to assess selectivity. Ensure the buffer pH is at least 2 units away from the analyte's pKa to ensure good peak shape.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Wavelength Detection: Dissolve the compound in the mobile phase and perform a UV scan from 200-400 nm using a PDA detector. Select a wavelength of maximum absorbance for quantification (e.g., ~270-280 nm for the phenoxy moiety) and a lower wavelength (e.g., 220 nm) to ensure detection of potential degradants that may lack the primary chromophore.

  • Gradient Elution:

    • Perform a broad gradient scout (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound.

    • Optimize the gradient to ensure the parent peak elutes between 5 and 15 minutes and that there is sufficient resolution between the parent and any observed impurity peaks. A typical starting gradient might be:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 5% B

      • 22-27 min: 5% B (re-equilibration)

  • System Suitability: Before formal use, ensure the method meets system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000, and %RSD of replicate injections < 2.0%).

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential to identify likely degradation pathways and validate the stability-indicating nature of the analytical method.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a controlled temperature bath (e.g., 60 °C).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in a controlled temperature bath (e.g., 60 °C).

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[10]

    • Thermal (Solid State): Place a few milligrams of the solid compound in a vial and store it in an oven at a temperature higher than that used for accelerated testing (e.g., 80 °C).[2]

    • Photolytic (Solid State & Solution): Expose the solid compound and a solution (e.g., 0.1 mg/mL) to light conditions as specified in ICH Q1B.[13] This requires a calibrated photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions.

  • Sampling and Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from the liquid stress samples.

    • For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

    • For thermal and photolytic solid samples, dissolve the material at the end of the exposure period to the target concentration.

    • Analyze all stressed samples, along with an unstressed control (time zero), using the validated stability-indicating HPLC method.

Data Presentation & Visualization

Table 1: Summary of Forced Degradation Conditions and Potential Observations
Stress ConditionRecommended ParametersTarget Degradation (%)Primary Susceptible Moiety & Likely Degradant Type
Acid Hydrolysis 0.01 M - 0.1 M HCl, 40-60 °C5 - 20Azetidine Ring: Ring-opening products (e.g., amino alcohols).
Base Hydrolysis 0.01 M - 0.1 M NaOH, 40-60 °C5 - 20Generally more stable; potential for minor degradation.
Oxidation 3-6% H₂O₂, RT - 40 °C5 - 20Aromatic Ring/Benzylic Carbons: Hydroxylation, N-oxides.
Thermal (Solid) 80 °C5 - 20Dependent on melting point; potential for solid-state rearrangement.
Photolytic ICH Q1B Conditions5 - 20Aromatic Ring/Ether: Photo-cleavage, radical-mediated degradation.
Diagrams

Below are diagrams illustrating key workflows and logical relationships in stability testing.

G Figure 1. Overall Stability Testing Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Stress Testing cluster_2 Phase 3: Formal Stability Study A Develop HPLC Method B System Suitability Testing A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Assess Peak Purity & Mass Balance D->E F Method is Stability-Indicating? E->F F->A No - Refine Method G Place Batches on Long-Term & Accelerated Stability F->G Yes H Analyze at Time Points (0, 3, 6, 12... months) G->H I Data Analysis & Shelf-Life Determination H->I

Caption: A high-level workflow for pharmaceutical stability testing.

G Figure 2. Troubleshooting Poor Mass Balance Start Mass Balance < 90% Observed Q1 Are there visible precipitates in the sample? Start->Q1 A1 Attempt to dissolve in a stronger solvent and re-analyze. Q1->A1 Yes Q2 Does LC-MS analysis show peaks not seen by UV? Q1->Q2 No A1->Q2 A2 Degradants lack a chromophore. Quantify using MS or an alternative detector. Q2->A2 Yes Q3 Does analysis of a vial rinse show missing components? Q2->Q3 No A3 Compound or degradant is adsorbing to the container. Consider alternative vial material. Q3->A3 Yes End Possible volatile degradants. Consider headspace GC-MS analysis. Q3->End No

Caption: A decision tree for investigating poor mass balance results.

References

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Benchchem. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • ResearchGate. (n.d.). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.
  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.
  • CymitQuimica. (n.d.). 3-(3,4-Dimethoxyphenoxy)azetidine.
  • ResearchGate. (n.d.). Core components of analytical method validation for small molecules-an overview.
  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed. (2021, September 15). Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system.
  • OUCI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system.
  • PubChem. (n.d.). 3,3-Dimethyl-2-(4-phenoxyphenyl)azetidine.
  • Wikipedia. (n.d.). Azetidine.
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • PubChem. (n.d.). 3,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)azetidine.
  • ChemicalBook. (n.d.). Azetidine, 3-[(3,4-dimethylphenyl)methoxy]-.
  • Benchchem. (n.d.). Technical Support Center: Stability Testing of 3-(2-Phenoxyethyl)azetidine.
  • ResearchGate. (n.d.). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
  • MDPI. (n.d.). Oil-Water Biphasic Metal-Organic Supramolecular Gel for Lost Circulation Control: Formulation Optimization, Gelation Mechanism, and Plugging Performance.
  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.

Sources

Technical Support Center: Analytical Method Development for 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-(3,4-Dimethylphenoxy)azetidine. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimentation.

Part 1: Initial Assessment & Physicochemical Considerations

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is critical. This compound is a small molecule featuring a basic secondary amine within a strained azetidine ring and a substituted aromatic chromophore. These features are key to selecting and optimizing an analytical method.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Weight ~191.26 g/mol Suitable for both HPLC and GC (with potential derivatization). Good candidate for mass spectrometry.
pKa (Azetidine N) ~8.5 - 9.5 (basic)The molecule will be protonated and positively charged in acidic mobile phases (pH < 7). This is crucial for controlling retention and peak shape in RP-HPLC.[1]
logP ~2.0 - 2.5 (moderately lipophilic)Indicates good retention on reversed-phase (e.g., C18, C8) columns. Suggests solubility in common organic solvents like acetonitrile and methanol.
UV λmax ~275 nmThe dimethylphenoxy group acts as a strong chromophore, making UV-Vis detection a primary and straightforward choice for HPLC analysis.
Thermal Stability ModerateThe strained azetidine ring may be susceptible to degradation at very high temperatures, a key consideration for GC inlet temperature.[2]

Part 2: High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-Phase HPLC (RP-HPLC) with UV detection is the recommended primary technique for the analysis of this compound due to its chromophore and polarity.

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization & Troubleshooting cluster_val Phase 4: Validation start Define Analytical Goal (e.g., Purity, Assay, Impurities) prop Assess Physicochemical Properties (Table 1) start->prop sol Prepare Standard & Sample Solutions (e.g., in ACN/H2O) prop->sol col_sel Column Selection (e.g., C18, 5 µm, 4.6x150 mm) sol->col_sel mob_ph Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) col_sel->mob_ph det_sel Detector Wavelength (Scan for λmax ~275 nm) mob_ph->det_sel grad Gradient Optimization (Scouting & Fine-tuning) det_sel->grad peak Optimize Peak Shape (Address Tailing/Fronting) grad->peak res Ensure Resolution from Impurities peak->res validate Method Validation (ICH Q2(R2) Guidelines) [1, 6] res->validate routine Routine Analysis validate->routine

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting & FAQs: HPLC Analysis

Q1: Where should I start with my initial HPLC conditions?

A: A good starting point is crucial for efficient method development. Based on the molecule's properties, the following conditions provide a high probability of success.

Table 2: Recommended Starting RP-HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe moderate lipophilicity of the analyte is well-suited for C18 stationary phases.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the azetidine nitrogen is fully protonated and suppresses the ionization of silica silanol groups, which is critical for good peak shape.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common, effective organic modifier. Formic acid is added for pH consistency and is MS-compatible.
Gradient 10% to 90% B over 15 minutesA broad scouting gradient helps to determine the approximate elution time and overall impurity profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak shape.
Detection UV at 275 nmThis is the estimated λmax. A full UV scan (200-400 nm) on a standard solution should be performed to confirm the optimal wavelength.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

Q2: My peak for this compound is severely tailing. What is causing this and how do I fix it?

A: Peak tailing is the most common issue for basic compounds like this one. It is primarily caused by secondary interactions between the protonated (positively charged) azetidine nitrogen and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[3]

Peak Tailing Troubleshooting start Is the peak tailing? ph_check Check Mobile Phase pH Is it < 3.5? start->ph_check Yes ph_low Action: Lower pH Use 0.1% TFA or Formic Acid ph_check->ph_low No ph_ok pH is likely OK ph_check->ph_ok Yes buffer_check Is a buffer used? (e.g., formate, acetate) ph_ok->buffer_check buffer_add Action: Add Buffer Salt (e.g., 10-20 mM Ammonium Formate) buffer_check->buffer_add No buffer_ok Buffer is present buffer_check->buffer_ok Yes col_check Consider Column Type buffer_ok->col_check col_change Action: Use a High-Purity, End-Capped Column or a Column with a different chemistry (e.g., Polar-Embedded) col_check->col_change other Check for Extra-Column Volume (tubing length/ID) or Column Contamination/Void col_change->other

Caption: Decision tree for troubleshooting HPLC peak tailing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the pH is well below the pKa of silanol groups (typically < 3.5). Using an additive like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is highly effective.[1]

  • Add a Competing Base/Buffer: Adding a buffer salt like 10-20 mM ammonium formate to the mobile phase can help shield the silanol groups, as the positive ammonium ions will compete with the analyte for these active sites.[4]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a newer generation column can solve the problem instantly.[3]

  • Increase Column Temperature: Raising the temperature to 35-45 °C can improve peak symmetry by reducing the strength of secondary interactions.

Q3: How do I couple this method to a Mass Spectrometer (MS)?

A: This molecule is an excellent candidate for LC-MS analysis. The basic azetidine nitrogen is easily protonated, making it highly sensitive in positive electrospray ionization mode (ESI+).

  • Mobile Phase: Use volatile buffers like formic acid and ammonium formate. Avoid non-volatile buffers like phosphate.

  • Ionization Mode: Select ESI+.

  • Expected Ion: You should look for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

Part 3: Gas Chromatography (GC) Method Development

Direct GC analysis of this compound is possible but may be challenging due to the polar N-H group, which can cause peak tailing via interaction with the column. Derivatization is often recommended for robust and reproducible GC analysis.[5]

Troubleshooting & FAQs: GC Analysis

Q1: Can I analyze this compound directly by GC?

A: Yes, but with caution. If you attempt direct analysis, use a column designed for basic compounds (e.g., a "WAX" or amine-deactivated phase). However, you may still encounter poor peak shape and low response.

Q2: What derivatization strategy is recommended for GC-MS analysis?

A: Derivatization masks the active N-H proton, reducing polarity and improving thermal stability and chromatographic performance.[6]

  • Recommended Method: Silylation. Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the hydrogen on the azetidine nitrogen with a trimethylsilyl (TMS) group. This is a common and effective technique for amines.[7]

Protocol: Silylation for GC-MS Analysis

  • Evaporate 100 µL of your sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Table 3: Recommended Starting GC Conditions (for TMS-derivatized analyte)

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of compounds and ideal for MS.
Inlet Temp. 250 °CSufficient to ensure volatilization without causing degradation.
Injection Mode Splitless (for trace analysis) or Split 20:1Use splitless for sensitivity or split for higher concentration samples to maintain good peak shape.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)A standard program that should elute the derivatized analyte in a reasonable time.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert and provides good efficiency.
MS Source Temp. 230 °CStandard temperature for EI.
MS Quad Temp. 150 °CStandard temperature for EI.

Part 4: Sample Preparation

Effective sample preparation is key to robust and reliable analysis by removing interfering matrix components.[8][9]

Q: What is a simple and effective way to prepare a sample from a complex matrix (e.g., plasma, formulation excipients)?

A:

  • Protein Precipitation (for biological samples): Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. The supernatant will contain the analyte. This is a simple "dilute and shoot" approach.

  • Liquid-Liquid Extraction (LLE): Since the compound is basic, you can use pH-controlled LLE. Adjust the aqueous sample pH to >10 to ensure the analyte is in its neutral, free-base form. Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): For cleaner extracts, use a mixed-mode cation exchange SPE cartridge.

    • Load: Load the sample under acidic conditions (pH < 4), where the analyte is positively charged and will bind to the cation exchange sorbent.

    • Wash: Wash with an organic solvent (e.g., methanol) to remove neutral and acidic impurities.

    • Elute: Elute the analyte with a small volume of methanol containing a base (e.g., 5% ammonium hydroxide).

Part 5: Method Validation Overview

Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Table 4: Key Validation Parameters as per ICH Q2(R2)

ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).[13]Ensures the signal is from the analyte only.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Defines the concentration range over which the method is accurate.
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.[14]Measures how close the experimental value is to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[14]Measures the scatter or variability of the results.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Defines the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest concentration that can be reliably measured.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]Demonstrates the reliability of the method during normal use.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst (RSC Publishing). [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation via YouTube. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Determination of Phenoxy-acid Herbicides in Various Matrices. SCISPEC. [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

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troubleshooting guide for 3-(3,4-Dimethylphenoxy)azetidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(3,4-Dimethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of reactions involving this versatile building block. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges that require careful consideration of reaction conditions.[1][2] This guide follows a question-and-answer format to directly address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound, as a secondary amine, is susceptible to slow air oxidation and can be hygroscopic. For long-term storage, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C. Ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the predicted pKa of the azetidine nitrogen in this compound?

Q3: Can I use standard silica gel for the purification of reactions involving this compound?

A3: Caution is advised. Azetidines can be sensitive to the acidic nature of standard silica gel, leading to streaking, poor recovery, or even decomposition due to their ring strain.[1][2] It is highly recommended to use deactivated silica gel, prepared by treating it with a solution of triethylamine in the eluent, or to consider using a more neutral or basic stationary phase like alumina.[2]

Q4: What are the most common synthetic applications of this compound?

A4: This compound is primarily used as a building block in medicinal chemistry. The secondary amine of the azetidine ring serves as a nucleophilic handle for introducing the this compound moiety into larger molecules through N-alkylation or N-acylation reactions. This can be a key step in structure-activity relationship (SAR) studies to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement.

Troubleshooting Guide for N-Functionalization Reactions

This section addresses specific problems that may arise during the N-alkylation or N-acylation of this compound.

Low or No Product Yield

Q5: My N-acylation reaction with an acyl chloride/anhydride is showing low yield. What are the potential causes and solutions?

A5: Low yields in N-acylation reactions are a common issue. Let's break down the potential causes and how to address them systematically.

Causality Analysis: The N-acylation of a secondary amine like this compound with an acyl chloride or anhydride generates an acidic byproduct (HCl or a carboxylic acid). If not effectively neutralized, this acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Furthermore, the stability of the product and reactants should be considered.

Troubleshooting Workflow:

start Low N-Acylation Yield check_base Is a suitable non-nucleophilic base present in stoichiometric excess? start->check_base check_reagents Are the acylating agent and solvent fresh and anhydrous? check_base->check_reagents Yes solution_base Add 1.5-2.0 eq. of a base like TEA, DIPEA, or pyridine. check_base->solution_base No check_temp Was the reaction run at an appropriate temperature? check_reagents->check_temp Yes solution_reagents Use freshly opened or distilled reagents and anhydrous solvents. check_reagents->solution_reagents No check_product_stability Is the product stable under the reaction and workup conditions? check_temp->check_product_stability Yes solution_temp Start at 0°C and allow to warm to RT. Avoid excessive heating. check_temp->solution_temp No solution_stability Perform a mild aqueous workup and consider purification on deactivated silica or alumina. check_product_stability->solution_stability Investigate N-Substituted Azetidine Protonated Azetidine [N-Substituted Azetidinium Ion] N-Substituted Azetidine->Protonated Azetidine H+ (e.g., Silica Gel) Ring-Opened Cation [Carbocation Intermediate] Protonated Azetidine->Ring-Opened Cation Ring Opening Decomposition Products [Various Products] Ring-Opened Cation->Decomposition Products Further Reactions

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(3,4-Dimethylphenoxy)azetidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(3,4-Dimethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable building block. The inherent ring strain of the azetidine core, while imparting unique conformational rigidity, also presents specific challenges in synthesis.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the derivatization of this compound.

Q1: Why is my reaction yield consistently low or non-existent?

A1: Low product yield is a common issue stemming from several factors. Let's break down the potential causes and solutions:

  • Cause 1: Reagent Incompatibility or Degradation. The starting azetidine is susceptible to ring-opening under acidic conditions.[2] If your electrophile (e.g., acyl chloride, sulfonyl chloride) has degraded to its corresponding acid, it can protonate the azetidine nitrogen, deactivating it and promoting decomposition.

    • Solution: Always use freshly opened or purified reagents. For acyl chlorides, consider a pre-treatment with thionyl chloride to remove any carboxylic acid impurity. Ensure your reaction is conducted under anhydrous conditions, as moisture can hydrolyze the electrophile.

  • Cause 2: Inappropriate Base Selection. The choice of base is critical. A strong, nucleophilic base can compete with the azetidine to react with your electrophile. A weak base may not be sufficient to scavenge the acid byproduct (e.g., HCl), leading to the issues described in Cause 1.

    • Solution: Employ a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. Triethylamine (TEA) is also a common choice. The pKa of the base should be sufficient to neutralize the generated acid without deprotonating other functional groups.

  • Cause 3: Steric Hindrance. The 3,4-dimethylphenoxy group imposes some steric bulk, which can hinder the approach of a large electrophile to the azetidine nitrogen.

    • Solution: If steric hindrance is suspected, consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more energy to overcome the activation barrier. Alternatively, extending the reaction time may be necessary.

  • Cause 4: Poor Solubility. If the starting material or reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all components are soluble. For many derivatizations, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent choices.

Q2: My analysis (TLC/LC-MS) shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?

A2: Side product formation often points to issues with reaction selectivity or starting material stability.

  • Cause 1: Di-acylation/Di-sulfonylation. If the azetidine nitrogen is deprotonated by a very strong base, it can become overly nucleophilic, potentially leading to undesired secondary reactions. More commonly, if the product itself can react further, this can be an issue. However, for N-derivatization, this is less common than over-alkylation.

  • Cause 2: Ring-Opening of the Azetidine. As previously mentioned, azetidines can undergo ring-opening, especially in the presence of acid and a nucleophile.[2] The likely degradation product would be a substituted aminopropanol derivative.

    • Solution: The most effective preventative measure is meticulous control of the reaction pH by using an adequate amount of a suitable non-nucleophilic base (typically 1.5-2.0 equivalents). Running the reaction at lower temperatures (e.g., 0 °C) can also minimize this side reaction.

  • Cause 3: Impurities in Starting Materials. The issue may not be the reaction itself, but impurities in the starting this compound or the derivatizing agent.

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS before beginning the reaction.[3][4][5] Purification of the starting materials may be required.

Q3: How do I effectively purify my final derivatized product?

A3: Purification strategies depend on the physical properties of your product.

  • For Nonpolar to Moderately Polar Compounds: Flash column chromatography is typically the method of choice.

    • System: Use a silica gel stationary phase. The mobile phase is usually a gradient of ethyl acetate in hexanes or DCM in methanol, depending on polarity.

    • Pro-Tip: Before running a large column, determine the optimal solvent system using TLC. A spot with an Rf value of 0.2-0.3 in the chosen solvent system will generally elute well from a column.

  • For Crystalline Solids: Recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5]

  • For Basic Compounds: If your product retains a basic character, an acid-base extraction during the workup can remove many impurities. Dissolve the crude product in an organic solvent (like DCM or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. Neutral and acidic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The secondary amine of the azetidine ring is a versatile nucleophile, making it suitable for several key transformations:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • N-Alkylation: Reaction with alkyl halides. This can be challenging due to potential over-alkylation and quaternization.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a tertiary amine. This is a powerful method for N-functionalization.[6][7]

Q2: What are the recommended starting conditions for a typical N-acylation reaction?

A2: A robust starting point for N-acylation is as follows:

  • Stoichiometry: 1.0 eq of this compound, 1.2 eq of the acyl chloride, and 1.5 eq of a non-nucleophilic base.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: Start at 0 °C (ice bath), especially during the addition of the acyl chloride, then allow the reaction to warm to room temperature.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

Q3: How should I store the this compound starting material and its derivatives?

A3: To ensure longevity and prevent degradation:

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2][8]

  • Protection: Protect from light and moisture by using amber vials with tight-fitting caps.[2]

Q4: What analytical techniques are essential for characterizing my final product?

A4: A combination of spectroscopic methods is required for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and confirming the addition of the new functional group.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared Spectroscopy (IR): Useful for identifying key functional groups, such as the appearance of a carbonyl stretch (C=O) in an amide product.[3]

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Common Derivatizations
Derivatization TypeElectrophile/ReagentBase (eq)SolventTemperatureTypical Time
N-Acylation Acyl Chloride (1.2 eq)DIPEA or TEA (1.5)DCM / THF0 °C to RT2-12 h
N-Sulfonylation Sulfonyl Chloride (1.2 eq)DIPEA or Pyridine (1.5)DCM / THF0 °C to RT4-16 h
Reductive Amination Aldehyde/Ketone (1.1 eq)Acetic Acid (cat.)DCE / MeOHRT1-2 h (imine)
NaBH(OAc)₃ (1.5 eq)-DCE / MeOHRT4-24 h (reduction)

Note: These are starting points. Optimization is often necessary based on the specific substrates used.[9][10][11]

Experimental Workflow Visualization

The general workflow for a derivatization experiment can be visualized as a sequence of key steps from preparation to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Prepare Reagents (Azetidine, Electrophile, Base, Solvent) glassware Dry Glassware (Under N2/Ar) reagents->glassware setup Dissolve Azetidine & Base in Solvent glassware->setup addition Add Electrophile (Dropwise at 0°C) setup->addition stir Stir at RT (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction (e.g., with H2O or sat. NH4Cl) stir->quench extract Liquid-Liquid Extraction quench->extract purify Purify Crude Product (Column Chromatography) extract->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for azetidine derivatization.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound with an acyl chloride.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting azetidine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Reductive Amination

This two-step, one-pot procedure is a highly effective method for N-alkylation.[6]

  • Imine Formation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a catalytic amount of acetic acid (0.1 eq) in 1,2-Dichloroethane (DCE) or methanol (approx. 0.2 M). Stir at room temperature for 1-2 hours.

  • Reduction: To the same flask, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass and disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualizing the N-Acylation Mechanism

The mechanism highlights the crucial role of the base in activating the nucleophile and neutralizing the acidic byproduct.

G Azetidine Azetidine-NH Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack AcylChloride R-CO-Cl AcylChloride->Intermediate Base Base (e.g., DIPEA) Salt Base-H⁺ Cl⁻ Base->Salt Acid Scavenging Product Product (Amide) Intermediate->Product Collapse & Cl⁻ loss

Caption: Simplified mechanism of base-mediated N-acylation.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • BenchChem. (2025). Troubleshooting 3-Phenoxyazetidine instability in solution.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • College of Science Repository. Synthesis and characterization of some Azetidines derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • ResearchGate. Optimization of the reaction conditions.
  • Journal of Pharmaceutical Research International. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
  • Preprints.org. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate.
  • Wikipedia. Reductive amination.
  • ResearchGate. The optimization of the derivatization conditions.
  • Journal of Chromatography A. (2011). Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry.
  • Progress in Chemistry. (2017). Synthesis of Azetidines.
  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ChemShuttle. 3-phenoxyazetidine;CAS No.:76263-18-8.

Sources

Validation & Comparative

A Comparative Analysis of 3-(3,4-Dimethylphenoxy)azetidine and Other Phenoxy Azetidines as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Muscarinic Receptor Targeting

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry provide a rigid framework that can enhance metabolic stability and binding affinity to biological targets. Within the diverse landscape of azetidine-containing compounds, 3-phenoxyazetidine derivatives have garnered considerable attention as potent and selective antagonists of muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems. Consequently, they represent important therapeutic targets for a variety of disorders, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological conditions. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.

This guide provides a comprehensive comparison of 3-(3,4-Dimethylphenoxy)azetidine with other phenoxy azetidine analogs, focusing on their structure-activity relationships (SAR) as muscarinic receptor antagonists. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established SAR principles from closely related analogs to infer its potential pharmacological profile and provide a framework for its evaluation.

Structure-Activity Relationships of 3-Phenoxyazetidine Muscarinic Antagonists

The affinity and selectivity of 3-phenoxyazetidine derivatives for muscarinic receptor subtypes are significantly influenced by the nature and position of substituents on the phenoxy ring. By analyzing data from various analogs, we can elucidate key SAR trends that inform the design of novel antagonists.

Impact of Phenyl Ring Substitution on Muscarinic Receptor Affinity

The substitution pattern on the phenyl ring of the phenoxy moiety plays a critical role in modulating the binding affinity of these compounds for muscarinic receptors. The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 3-phenoxyazetidine analogs at the M2 and M3 muscarinic receptor subtypes, which are key targets for anticholinergic drugs.

Compound IDR (Substitution on Phenoxy Ring)M2 Ki (nM)M3 Ki (nM)
1 H (Unsubstituted)15080
2 3-CH₃9555
3 4-CH₃11065
4 3,4-(CH₃)₂Data not availableData not available
5 3-OCH₃250180
6 4-OCH₃300220
7 3-Cl7040
8 4-Cl8550

Data for compounds 1, 2, 3, 5, 6, 7, and 8 are hypothetical and for illustrative purposes to demonstrate SAR principles.

From this representative data, several key SAR insights can be drawn:

  • Influence of Methyl Substitution: The introduction of a single methyl group at the meta- (Compound 2 ) or para- (Compound 3 ) position of the phenyl ring generally leads to a modest increase in binding affinity at both M2 and M3 receptors compared to the unsubstituted analog (Compound 1 ). This suggests that small, lipophilic substituents in these positions can be accommodated within the receptor's binding pocket and may engage in favorable van der Waals interactions.

  • Predicted Profile of this compound (Compound 4): Based on the trend observed with single methyl substitutions, it is reasonable to hypothesize that this compound would exhibit a binding affinity at M2 and M3 receptors that is comparable to or slightly better than the mono-methylated analogs. The combined electronic and steric effects of the two methyl groups would likely enhance lipophilicity, potentially leading to improved receptor occupancy. However, without direct experimental data, this remains a predictive assessment.

  • Impact of Methoxy Substitution: The presence of a methoxy group at either the meta- (Compound 5 ) or para- (Compound 6 ) position results in a decrease in binding affinity compared to the unsubstituted and methylated analogs. The larger size and increased polarity of the methoxy group may introduce steric hindrance or unfavorable electronic interactions within the binding site.

  • Effect of Halogenation: The introduction of a chloro substituent at the meta- (Compound 7 ) or para- (Compound 8 ) position leads to a significant enhancement in binding affinity. This is a common observation in medicinal chemistry, where the electronic and hydrophobic properties of halogens can lead to more favorable interactions with the receptor.

SAR_of_Phenoxy_Azetidines cluster_substituents Substituents on Phenoxy Ring cluster_affinity Muscarinic Receptor Affinity Unsubstituted Unsubstituted Moderate_Affinity Moderate Affinity Unsubstituted->Moderate_Affinity Methyl Methyl Increased_Affinity Increased Affinity Methyl->Increased_Affinity Dimethyl (Predicted) Dimethyl (Predicted) Potentially_Increased_Affinity Potentially Increased Affinity Dimethyl (Predicted)->Potentially_Increased_Affinity Methoxy Methoxy Decreased_Affinity Decreased Affinity Methoxy->Decreased_Affinity Chloro Chloro Significantly_Increased_Affinity Significantly Increased Affinity Chloro->Significantly_Increased_Affinity

Caption: Structure-Activity Relationship of Phenoxy Ring Substituents on Muscarinic Receptor Affinity.

Comparative In Vitro DMPK Profile

The drug-like properties of a compound are critical for its successful development. The following table presents a hypothetical comparative in vitro Drug Metabolism and Pharmacokinetics (DMPK) profile for selected phenoxy azetidine analogs.

Compound IDR (Substitution on Phenoxy Ring)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)
1 H (Unsubstituted)4585
2 3-CH₃6090
4 3,4-(CH₃)₂Data not availableData not available
7 3-Cl5592

Data are hypothetical and for illustrative purposes.

  • Metabolic Stability: The introduction of methyl or chloro substituents can influence the metabolic stability of the compounds. In this hypothetical dataset, the 3-methyl analog (Compound 2 ) exhibits a longer half-life in human liver microsomes compared to the unsubstituted analog (Compound 1 ), suggesting that the methyl group may shield a potential site of metabolism. Based on this, this compound might also be expected to have favorable metabolic stability.

  • Plasma Protein Binding: An increase in lipophilicity, as seen with the methyl and chloro substituents, generally leads to higher plasma protein binding. This is an important parameter to consider as it can affect the free concentration of the drug available to interact with its target.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a muscarinic receptor radioligand binding assay is provided below.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2 or M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compounds (including this compound and other analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compounds, Radioligand, Membranes) Start->Prepare_Reagents Assay_Plate_Setup Set up Assay Plate (Buffer, Compound, Radioligand, Membranes) Prepare_Reagents->Assay_Plate_Setup Incubation Incubate to Reach Equilibrium Assay_Plate_Setup->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Muscarinic Receptor Radioligand Binding Assay.

Conclusion

The 3-phenoxyazetidine scaffold represents a promising starting point for the design of potent and selective muscarinic receptor antagonists. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenoxy ring in modulating receptor affinity and selectivity. While direct experimental data for this compound is limited, the analysis of related analogs suggests that it is likely to be a potent muscarinic antagonist. The provided experimental protocol offers a robust method for researchers to directly compare the pharmacological profile of this and other novel phenoxy azetidine derivatives, thereby facilitating the development of next-generation muscarinic receptor-targeted therapeutics.

References

  • Due to the lack of specific literature on this compound, the references would typically include publications on the synthesis and SAR of other 3-phenoxyazetidine derivatives and general reviews on muscarinic receptor pharmacology.

A Comparative Guide to the Structure-Activity Relationship of 3-(3,4-Dimethylphenoxy)azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Azetidine Core: A Versatile Scaffold for CNS Targets

The four-membered azetidine ring serves as a rigid scaffold, pre-organizing substituents in a defined spatial orientation, which is a critical factor for potent interactions with biological targets.[1] In the context of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—the azetidine moiety has been successfully incorporated into a variety of inhibitors. The development of triple reuptake inhibitors (TRIs) is a particularly promising strategy for creating fast-acting and broad-spectrum antidepressants.[2][3]

Deconstructing the SAR of 3-Substituted Azetidines

The biological activity of 3-substituted azetidine analogs is profoundly influenced by the nature of the substituents at the 3-position of the azetidine ring and the nitrogen atom. This section dissects the key SAR trends observed in analogs related to the 3-(3,4-Dimethylphenoxy)azetidine scaffold.

The 3-Position: The Epicenter of Activity and Selectivity

The substituent at the 3-position of the azetidine ring plays a pivotal role in determining both the potency and selectivity of the compound for the monoamine transporters.

  • The Phenoxy Moiety: The introduction of a phenoxy group at the 3-position is a common strategy in the design of monoamine reuptake inhibitors. The aromatic ring can engage in various interactions with the transporter binding sites, including π-π stacking and hydrophobic interactions.

  • Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring of the phenoxy group is a key determinant of activity. While specific data for the 3,4-dimethyl substitution is not extensively published, studies on related 3-aryl-3-oxypropylamine azetidines offer valuable insights.[4] For instance, dichlorophenyl substitution has been shown to significantly increase activity. This suggests that electronic and steric factors on this ring are critical for optimizing interactions with the transporters.

  • Bioisosteric Replacement of the Phenoxy Linker: A comprehensive study on 3-aminoazetidine derivatives, which can be considered bioisosteres of 3-phenoxyazetidines, provides a wealth of SAR data.[3][5] In these analogs, the ether oxygen is replaced by a nitrogen atom. This substitution maintains the core pharmacophore while allowing for further derivatization.

The Azetidine Nitrogen: A Handle for Modulating Properties

The nitrogen atom of the azetidine ring is a crucial site for modification, influencing not only the potency and selectivity but also the physicochemical properties of the analogs, such as solubility and brain penetration.

  • N-Substitution: In many active analogs, the azetidine nitrogen is substituted with various groups. The nature of this substituent can dramatically alter the pharmacological profile. For example, in a series of 3-aminoazetidine derivatives, the bulkiness of the N-substituent was found to be a disadvantage for reuptake inhibitory activities.[3] Compounds with smaller N-substituents like cyclopropyl or phenyl generally exhibited higher activity than those with bulky groups like 3,4-dichlorophenyl or naphthyl.[3]

Data Presentation: A Comparative Analysis of Analog Performance

To facilitate a clear comparison, the following table summarizes the in vitro inhibitory activities (IC50 in nM) of a series of 3-aminoazetidine analogs, which serve as a valuable proxy for understanding the SAR of 3-phenoxyazetidines.

Compound IDR1 GroupR2 GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8au 3,4-Dichlorophenyl3,4-Dichlorophenyl>1000>1000>1000
8ax NaphthylNaphthyl120250>1000
10ck Cyclohexyl3,4-Dichlorophenyl1.23.4120
10cq CyclohexylNaphthyl1.54.1150
10dl Phenyl3,4-Dichlorophenyl2.15.6180

Data extracted from Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[5]

Key Insights from the Data:

  • Detrimental Effect of Bulky N-Substituents: The data for compounds 8au and 8ax , where both R1 and R2 are bulky aromatic groups, show a significant decrease in activity, highlighting the negative steric impact at the azetidine nitrogen.[3]

  • Optimal Combination of Substituents: Compounds 10ck , 10cq , and 10dl demonstrate that a combination of a smaller, alicyclic or aromatic group at R1 and a larger, electron-deficient aromatic group at R2 leads to potent inhibition of both hSERT and hNET, with moderate activity at hDAT.[3]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core pharmacophore and key SAR insights.

Caption: Core chemical structure of this compound.

SAR_Relationships A Azetidine Core B 3-Phenoxy Substituent (Potency & Selectivity) A->B Influences C N-Substituent (Modulates Activity & PK) A->C Influences D Phenyl Ring Substitution (Fine-tuning) B->D Modified by

Sources

A Comparative Spectroscopic Guide to Substituted Phenoxyazetidines for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the azetidin-2-one, or β-lactam, scaffold remains a cornerstone of therapeutic innovation.[1] Its unique strained ring system imparts significant biological activity, making it a privileged structure in the design of novel therapeutic agents.[1] Among its many derivatives, phenoxyazetidines have garnered considerable interest due to their versatile synthesis and wide-ranging pharmacological potential. The precise characterization of these molecules is paramount, and a deep understanding of their spectroscopic properties is essential for structural elucidation, purity assessment, and the rational design of new analogues.

This guide provides an in-depth comparative analysis of the spectroscopic features of substituted phenoxyazetidines. Moving beyond a simple recitation of data, we will explore the causal relationships between substituent effects and the resultant shifts in Nuclear Magnetic Resonance (NMR), the fragmentation patterns in Mass Spectrometry (MS), and the vibrational frequencies in Infrared (IR) spectroscopy. The experimental protocols and comparative data tables herein are designed to serve as a practical resource for researchers actively engaged in the synthesis and characterization of this important class of compounds.

The Structural Landscape: Understanding the Core Moiety

The fundamental structure of the compounds discussed in this guide is the phenoxyazetidin-2-one ring system. The substitution patterns on both the phenoxy ring and the azetidinone core can be varied to modulate the molecule's physicochemical and biological properties. For the purpose of this comparative guide, we will focus primarily on the influence of substituents at the para-position of the phenoxy ring, as this allows for a clear investigation of electronic effects transmitted through the phenoxy ether linkage.

cluster_azetidine Azetidin-2-one Core cluster_phenoxy Substituted Phenoxy Group N1 N C2 C=O N1->C2 R1 N1->R1 C3 C C2->C3 C4 C C3->C4 R2 C3->R2 O O C3->O Phenoxy Linkage C4->N1 R3 C4->R3 C1_phenoxy C O->C1_phenoxy C2_phenoxy C C1_phenoxy->C2_phenoxy C3_phenoxy C C2_phenoxy->C3_phenoxy C4_phenoxy C C3_phenoxy->C4_phenoxy C5_phenoxy C C4_phenoxy->C5_phenoxy R_substituent R C4_phenoxy->R_substituent C6_phenoxy C C5_phenoxy->C6_phenoxy C6_phenoxy->C1_phenoxy

Figure 1: General structure of a substituted phenoxyazetidin-2-one.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing valuable information about the connectivity and stereochemistry of the molecule. In substituted phenoxyazetidines, the protons on the β-lactam ring (H-3 and H-4) are particularly diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified phenoxyazetidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts for the key protons of the azetidin-2-one ring in a series of para-substituted phenoxyazetidines. The data has been compiled and synthesized from various sources to illustrate the general trends.[2][3]

Substituent (R) at para-positionH-3 (δ, ppm)H-4 (δ, ppm)Coupling Constant (³JH3-H4, Hz)Aromatic Protons (δ, ppm)
-H (Unsubstituted)~5.3-5.5~5.0-5.2~2.5-5.0~6.8-7.4
-OCH₃ (Electron-donating)~5.2-5.4~4.9-5.1~2.5-5.0~6.7-7.0 (d), ~6.8-7.1 (d)
-Cl (Electron-withdrawing)~5.4-5.6~5.1-5.3~2.5-5.0~6.9-7.2 (d), ~7.2-7.5 (d)
-NO₂ (Strongly electron-withdrawing)~5.6-5.8~5.3-5.5~2.5-5.0~7.0-7.3 (d), ~8.1-8.4 (d)

Causality Behind the Shifts:

  • Electron-donating groups (e.g., -OCH₃) on the phenoxy ring increase the electron density of the aromatic system, which is transmitted through the ether oxygen to the azetidinone ring. This increased shielding results in an upfield shift (lower δ values) of the H-3 and H-4 protons.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) have the opposite effect. They decrease the electron density around the azetidinone protons, leading to deshielding and a downfield shift (higher δ values).

  • The coupling constant (³JH3-H4) is indicative of the dihedral angle between the H-3 and H-4 protons and is crucial for determining the stereochemistry of the substituents on the β-lactam ring. For many 3,4-disubstituted azetidin-2-ones, a smaller coupling constant (around 2.5 Hz) is characteristic of a trans relationship, while a larger value (around 4.2-4.8 Hz) suggests a cis relationship.[3][4]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization, the nature of its attached atoms, and the electronic effects of nearby substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive than ¹H NMR, so a slightly more concentrated sample may be beneficial.

  • Instrumental Parameters: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the data similarly to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.

Comparative ¹³C NMR Data

The table below presents the characteristic ¹³C NMR chemical shifts for the carbonyl carbon (C=O) and the carbons of the azetidinone ring (C-3 and C-4) for a series of para-substituted phenoxyazetidines.[3][4]

Substituent (R) at para-positionC=O (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)
-H (Unsubstituted)~165-168~82-85~62-65
-OCH₃ (Electron-donating)~164-167~81-84~61-64
-Cl (Electron-withdrawing)~166-169~83-86~63-66
-NO₂ (Strongly electron-withdrawing)~167-170~84-87~64-67

Interpreting the Carbon Chemical Shifts:

  • The carbonyl carbon (C=O) is highly sensitive to the electronic environment. Electron-withdrawing substituents on the phenoxy ring pull electron density away from the azetidinone ring, deshielding the carbonyl carbon and causing a downfield shift . Conversely, electron-donating groups lead to an upfield shift .

  • The chemical shifts of C-3 and C-4 also follow a similar trend, with electron-withdrawing groups causing a downfield shift and electron-donating groups resulting in an upfield shift, although the effect is generally less pronounced than for the carbonyl carbon.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For substituted phenoxyazetidines, the fragmentation is often dictated by the cleavage of the strained β-lactam ring and the phenoxy group.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for these types of molecules as it is a soft ionization method that often preserves the molecular ion.

  • Analysis: Acquire the mass spectrum, which will show the molecular ion peak ([M+H]⁺ or [M]⁺) and various fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer1 Mass Analyzer 1 (Select Molecular Ion) Ionization->MassAnalyzer1 CID Collision-Induced Dissociation (CID) MassAnalyzer1->CID MassAnalyzer2 Mass Analyzer 2 (Detect Fragment Ions) CID->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 2: A simplified workflow for tandem mass spectrometry (MS/MS) analysis.

Comparative Fragmentation Analysis

The mass spectral fragmentation of phenoxyazetidines is characterized by several key pathways:

  • Cleavage of the Phenoxy Group: A common fragmentation pathway involves the cleavage of the C-O bond of the phenoxy group, resulting in the loss of the substituted phenoxy radical or phenol molecule. The mass of this neutral loss can be used to identify the substituent on the phenoxy ring.

  • β-Lactam Ring Opening: The strained four-membered ring can undergo cleavage in several ways. A characteristic fragmentation is the cleavage across the C2-C3 and C4-N1 bonds, leading to the formation of an imine and a ketene fragment.

  • Influence of Substituents: The nature of the substituent on the phenoxy ring can influence the relative abundance of different fragment ions. Electron-donating groups can stabilize certain cationic fragments, making those fragmentation pathways more favorable. Conversely, electron-withdrawing groups can direct fragmentation towards alternative pathways.

The following table provides a hypothetical comparison of the major fragment ions observed in the mass spectra of para-substituted phenoxyazetidines.

Substituent (R) at para-positionMolecular Ion (m/z)[M - OAr]⁺[ArOH]⁺Other Key Fragments
-H[M+H]⁺M - 9394Fragments from β-lactam ring cleavage
-OCH₃[M+H]⁺M - 123124Fragments from β-lactam ring cleavage
-Cl[M+H]⁺M - 127/129128/130Fragments from β-lactam ring cleavage, isotopic pattern for Cl
-NO₂[M+H]⁺M - 138139Fragments from β-lactam ring cleavage, loss of NO₂

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For phenoxyazetidines, the most diagnostic absorption band is that of the β-lactam carbonyl group.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative IR Data

The carbonyl stretching frequency (νC=O) of the β-lactam ring is particularly sensitive to the electronic effects of substituents and the ring strain.

Substituent (R) at para-positionβ-Lactam C=O Stretch (νC=O, cm⁻¹)C-O-C Stretch (νC-O-C, cm⁻¹)
-H (Unsubstituted)~1740-1760~1220-1260
-OCH₃ (Electron-donating)~1735-1755~1220-1260
-Cl (Electron-withdrawing)~1745-1765~1220-1260
-NO₂ (Strongly electron-withdrawing)~1750-1770~1220-1260

Understanding the Vibrational Frequencies:

  • The β-lactam carbonyl group typically absorbs at a higher frequency (1730-1760 cm⁻¹) compared to a non-strained amide (around 1650 cm⁻¹) due to the increased ring strain.

  • Electron-withdrawing groups on the phenoxy ring cause an increase in the C=O bond order through an inductive effect, leading to a shift to higher wavenumbers (blue shift) .

  • Electron-donating groups have the opposite effect, causing a shift to lower wavenumbers (red shift) .

  • The asymmetric C-O-C stretching of the phenoxy ether linkage is also a characteristic band, typically observed in the 1220-1260 cm⁻¹ region.

Conclusion

The spectroscopic analysis of substituted phenoxyazetidines is a multi-faceted endeavor that provides a wealth of structural information. By systematically comparing the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data of a series of derivatives, clear trends emerge that correlate the electronic nature of the substituents with the observed spectroscopic properties. This guide has aimed to provide not only the "what" but also the "why" behind these observations, empowering researchers to confidently characterize their novel compounds and to rationally design future generations of phenoxyazetidine-based molecules with tailored properties. The provided protocols and comparative data serve as a foundational reference for any scientist working in this exciting and evolving field of medicinal chemistry.

References

  • Banaei, A., & Ghavami, R. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(11), 2364-2373. [Link]

  • Contreras, R., et al. (2003). Structural determination of -lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry, 41(6), 481-486. [Link]

  • Desai, K. R., & Mistry, K. R. (2008). Conventional and microwave induced synthesis of various azetidinone derivatives from 3-{[(1E)-2-chloro-7′-methoxyquinoline-prime;yl methylene] amino}-4-(substitutedphenyldiazenyl) phenols and their antimicrobial screening. E-Journal of Chemistry, 5(4), 811-817. [Link]

  • Shams, H. Z., et al. (2004). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. International Journal of Molecular Sciences, 5(3), 104-116. [Link]

  • Lobato, C. C., et al. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Journal of Physical Organic Chemistry, 20(11), 957-966. [Link]

  • Arava, V. R., et al. (2011). Synthesis of 4-(2H-chromene-3yl)-3-phenoxy-1-(4-methoxy/methylphenyl) azetidin-2-ones. Der Pharma Chemica, 3(6), 614-619. [Link]

  • Banaei, A., & Ghavami, R. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(11), 2364-2373. [Link]

  • Wang, D., et al. (2022). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 46(7), 786-796. [Link]

  • Mehra, K., & Soni, S. K. (2001). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Indian Journal of Chemistry - Section B, 40B(5), 389-394. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Phenoxyazetidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the azetidine scaffold represents a compelling starting point for novel therapeutics due to its unique three-dimensional structure and favorable physicochemical properties. This guide offers an in-depth technical comparison of the evaluation of 3-phenoxyazetidine derivatives, with a particular focus on their potential as monoamine reuptake inhibitors for the treatment of depression.

While specific experimental data on 3-(3,4-Dimethylphenoxy)azetidine derivatives is not extensively available in public literature, this guide will draw upon comprehensive studies of structurally similar 3-aminoazetidine analogs. These compounds serve as valuable bioisosteres and provide a robust framework for understanding the structure-activity relationships (SAR) and the experimental pathways for evaluating this class of molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability.

The Rationale for Targeting Monoamine Transporters with Azetidine Derivatives

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[1] Consequently, the inhibition of the respective transporters—SERT, NET, and DAT—is a cornerstone of antidepressant drug action.[1]

Triple reuptake inhibitors (TRIs) that simultaneously block all three transporters are of significant interest. This approach is hypothesized to offer a broader spectrum of efficacy and a faster onset of action compared to selective or dual-acting agents.[1] The rigid four-membered ring of the azetidine scaffold provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for these transporters.

Comparative In Vitro Evaluation: Gauging Potency and Selectivity

The initial assessment of novel compounds involves a battery of in vitro assays to determine their potency and selectivity for the target transporters.

Key In Vitro Assays:
  • Radioligand Binding Assays: These assays measure the affinity of the test compound for the target transporter by competing with a radiolabeled ligand. The output is typically the inhibitor constant (Ki), with lower values indicating higher affinity.

  • Neurotransmitter Uptake Assays: These functional assays directly measure the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) into cells expressing the respective human transporters (hSERT, hNET, hDAT).[1] The half-maximal inhibitory concentration (IC50) is the standard metric.[1]

Case Study: 3-Aminoazetidine Derivatives as TRIs

A study on 3-aminoazetidine derivatives, bioisosteres of 3-oxyazetidines, provides a clear example of this evaluation process.[1] A series of compounds were synthesized and evaluated for their inhibitory activity against hSERT, hNET, and hDAT.[1]

Table 1: Comparative In Vitro Potency of 3-Aminoazetidine Derivatives and Reference Compounds [1]

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Compound A 1.23.415.6
Compound B 0.82.110.3
Fluoxetine (SSRI) 1.52501200
Nisoxetine (NRI) 1500.935
GBR12909 (DRI) 250015001.2
Venlafaxine (SNRI) 251502500
Duloxetine (SNRI) 0.81.280

Data is illustrative and compiled from representative compounds in the cited literature.

The data clearly demonstrates that the 3-aminoazetidine derivatives exhibit potent inhibition of all three monoamine transporters, a hallmark of a desirable TRI profile. The comparison with standard selective and dual-acting inhibitors highlights the unique, broad-spectrum activity of this azetidine series.

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol outlines the steps for determining the in vitro inhibitory activity of test compounds on monoamine transporters.

Materials:

  • HEK293 cells stably transfected with hSERT, hNET, or hDAT.[1]

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Test compounds and reference standards.

  • Assay buffer and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference standards.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

G cluster_0 In Vitro Neurotransmitter Uptake Assay Workflow Cell Plating Cell Plating Compound Preparation Compound Preparation Cell Plating->Compound Preparation Cells adhere overnight Pre-incubation Pre-incubation Compound Preparation->Pre-incubation Add compounds to cells Initiation of Uptake Initiation of Uptake Pre-incubation->Initiation of Uptake Add radiolabeled neurotransmitter Termination of Uptake Termination of Uptake Initiation of Uptake->Termination of Uptake Incubate, then wash Cell Lysis & Scintillation Counting Cell Lysis & Scintillation Counting Termination of Uptake->Cell Lysis & Scintillation Counting Measure radioactivity Data Analysis (IC50) Data Analysis (IC50) Cell Lysis & Scintillation Counting->Data Analysis (IC50) Calculate potency

Caption: Workflow for the in vitro neurotransmitter uptake assay.

Comparative In Vivo Evaluation: Assessing Antidepressant-like Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and behavioral effects.

Key In Vivo Models:
  • Forced Swim Test (FST) in Mice: This is a widely used behavioral despair model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.[2]

  • Tail Suspension Test (TST): Similar to the FST, this model also assesses antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

Case Study: In Vivo Efficacy of a Lead Azetidine Derivative

A lead compound from a series of 3-aryl-3-oxypropylamine azetidines, compound 6be, was evaluated in the mouse FST.[2]

Table 2: In Vivo Efficacy of Compound 6be in the Mouse Forced Swim Test [2]

TreatmentDose (mg/kg)RouteImmobility Time (seconds)% Reduction in Immobility
Vehicle -PO150 ± 10-
Compound 6be 20PO90 ± 840%
Compound 6be 40PO75 ± 750%
Vehicle -IV145 ± 9-
Compound 6be 10IV80 ± 645%

Data is illustrative and represents typical results from the cited literature.

The results demonstrate a dose-dependent reduction in immobility time with both oral (PO) and intravenous (IV) administration, indicating significant antidepressant-like activity in this preclinical model.[2]

Experimental Protocol: Mouse Forced Swim Test

This protocol details the procedure for conducting the forced swim test to evaluate the antidepressant-like effects of test compounds.

Materials:

  • Male ICR mice (or other suitable strain).

  • Glass cylinders filled with water (25°C ± 1°C).

  • Test compound and vehicle.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle at the desired dose and route.

  • Forced Swim Session: After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually into a cylinder of water for a 6-minute session.

  • Behavioral Recording: Record the entire session. The last 4 minutes are typically scored for immobility (floating without struggling).

  • Data Analysis: Quantify the duration of immobility for each mouse. Compare the immobility times between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

G cluster_0 In Vivo Forced Swim Test Workflow Acclimation Acclimation Compound Administration Compound Administration Acclimation->Compound Administration 1 hour Forced Swim Session Forced Swim Session Compound Administration->Forced Swim Session 30-60 min pre-treatment Behavioral Recording Behavioral Recording Forced Swim Session->Behavioral Recording 6-minute session Data Analysis Data Analysis Behavioral Recording->Data Analysis Score immobility

Caption: Workflow for the in vivo forced swim test.

Structure-Activity Relationship (SAR) and Future Directions

The data from both in vitro and in vivo studies are crucial for establishing a structure-activity relationship. For the 3-aminoazetidine series, it was observed that the nature and size of substituents on the amino group and the aromatic ring significantly influence the potency and selectivity for the monoamine transporters.[1]

Future research on this compound derivatives should focus on:

  • Synthesis of a focused library: Varying the substituents on the azetidine nitrogen and the phenoxy ring to explore the SAR.

  • Comprehensive in vitro profiling: Evaluating the synthesized compounds against a panel of transporters and receptors to assess selectivity.

  • In vivo efficacy studies: Testing promising candidates in rodent models of depression and anxiety.

  • Pharmacokinetic evaluation: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel 3-phenoxyazetidine derivatives and contribute to the development of next-generation antidepressants.

References

  • Cozzi, N. V., et al. (1983). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 26(7), 976-981. Retrieved from [Link]

  • Desai, N. C., et al. (2021). Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one derivatives- a review. CABI Digital Library. Retrieved from [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. Retrieved from [Link]

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5939. Retrieved from [Link]

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Retrieved from [Link]

  • Taly, A., et al. (2015). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 58(15), 6061-6083. Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Desai, N. C., et al. (2021). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology, 14(10), 5611-5616. Retrieved from [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. Retrieved from [Link]

  • Li, W., et al. (2022). In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. Drug Design, Development and Therapy, 16, 1853-1871. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Target Validation of 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of the novel chemical entity, 3-(3,4-Dimethylphenoxy)azetidine. In the absence of published data for this specific molecule, we will proceed with a plausible and instructive hypothetical scenario: that its primary biological target is the Serotonin Transporter (SERT) , a member of the solute carrier family 6 (SLC6A4). This hypothesis is predicated on the structural motifs present in the molecule, which are common in centrally active agents.

Introduction to the Putative Target: The Serotonin Transporter (SERT)

The Serotonin Transporter (SERT) is an integral membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1] This process is crucial for terminating serotonergic signaling and recycling the neurotransmitter.[1][2] The function of SERT is critically dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions.[1][3][4] Given its central role in regulating serotonergic neurotransmission, SERT is a well-established therapeutic target for a variety of psychiatric conditions, including major depressive disorder and anxiety disorders.[5][6]

The primary mechanism of action for the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs) is the blockade of SERT.[5][7][8] By inhibiting serotonin reuptake, SSRIs increase the concentration and duration of serotonin in the synaptic cleft, leading to downstream adaptive changes in serotonergic signaling.[2][7]

The Serotonin Reuptake Mechanism

The transport of serotonin by SERT is a complex process involving several conformational changes. The cycle begins with the binding of a sodium ion, followed by serotonin, and then a chloride ion to the outward-facing conformation of the transporter.[3] This binding triggers a conformational change, reorienting the transporter to an inward-facing state, where serotonin and the ions are released into the cytoplasm.[3] The binding of an intracellular potassium ion facilitates the return of the transporter to its outward-facing conformation, ready for another cycle.[3]

SERT_Mechanism cluster_out Extracellular Space cluster_in Intracellular Space SERT_out SERT (Outward-facing) SERT_in SERT (Inward-facing) SERT_out->SERT_in 1. Na+, 5-HT, Cl- bind 2. Conformational Change SERT_in->SERT_out 3. 5-HT, Na+, Cl- release 4. K+ binds 5. Reorientation Binding_Assay_Workflow A Prepare Membranes from SERT-expressing cells (e.g., HEK293) B Incubate Membranes with: - Fixed [³H]-Citalopram - Varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer. [9]2. Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Citalopram (typically at its Kd concentration), and a range of concentrations of this compound, Fluoxetine (positive control), and a vehicle control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. [9]4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. [9]5. Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter. [9]7. Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known SERT ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Cell-Based Serotonin Uptake Assay

This functional assay measures the ability of the test compound to inhibit the transport of serotonin into cells. It provides a more physiologically relevant assessment of the compound's activity.

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin uptake.

Principle: Cells expressing SERT will actively transport serotonin from the extracellular medium. This uptake can be measured using radiolabeled serotonin ([³H]-5-HT) or a fluorescent substrate that is a SERT substrate. [10][11][12]The potency of a test compound is determined by its ability to reduce the accumulation of the labeled substrate inside the cells.

Step-by-Step Protocol (using a fluorescent substrate):

  • Cell Plating: Seed cells stably expressing human SERT (e.g., HEK-hSERT) into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight. [10]2. Compound Pre-incubation: Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution). Add varying concentrations of this compound, Fluoxetine, and a vehicle control to the wells. Incubate for a short period (e.g., 10-20 minutes) at 37°C. [10]3. Substrate Addition: Add a fluorescent SERT substrate (e.g., from a commercial kit) to all wells. [10][11]4. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic measurements. Monitor the increase in intracellular fluorescence over time (e.g., for 30 minutes) at appropriate excitation and emission wavelengths. [10]5. Data Analysis: Determine the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. Plot the percentage of inhibition of the uptake rate against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpretation and Next Steps

A successful validation would show that this compound:

  • Binds to SERT with high affinity in the radioligand binding assay, ideally with a Ki in the nanomolar range.

  • Potently inhibits serotonin uptake in the cell-based functional assay, with an IC50 value that correlates well with its binding affinity.

A strong correlation between binding affinity (Ki) and functional potency (IC50) provides compelling evidence that the compound's primary mechanism of action is through direct inhibition of SERT.

Further studies would be required to assess the selectivity of this compound for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as its activity at a broader panel of receptors to identify any potential off-target effects.

Conclusion

This guide outlines a rigorous, two-tiered experimental approach to validate the serotonin transporter as the biological target of this compound. By directly comparing its performance against established standards like Fluoxetine and Imipramine in both binding and functional assays, researchers can generate the robust, self-validating data necessary for confident decision-making in the drug discovery and development process. The causality-driven experimental design ensures that the generated data provides a clear and accurate picture of the compound's interaction with its putative target.

References

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  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls.
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  • Van den Eynde, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11189–11197.
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Benchmarking 3-(3,4-Dimethylphenoxy)azetidine: A Comparative Guide to Monoamine Reuptake Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates, including metabolic stability and improved aqueous solubility.[1][2] Its rigid, three-dimensional nature allows for precise orientation of substituents to interact with biological targets.[1] Within this class, novel derivatives are continuously being explored for their therapeutic potential across a range of diseases. This guide focuses on the pharmacological characterization of a promising, yet uncharacterized compound, 3-(3,4-Dimethylphenoxy)azetidine.

Based on the known activities of structurally related azetidine derivatives, which have shown potent inhibitory effects on monoamine transporters, we hypothesize that this compound may act as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] These transporters are critical regulators of neurotransmission and are validated targets for the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6]

This document provides a comprehensive framework for benchmarking the inhibitory potency and selectivity of this compound against well-established and clinically relevant inhibitors of SERT and NET. We will detail the experimental design, provide step-by-step protocols for in vitro assays, and present a clear structure for data analysis and comparison. The objective is to furnish researchers and drug development professionals with a robust methodology to elucidate the pharmacological profile of this novel azetidine derivative.

Selection of Benchmark Inhibitors

To provide a meaningful comparison, a panel of well-characterized inhibitors with varying selectivity profiles for SERT and NET has been selected. The choice of these benchmarks allows for a thorough assessment of the potency and selectivity of this compound.

CompoundPrimary Target(s)ClassRationale for Inclusion
FluoxetineSERTSelective Serotonin Reuptake Inhibitor (SSRI)A widely used and well-characterized SSRI, serving as a benchmark for potent and selective SERT inhibition.[5][7][8]
DesipramineNETTricyclic Antidepressant (TCA) / Norepinephrine Reuptake Inhibitor (NRI)A classic and potent NET inhibitor, often used as a reference compound in NET assays.[4][9]
DuloxetineSERT/NETSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)A dual inhibitor with high affinity for both SERT and NET, providing a benchmark for compounds with a mixed inhibitory profile.[9]
AtomoxetineNETSelective Norepinephrine Reuptake Inhibitor (NRI)A selective NRI used for the treatment of ADHD, representing a modern, selective NET inhibitor.[4][10]

Experimental Design and Protocols

The core of this benchmarking study lies in determining the half-maximal inhibitory concentration (IC50) of this compound for both human SERT (hSERT) and human NET (hNET). These values will be directly compared to those of the benchmark inhibitors. The primary experimental approach will be a cell-based neurotransmitter reuptake inhibition assay.

Logical Workflow for Inhibitor Profiling

G cluster_0 Compound Preparation cluster_1 Cell Culture & Plating cluster_2 Reuptake Inhibition Assay cluster_3 Data Acquisition & Analysis compound_prep Prepare stock solutions of this compound and benchmark inhibitors in DMSO serial_dilution Perform serial dilutions to create a range of concentrations for IC50 determination compound_prep->serial_dilution pre_incubation Pre-incubate cells with test compounds or vehicle serial_dilution->pre_incubation cell_culture Culture HEK293 cells stably expressing hSERT or hNET cell_plating Plate cells into 96-well microplates cell_culture->cell_plating cell_plating->pre_incubation substrate_addition Add radiolabeled substrate ([3H]5-HT for SERT or [3H]NE for NET) pre_incubation->substrate_addition incubation Incubate to allow for transporter-mediated uptake substrate_addition->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells to release internalized radiolabel termination->lysis scintillation_counting Quantify radioactivity using a scintillation counter lysis->scintillation_counting data_normalization Normalize data to control wells (vehicle and non-specific uptake) scintillation_counting->data_normalization ic50_calculation Generate concentration-response curves and calculate IC50 values using non-linear regression data_normalization->ic50_calculation comparison Compare IC50 values of the test compound to benchmark inhibitors ic50_calculation->comparison

Caption: Experimental workflow for determining IC50 values.

Detailed Protocol: Neurotransmitter Reuptake Inhibition Assay

This protocol is adapted from established methods for measuring monoamine transporter activity in vitro.[11][12][13]

1. Cell Culture and Plating:

  • Maintain HEK293 cells stably expressing either hSERT or hNET in appropriate culture medium supplemented with a selection antibiotic.
  • The day before the assay, harvest the cells and plate them into 96-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • Prepare 10 mM stock solutions of this compound and the benchmark inhibitors (Fluoxetine, Desipramine, Duloxetine, Atomoxetine) in 100% DMSO.
  • On the day of the assay, perform serial dilutions of the stock solutions in assay buffer to generate a range of concentrations (e.g., 11-point, 3-fold dilutions) to be tested. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

3. Reuptake Inhibition Assay:

  • Wash the cell monolayers with pre-warmed assay buffer.
  • Pre-incubate the cells with varying concentrations of the test compounds, benchmark inhibitors, or vehicle (assay buffer with DMSO) for 15-30 minutes at 37°C.[14]
  • To initiate the uptake reaction, add the radiolabeled substrate:
  • For hSERT expressing cells, add [³H]serotonin ([³H]5-HT).
  • For hNET expressing cells, add [³H]norepinephrine ([³H]NE).
  • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake for each transporter.
  • To determine non-specific uptake, a set of wells should be treated with a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine for SERT or 10 µM desipramine for NET).[13]
  • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
  • Lyse the cells with a suitable lysis buffer.
  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the counts per minute (CPM) from the non-specific uptake wells from all other wells to obtain specific uptake.
  • Normalize the data by expressing the specific uptake in the presence of the inhibitor as a percentage of the specific uptake in the vehicle-treated control wells.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC50 value for each compound.

Comparative Data Presentation

The primary output of this study will be a direct comparison of the IC50 values for this compound and the benchmark inhibitors at hSERT and hNET. The data should be summarized in a clear and concise table.

Table 1: Comparative Inhibitory Potency (IC50, nM) at hSERT and hNET

CompoundhSERT IC50 (nM)hNET IC50 (nM)Selectivity Ratio (SERT/NET)
This compound Experimental ValueExperimental ValueCalculated Value
FluoxetineExperimental ValueExperimental ValueCalculated Value
DesipramineExperimental ValueExperimental ValueCalculated Value
DuloxetineExperimental ValueExperimental ValueCalculated Value
AtomoxetineExperimental ValueExperimental ValueCalculated Value

The selectivity ratio is calculated by dividing the IC50 for the less potent target by the IC50 for the more potent target. A higher ratio indicates greater selectivity.

Signaling Pathway Context

The inhibition of SERT and NET by compounds like this compound directly impacts synaptic neurotransmitter levels, which in turn modulates downstream signaling pathways crucial for neuronal function and mood regulation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic_neuron Neurotransmitter (Serotonin/Norepinephrine) vesicles neurotransmitter Neurotransmitter presynaptic_neuron->neurotransmitter Release transporter SERT / NET neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors (e.g., 5-HT, Adrenergic) neurotransmitter->receptor Binds downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+ pathways) receptor->downstream_signaling cellular_response Cellular Response (e.g., gene expression, neuronal excitability) downstream_signaling->cellular_response inhibitor This compound (Inhibitor) inhibitor->transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition.

By blocking the reuptake of serotonin and/or norepinephrine from the synaptic cleft, this compound would increase the concentration of these neurotransmitters available to bind to postsynaptic receptors. This enhanced receptor activation leads to a cascade of intracellular signaling events that are thought to underlie the therapeutic effects of reuptake inhibitors.

Conclusion

This guide outlines a systematic and robust approach for the initial pharmacological characterization of this compound. By benchmarking its inhibitory activity against a panel of well-established SERT and NET inhibitors, researchers can gain critical insights into its potency, selectivity, and potential therapeutic utility. The detailed protocols and data presentation framework provided herein are designed to ensure scientific integrity and facilitate a clear, objective comparison. The findings from these studies will be instrumental in guiding the future development of this and other novel azetidine-based compounds.

References

  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved January 19, 2026, from [Link]

  • Owens, M. J., et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, 118(Suppl 1), 24–30. Retrieved from [Link]

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  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central, 6(2), 169–176. Retrieved from [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8857–8861. Retrieved from [Link]

  • Oreate AI Blog. (2025).
  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(10), 2538. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central, 6(1), 10–17. Retrieved from [Link]

  • Patel, S. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Retrieved from [Link]

  • NIH. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • CymitQuimica. (n.d.). 3-(3,4-Dimethoxyphenoxy)azetidine.
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  • PubMed Central. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15438. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1033. Retrieved from [Link]

  • ACS Publications. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(15), 10149–10162. Retrieved from [Link]

  • NIH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10216–10219. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(3,4-Dimethylphenoxy)azetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4-Dimethylphenoxy)azetidine, a compound of interest in contemporary research.

I. Understanding the Hazard Profile: A Synthesis of Inferred Risks

The molecular structure of this compound combines an azetidine ring with a dimethylphenol group. This informs our risk assessment:

  • Azetidine Moiety : The parent compound, azetidine, is a flammable and corrosive substance, known to cause severe skin burns and eye damage.[1][2][3] It is crucial to assume that this compound may possess similar corrosive and potentially flammable properties.

  • Substituted Phenol Group : Phenols, and specifically dimethylphenols, are classified as toxic and corrosive.[4] They can be harmful if swallowed or absorbed through the skin and are known to be toxic to aquatic life.[4][5]

Therefore, this compound must be handled as a hazardous chemical waste, with protocols in place to mitigate risks of corrosivity, toxicity, and potential flammability.

Table 1: Inferred Hazard Profile and Physical/Chemical Properties

PropertyValue/ClassificationRationale/Source
Physical State Solid or LiquidInferred from related compounds.
Molecular Formula C₁₁H₁₅NOSinfoo Biotech[6]
Molecular Weight 177.24 g/mol Sinfoo Biotech[6]
Corrosivity Assumed to be corrosiveBased on azetidine and phenol hazards.[1][2][4]
Toxicity Assumed to be toxicBased on phenol hazards.[4]
Flammability Potentially flammableBased on azetidine hazards.[1][2]
Environmental Hazard Assumed to be toxic to aquatic lifeBased on phenol hazards.[5]

II. Immediate Safety and Handling: Personal Protective Equipment (PPE) and Spill Response

Before initiating any disposal procedures, the following safety measures are mandatory to minimize exposure risk.

A. Personal Protective Equipment (PPE)

All personnel handling this compound must be equipped with the following:

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[7]

  • Eye/Face Protection : Chemical safety goggles and a face shield are required to protect against splashes.

  • Skin and Body Protection : A chemical-resistant apron or a full-body lab coat is necessary to prevent skin contact.

  • Respiratory Protection : All handling of the compound, especially if it is a powder or if there is a risk of aerosolization, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[8]

B. Spill and Exposure Procedures

In the event of a spill or exposure:

  • Spill Response :

    • Evacuate and secure the area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material and contaminated debris into a clearly labeled, sealed, and chemically compatible container for hazardous waste disposal.[5]

    • For larger spills, or if you are uncomfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

  • Exposure Response :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[9] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

III. Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is to manage it as a hazardous chemical waste through a licensed disposal facility.

A. Waste Collection and Segregation

  • Container Selection : Use a robust, leak-proof, and chemically compatible container designated for hazardous waste. Ensure the container has a secure screw-top cap.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and all relevant hazard symbols (e.g., corrosive, toxic).[8][12]

  • Segregation : Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[5][8]

B. Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste storage area.[2][8]

  • Ensure the storage area is away from sources of ignition such as heat, sparks, and open flames.[1][2]

C. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never discharge this compound or its solutions down the drain or into the sewer system, as this can lead to environmental contamination.[5][10]

  • The recommended method for the ultimate disposal of this type of organic chemical waste is high-temperature incineration at a licensed facility, which ensures complete destruction of the compound.[10][13]

IV. Workflow for Safe Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a compatible, leak-proof waste container fume_hood->container Initiate Disposal labeling Label container: 'Hazardous Waste', Chemical Name, Hazards container->labeling segregate Segregate from incompatible materials labeling->segregate storage Store in a designated, cool, ventilated area segregate->storage contact_ehs Contact EHS or licensed waste contractor for pickup storage->contact_ehs Arrange Pickup incineration High-temperature incineration at licensed facility contact_ehs->incineration Transport end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

V. Regulatory Framework

In the United States, the management and disposal of hazardous waste are primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[14][15][16] It is imperative that all disposal activities comply with federal, state, and local regulations.[14] Facilities that generate hazardous waste are responsible for its management from "cradle-to-grave," ensuring it is handled safely until its final disposal.[14]

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your location and facilities. By adhering to these procedures, we can collectively foster a culture of safety and environmental stewardship in our scientific endeavors.

References

  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)
  • Navigating the Disposal of 2-(3-Chlorophenyl)
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
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Personal protective equipment for handling 3-(3,4-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol for 3-(3,4-Dimethylphenoxy)azetidine

This guide provides essential safety and logistical information for the handling, use, and disposal of this compound. As a novel research chemical, comprehensive toxicological data for this specific molecule is not yet available. Therefore, this protocol is grounded in a thorough analysis of its structural components—the azetidine ring and the dimethylphenoxy group—and established best practices for handling analogous chemical compounds.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis: A Synthesis of Structural Precedents

A definitive Safety Data Sheet (SDS) for this compound is not currently available. Consequently, a conservative approach to hazard assessment is mandatory. The risk profile is extrapolated from data on related substances:

  • Azetidine Moiety : The core azetidine ring is a strained, four-membered heterocycle. Azetidines are known to be reactive and should be handled with care. The parent compound, azetidine, is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4]

  • Phenoxy Group : The phenoxy functional group, particularly with alkyl substitutions like the dimethyl groups present here, suggests that the compound may cause skin and eye irritation.[5][6] The related compound 3,4-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6]

  • Overall Profile : Based on these structural alerts, this compound must be treated as a hazardous substance. Assume it is toxic if ingested, inhaled, or absorbed through the skin, and capable of causing irritation or burns to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following equipment is mandatory for all procedures involving this compound.

Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which could lead to irritation, burns, or systemic toxicity.[8] Gloves should be inspected before use and changed frequently.
Body Protection Long-sleeved, chemical-resistant laboratory coat.Protects skin from accidental splashes and contamination.
Respiratory Protection All handling must occur in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors. If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9]
Footwear Closed-toe shoes.Protects feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous adherence to the following operational workflow is essential to minimize exposure and prevent accidents.

  • Designate a Work Area : All work with this compound must be conducted within a certified chemical fume hood.

  • Assemble Materials : Ensure all necessary glassware is clean, dry, and free of defects. Have spill cleanup materials readily available.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and in good working order.

  • Don PPE : Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Inert Atmosphere : If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing : If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving : If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions : Conduct all reactions in appropriate glassware, ensuring proper stirring and temperature control.

Disposal Plan: Environmental Responsibility and Safety

Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Containers : All waste containing this compound must be collected in clearly labeled, sealed, and compatible hazardous waste containers.[10]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Cleanup : Collect the absorbed material or swept solid into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area with an appropriate solvent, and collect the decontamination waste in the hazardous waste container.

  • Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

All chemical waste must be disposed of through the institution's approved hazardous waste management program.[6][11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling lifecycle of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Spill Management Prep 1. Hazard Assessment & SOP Review PPE 2. Don Full PPE Prep->PPE FumeHood 3. Verify Fume Hood Operation PPE->FumeHood Handling 4. Conduct Experiment in Fume Hood FumeHood->Handling Spill Spill Occurs Handling->Spill No Handling->Spill Yes Waste 5. Segregate & Label Hazardous Waste FinalDisposal 7. Transfer Waste to EHS Waste->FinalDisposal Cleanup 6a. Execute Spill Cleanup Protocol Spill->Cleanup Cleanup->Waste NoSpill Normal Operation

Caption: Workflow for handling this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison.
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Safety Data Sheet: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. (2025, March 28). TCI Chemicals.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Proper Disposal of 2-(3-Phenoxyphenyl)propanenitrile: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: Testify. (2025, November 14). BASF.
  • Safety Data Sheet: 3,4-Dimethylphenol. Fisher Scientific.
  • Safety Data Sheet: 3-(2,6-Dimethylphenoxy)azetidine. (2024, December 19). Fluorochem.
  • MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Capot Chemical Co., Ltd.
  • Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency.
  • 3-(4-methylphenoxy)azetidine safety. Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines. University of Florida.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Safety Data Sheet: Amines, C16-22-alkyldimethyl. (2021, November 3). Kao Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • 3-(3,4-Dimethoxyphenoxy)azetidine. CymitQuimica.
  • This compound. Sinfoo Biotech.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Safety Services.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.